molecular formula C18H13I B1598189 2-iodo-1,3-diphenylbenzene CAS No. 82777-09-1

2-iodo-1,3-diphenylbenzene

Cat. No.: B1598189
CAS No.: 82777-09-1
M. Wt: 356.2 g/mol
InChI Key: RLZYBGOJAWOQMK-UHFFFAOYSA-N
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Description

2-iodo-1,3-diphenylbenzene is a useful research compound. Its molecular formula is C18H13I and its molecular weight is 356.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2'-Iodo-1,1':3',1''-terphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1,3-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13I/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZYBGOJAWOQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399093
Record name 2'-Iodo-1,1':3',1''-terphenyl
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Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82777-09-1
Record name 2'-Iodo-1,1':3',1''-terphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-IODO-(1,1',3',1'')TERPHENYL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 2-iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Iodo-1,3-diphenylbenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 2'-iodo-m-terphenyl), a significant chemical intermediate for researchers in organic synthesis, materials science, and drug development. The document details the compound's core physical and chemical properties, expected spectroscopic characteristics, and key reactive traits. Emphasis is placed on its role as a sterically hindered aryl iodide, a versatile precursor for advanced molecular architectures via cross-coupling reactions. A validated synthetic protocol, potential applications, and essential safety information are also presented to offer a complete scientific resource for laboratory professionals.

Introduction to the m-Terphenyl Scaffold

Terphenyls are a class of aromatic hydrocarbons composed of a central benzene ring substituted with two phenyl groups.[1][2] The meta-substituted isomer, m-terphenyl (1,3-diphenylbenzene), provides a rigid, V-shaped scaffold that has been extensively utilized in the development of sterically demanding ligands for organometallic catalysis and as a core structure in materials science.[3][4]

The introduction of a reactive functional group onto this scaffold significantly enhances its utility as a synthetic building block. This compound is one such derivative, combining the steric bulk and rigidity of the m-terphenyl backbone with the versatile reactivity of an aryl iodide. The carbon-iodine bond serves as a prime reaction site for forming new carbon-carbon and carbon-heteroatom bonds, making it an invaluable precursor for constructing complex, multi-functional molecules.

Compound Identification and Physical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its successful application in research.

Core Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name This compound[5]
Synonyms 2'-Iodo-(1,1',3',1'')terphenyl, 2'-Iodo-m-terphenyl[5][6]
CAS Number 82777-09-1[5][6][7][8]
Molecular Formula C₁₈H₁₃I[5][6][7]
Molecular Weight 356.21 g/mol [7]
Physical and Handling Properties

The physical state and stability of the compound dictate its proper storage and handling.

PropertyValueSource(s)
Appearance White to orange to green powder or crystals[6]
Melting Point 113-116 °C[6]
Boiling Point Data not available; the parent m-terphenyl boils at 365 °C.[9][10]N/A
Solubility Insoluble in water; likely soluble in aromatic solvents (e.g., toluene, benzene) and sparingly soluble in lower alcohols, similar to its parent compound m-terphenyl.[10][11]N/A
Storage Conditions Store in a dark place, sealed in a dry environment at room temperature.[6]
Sensitivity Light-sensitive[6]

Spectroscopic and Structural Characterization

While specific analytical data for this compound is not widely published by commercial suppliers[8], its structure allows for the confident prediction of its spectroscopic features.

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the central, substituted benzene ring will exhibit distinct chemical shifts and coupling patterns compared to the ten protons of the two flanking phenyl groups due to the anisotropic effect of the iodine atom and the steric crowding.

  • ¹³C NMR: The spectrum will display multiple resonances in the aromatic region (δ 120-150 ppm). A key diagnostic signal is the carbon atom directly bonded to the iodine, which is expected to appear at a significantly upfield chemical shift (ca. δ 90-100 ppm) due to the heavy-atom effect of iodine.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching from the sp² hybridized carbons of the aromatic rings (~3100-3000 cm⁻¹), aromatic C=C ring stretching vibrations (a series of peaks from ~1600-1400 cm⁻¹), and out-of-plane C-H bending. The C-I stretch is a weaker absorption found at lower frequencies, typically below 600 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should exhibit a prominent molecular ion peak (M⁺) at m/z = 356. Key fragmentation pathways would likely include the loss of the iodine atom (M-127) to give a fragment at m/z = 229, and subsequent fragmentation of the terphenyl core.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the carbon-iodine bond, which is the weakest of the carbon-halogen bonds. This inherent weakness makes it an excellent leaving group and a versatile handle for synthetic transformations.

Utility in Cross-Coupling Reactions

Aryl iodides are premium substrates for a wide array of palladium-catalyzed cross-coupling reactions.[12] The C-I bond readily undergoes oxidative addition to low-valent palladium centers, initiating the catalytic cycle. This makes this compound an ideal precursor for:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

Influence of Steric Hindrance

A defining feature of this molecule is the significant steric hindrance around the reactive C-I bond, imposed by the two flanking phenyl groups. This has profound implications for its reactivity:

  • Reaction Kinetics: The steric bulk can slow down the rate of reaction compared to less hindered aryl iodides, potentially requiring more forcing conditions (higher temperatures, longer reaction times) or specialized catalysts with bulky ligands that facilitate the reaction.

  • Selective Functionalization: The steric hindrance can be exploited to achieve selectivity in certain reactions or to stabilize otherwise reactive species formed at the reaction site.

Synthesis and Methodologies

Metal-catalyzed cross-coupling reactions provide the most efficient and versatile routes to terphenyl derivatives.[12] A robust method for preparing this compound involves a sequential Suzuki cross-coupling strategy.

Proposed Synthetic Workflow

A logical and field-proven approach starts from a commercially available dihalo-iodobenzene, such as 1,3-dibromo-2-iodobenzene, and introduces the two phenyl groups via a double Suzuki coupling reaction with phenylboronic acid.

G A 1,3-Dibromo-2-iodobenzene D Reaction Mixture A->D B Phenylboronic Acid (2.2 equiv) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) C->D Additives E Heat (e.g., 90-100 °C) D->E Step 1 F Workup & Purification (Extraction, Chromatography) E->F Step 2 G This compound F->G Final Product

Caption: Synthetic workflow for this compound via double Suzuki coupling.

Experimental Protocol: Double Suzuki Coupling

Causality: This protocol is designed for high-yield synthesis. The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for Suzuki reactions. A phase-transfer solvent system (Toluene/Water) and an inorganic base (K₂CO₃) are used to facilitate the reaction between the organic-soluble aryl halide and the water-soluble boronic acid salt. Heating is necessary to overcome the activation energy for this transformation.

  • Reactor Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,3-dibromo-2-iodobenzene (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask.

  • Inerting: Purge the reaction mixture with nitrogen gas for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Applications in Research and Development

The unique combination of steric bulk, a rigid framework, and a reactive C-I bond makes this compound a valuable intermediate in several advanced research areas.

  • Materials Science: It serves as a key building block for synthesizing novel organic light-emitting diode (OLED) materials, liquid crystals, and other functional organic materials where the bulky terphenyl core can be used to control intermolecular packing and prevent luminescence quenching.

  • Ligand Synthesis for Catalysis: The compound is a precursor for creating highly sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands. Such ligands can stabilize reactive metal centers, enabling challenging catalytic transformations with high selectivity.

  • Drug Discovery and Medicinal Chemistry: The rigid m-terphenyl scaffold can be used to position pharmacophores in a precise three-dimensional orientation. The C-I bond allows for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with established safety protocols.

  • GHS Hazard Statements: According to aggregated data, the compound is classified with the following hazards:

    • H302: Harmful if swallowed.[5]

    • H319: Causes serious eye irritation.[5]

    • H410: Very toxic to aquatic life with long-lasting effects.[5]

  • Handling Recommendations:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Take precautions to prevent its release into the environment.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[6]

References

2-iodo-1,3-diphenylbenzene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 2-iodo-1,3-diphenylbenzene. As a Senior Application Scientist, my goal is to provide you with not just a collection of data, but a cohesive understanding of this compound, grounded in scientific principles and practical insights. This guide is structured to deliver a deep dive into the synthesis, characterization, and potential applications of this compound, empowering your research and development endeavors. We will explore the causality behind synthetic choices and provide self-validating protocols, ensuring the information is both accurate and actionable.

Section 1: Chemical Identity and Properties

This compound, also known by its systematic IUPAC name and various synonyms, is a polysubstituted aromatic hydrocarbon. Its structure, featuring a central benzene ring substituted with two phenyl groups and an iodine atom, makes it a valuable intermediate in organic synthesis.

Synonyms: 2'-Iodo-(1,1',3',1'')terphenyl, 2'-Iodo-m-terphenyl[1]

Key Identifiers and Molecular Formula
IdentifierValueSource
CAS Number 82777-09-1--INVALID-LINK--[1]
Molecular Formula C₁₈H₁₃I--INVALID-LINK--[1]
Molecular Weight 356.2 g/mol --INVALID-LINK--[1]
InChI InChI=1S/C18H13I/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H--INVALID-LINK--[1]
SMILES C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)I--INVALID-LINK--[1]

Section 2: Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves the formation of a Grignard reagent from a dihalo-m-terphenyl precursor, followed by quenching with an iodine source. This approach offers a reliable means of introducing the iodine atom at the desired position.

Conceptual Synthesis Workflow

Synthesis_Workflow Start 1,3-Dibromo-2-iodobenzene or similar precursor Grignard Formation of Grignard Reagent Start->Grignard Mg, THF Quench Quenching with Iodine (I₂) Grignard->Quench Phenyl Grignard or similar Product This compound Quench->Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established organometallic chemistry principles. Researchers should adapt and optimize conditions based on their specific laboratory setup and safety protocols.

Objective: To synthesize this compound from 1,3-dibromo-2-iodobenzene.

Materials:

  • 1,3-Dibromo-2-iodobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂)

  • Phenylmagnesium bromide (or other suitable aryl Grignard reagent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of 1,3-dibromo-2-iodobenzene in anhydrous THF to the magnesium turnings. The reaction is initiated, which is evident by a gentle reflux. Maintain a steady reflux by controlling the rate of addition.

    • After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

  • Reaction with Phenyl Grignard:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of phenylmagnesium bromide in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.

  • Iodination:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a solution of iodine in anhydrous THF until the characteristic purple color of iodine persists.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Section 3: Spectroscopic Characterization

¹³C NMR Spectroscopy

A reference to the ¹³C NMR spectrum of 2'-Iodo-(1,1',3',1'')terphenyl is available on PubChem, provided by SpectraBase.[1]

Section 4: Reactivity and Potential Applications

The C-I bond in this compound is the most reactive site for various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of highly substituted terphenyl derivatives and other complex aromatic systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, leading to the formation of conjugated systems with interesting photophysical properties.

  • Heck Reaction: Reaction with alkenes to form substituted alkenes.

These reactions are fundamental in the construction of functional organic materials, pharmaceutical intermediates, and complex natural products.

Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Substrate This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) BoronicAcid Arylboronic Acid (R-B(OH)₂) Product Substituted Terphenyl (Product) Catalyst->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Section 5: Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

  • H400: Very toxic to aquatic life.

  • H410: Very toxic to aquatic life with long lasting effects.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

spectroscopic data (NMR, IR, MS) of 2-iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Iodo-1,3-diphenylbenzene

Introduction

This compound, a derivative of m-terphenyl, is a poly-aromatic hydrocarbon of significant interest in organic synthesis and materials science.[1] Its structure, featuring a sterically demanding iodine substituent flanked by two phenyl groups, makes it a valuable precursor for creating complex molecular architectures through cross-coupling reactions.[2] The m-terphenyl backbone provides a rigid, three-dimensional scaffold that is leveraged in the design of specialized ligands and materials with unique optical properties.[1]

Accurate structural confirmation of such molecules is paramount for any application. This technical guide, prepared for researchers and drug development professionals, provides a comprehensive analysis of the expected spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures—namely 1,3-diphenylbenzene (m-terphenyl) and iodobenzene—to predict and interpret the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind these spectroscopic features is explained, offering a robust framework for the empirical validation of this compound in a laboratory setting.

Molecular Structure and Synthesis Context

The foundational step in any spectroscopic analysis is understanding the molecule's structure and likely synthetic origin.

1.1. Molecular Structure

This compound consists of a central benzene ring substituted at the 1- and 3-positions with phenyl groups and at the 2-position with an iodine atom. The IUPAC name is this compound, and its molecular formula is C₁₈H₁₃I, corresponding to a molecular weight of approximately 356.2 g/mol .[3]

Caption: Molecular structure of this compound.

1.2. Synthetic Considerations

This molecule is typically synthesized via metal-catalyzed cross-coupling reactions. A common and efficient strategy is the sequential Suzuki cross-coupling, which involves reacting a dihalobenzene (e.g., 1,3-dibromo-2-iodobenzene) with two equivalents of phenylboronic acid.[2] Alternatively, direct iodination of 1,3-diphenylbenzene could be employed. Understanding the synthetic route is critical as it informs the potential impurities (e.g., unreacted starting materials, partially substituted intermediates) that could appear in analytical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the known spectra of m-terphenyl and the well-documented influence of iodine as a substituent.[4][5]

2.1. Predicted ¹H NMR Spectrum

The asymmetry of the molecule renders all 13 protons chemically distinct, though some may overlap. The spectrum can be divided into signals from the two terminal phenyl groups and the central iodinated ring.

  • Phenyl Group Protons (10H): These protons are expected to appear in the typical aromatic region of δ 7.3–7.8 ppm. Due to steric hindrance, the rotation of the phenyl groups may be restricted, leading to more complex splitting patterns than simple doublets and triplets. Based on the spectrum of m-terphenyl, these signals will likely appear as a complex multiplet.[4]

  • Central Ring Protons (3H): The three protons on the central ring will be the most informative. The proton at the C5 position (para to the iodine) is expected to be a triplet, coupled to the two adjacent protons at C4 and C6. The protons at C4 and C6 will appear as a doublet of doublets, coupled to each other and to the C5 proton. The iodine atom's electron-withdrawing nature and magnetic anisotropy will likely shift these protons downfield relative to unsubstituted m-terphenyl.

Predicted Proton Signal Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Phenyl Protons7.30 - 7.80Multiplet (m)10HStandard chemical shift for unsubstituted phenyl groups, consistent with m-terphenyl data.[4]
H-5 (Central Ring)~7.60Triplet (t)1HPara to iodine, coupled to H-4 and H-6.
H-4, H-6 (Central Ring)~7.50Doublet of Doublets (dd)2HOrtho to iodine, coupled to H-5 and each other.

2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 12 distinct signals (due to symmetry, some carbons in the phenyl rings may be equivalent). The most diagnostic signal is the ipso-carbon directly attached to the iodine atom.

  • C-I (Ipso-Carbon): The "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is attached. In iodobenzene, this signal appears around δ 94 ppm. A similar value is expected here, making it a key identifier.

  • Other Aromatic Carbons: The remaining aromatic carbons will appear in the δ 120–150 ppm region. The carbons of the central ring will be influenced by the iodine and the two phenyl substituents, while the carbons of the terminal phenyl groups will resemble those of m-terphenyl.[6]

Predicted Carbon Signal Chemical Shift (δ, ppm) Rationale
C2 (C-I)90 - 100Strong upfield shift due to the heavy atom effect of iodine.
C4, C6128 - 132Aromatic carbons ortho to the iodine substituent.
C5130 - 135Aromatic carbon para to the iodine substituent.
C1, C3145 - 150Quaternary carbons bonded to phenyl groups, shifted downfield.
Phenyl Carbons127 - 142Typical range for substituted phenyl rings.

2.3. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition: Use a standard pulse sequence. Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire several hundred to a few thousand scans, depending on the sample concentration, with a relaxation delay of 2-5 seconds.

  • Data Processing: Fourier transform the acquired data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the spectrum will be dominated by absorptions from the aromatic rings.

  • Aromatic C-H Stretch: A sharp band or series of bands appearing just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.

  • Aromatic C=C Stretch: Medium to strong absorptions in the 1450–1600 cm⁻¹ region are due to carbon-carbon double bond stretching within the aromatic rings.

  • C-H Out-of-Plane Bending: Strong bands in the 690–900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene rings. The pattern will be a composite of the monosubstituted terminal rings and the 1,2,3-trisubstituted central ring.

  • C-I Stretch: The carbon-iodine bond stretch is expected to appear as a weak to medium absorption in the far-infrared region, typically between 480–610 cm⁻¹.[8] This peak can sometimes be difficult to observe on standard mid-IR spectrometers.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3030 - 3100Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-H Out-of-Plane Bending690 - 900Strong
C-I Stretch480 - 610Weak-Medium

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural information based on the fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected to be prominent at m/z 356. Since iodine is monoisotopic (¹²⁷I), there will not be a complex isotopic pattern for the molecular ion, simplifying interpretation. The exact mass should be 356.0062.[3]

  • Key Fragments: The most predictable fragmentation pathway is the loss of the iodine atom, which would result in a strong peak at m/z 229 ([M-I]⁺). This fragment corresponds to the 1,3-diphenylbenzene cation. Further fragmentation of the terphenyl backbone would be consistent with known patterns for poly-aromatic hydrocarbons.[9][10]

Ion Predicted m/z Identity Rationale
[M]⁺356Molecular IonCorresponds to the intact molecule C₁₈H₁₃I.
[M-I]⁺229Terphenyl CationLoss of the iodine radical, a very stable leaving group.
[C₁₂H₈]⁺152Biphenylene CationCommon fragment from terphenyl structures.

Integrated Spectroscopic Analysis

The definitive structural confirmation of this compound relies on the synergistic interpretation of all spectroscopic data.

cluster_NMR NMR Data cluster_MS MS Data cluster_IR IR Data Structure Proposed Structure This compound HNMR ¹H NMR - Aromatic signals - 3H on central ring Structure->HNMR verifies proton environment CNMR ¹³C NMR - C-I signal at ~95 ppm Structure->CNMR verifies carbon skeleton MS MS - M⁺ at m/z 356 - [M-I]⁺ at m/z 229 Structure->MS confirms MW IR IR - Aromatic C-H, C=C - C-I stretch Structure->IR confirms functional groups Confirmed Confirmed HNMR->Confirmed Collective Evidence CNMR->Confirmed Collective Evidence MS->Confirmed Collective Evidence IR->Confirmed Collective Evidence

Caption: Integrated workflow for spectroscopic confirmation.

The ¹H and ¹³C NMR spectra will establish the carbon-hydrogen framework, with the upfield C-I signal in the ¹³C spectrum being a critical piece of evidence. The mass spectrum will confirm the molecular weight and the presence of iodine through the characteristic loss of 127 amu. Finally, the IR spectrum will verify the aromatic nature of the compound. Together, these three techniques provide a self-validating system for the unambiguous identification of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-iodo-1,3-diphenylbenzene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. The guide delves into the physicochemical properties of the compound, methodologies for solubility determination in various organic solvents, and a thorough analysis of its stability under forced degradation conditions, including hydrolytic, oxidative, and photolytic stress. Furthermore, it outlines a systematic approach to developing a stability-indicating analytical method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

This compound, a sterically hindered aryl iodide, serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. The successful implementation of this compound in synthetic routes and its formulation into stable products are critically dependent on a thorough understanding of its solubility and stability characteristics. This guide aims to provide a robust framework for evaluating these properties, ensuring reproducible and reliable outcomes in research and development settings.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
Molecular Formula C₁₈H₁₃I--INVALID-LINK--[1]
Molecular Weight 356.2 g/mol --INVALID-LINK--[1]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Structure
alt text
--INVALID-LINK--[1]

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. Due to its nonpolar, aromatic structure, it is expected to be poorly soluble in aqueous media and exhibit varying degrees of solubility in organic solvents.

Predicting Solubility using Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a valuable tool for predicting the solubility of a solute in a given solvent based on the principle of "like dissolves like."[2][3] HSP considers three types of intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller distance between the HSP values of a solute and a solvent suggests a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound:

ParameterEstimated Value (MPa⁰·⁵)
δD (Dispersion) ~19.5
δP (Polar) ~2.5
δH (Hydrogen Bonding) ~2.0

The following table provides the HSP for common organic solvents and a qualitative prediction of the solubility of this compound.[4][5][6]

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Predicted Solubility
Toluene 18.01.42.0High
Dichloromethane 18.26.36.1High
Tetrahydrofuran (THF) 16.85.78.0Moderate
Acetone 15.510.47.0Moderate
Ethyl Acetate 15.85.37.2Moderate
Acetonitrile 15.318.06.1Low to Moderate
Methanol 15.112.322.3Low
Isopropanol 15.86.116.4Low
Hexane 14.90.00.0Low
Water 15.516.042.3Very Low
Experimental Determination of Solubility: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different organic solvent from the list above.

    • Ensure a solid excess is visible in each vial.

  • Equilibration:

    • Seal the vials and place them in a constant temperature orbital shaker or water bath set at a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method, such as RP-HPLC (see Section 4).

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_calc Calculation A Add excess this compound to solvent in vials B Seal and agitate at constant temperature (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.45 µm filter D->E F Dilute filtered solution E->F G Analyze by validated RP-HPLC method F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is crucial for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[7]

General Considerations for Forced Degradation Studies
  • Objective: To generate degradation products to elucidate degradation pathways and develop a stability-indicating analytical method.

  • Extent of Degradation: The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

  • Controls: A control sample of this compound, protected from the stress condition, should be analyzed concurrently.

Hydrolytic Degradation

Hydrolytic degradation is assessed across a range of pH values to simulate conditions the compound might encounter.

  • Sample Preparation: Prepare solutions of this compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions. A co-solvent such as acetonitrile or methanol may be necessary to achieve initial dissolution.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute for RP-HPLC analysis.

Due to the steric hindrance around the C-I bond, direct nucleophilic substitution of the iodide by hydroxide is unlikely under these conditions.[7][8] However, under forcing conditions, particularly at elevated temperatures, hydrolysis of the aryl iodide to the corresponding phenol (2-hydroxy-1,3-diphenylbenzene) could potentially occur, although this is generally a difficult transformation.[9][10]

G A This compound B 2-Hydroxy-1,3-diphenylbenzene A->B H₂O / H⁺ or OH⁻ (Forced Conditions)

Caption: Potential hydrolytic degradation of this compound.

Oxidative Degradation

Oxidative stability is typically evaluated using hydrogen peroxide.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and incubate at room temperature for a specified duration (e.g., up to 24 hours).

  • Sample Analysis: At various time points, withdraw samples and quench any remaining hydrogen peroxide (e.g., with sodium bisulfite solution) before dilution and RP-HPLC analysis.

The reaction of aryl iodides with hydrogen peroxide can be complex. One potential pathway involves the oxidation of the iodide to a hypervalent iodine species, which could then be susceptible to further reactions. However, a more likely degradation pathway under these conditions involves radical mechanisms, potentially leading to the formation of the de-iodinated product (m-terphenyl) and the corresponding phenol (2-hydroxy-1,3-diphenylbenzene).[11][12][13][14]

G A This compound B m-Terphenyl A->B H₂O₂ (Radical Abstraction) C 2-Hydroxy-1,3-diphenylbenzene A->C H₂O₂ (Oxidative Hydroxylation) G A This compound B Aryl Radical + Iodine Radical A->B hν (UV/Vis Light) C m-Terphenyl B->C Hydrogen Abstraction (from solvent) G A Define Analytical Target Profile B Select Column and Initial Conditions A->B C Optimize Mobile Phase Composition B->C D Fine-tune Flow Rate and Temperature C->D E Method Validation (as per ICH Q2(R1)) D->E

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Iodo-1,3-diphenylbenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles, methodologies, and analytical insights involved in determining the crystal structure of halogenated m-terphenyls, using a structurally characterized derivative of 2-iodo-1,3-diphenylbenzene as a central case study. It is intended for researchers and professionals in crystallography, medicinal chemistry, and materials science, offering a narrative that combines procedural steps with the underlying scientific rationale.

Introduction: The Significance of the Iodinated m-Terphenyl Scaffold

The m-terphenyl framework, consisting of a central benzene ring substituted with two phenyl groups at the 1 and 3 positions, is a fundamental building block in supramolecular chemistry and ligand design[1]. The introduction of a halogen atom, such as iodine, at the 2-position dramatically influences the molecule's steric and electronic properties. This modification creates a unique platform for studying non-covalent interactions, particularly halogen bonding, which is a highly directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base[2]. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for designing novel materials, catalysts, and pharmaceutical intermediates.

While the crystal structure of the parent this compound is not publicly deposited, this guide will leverage the detailed published analysis of a close analogue, 2′-Iodo-2,2′′,3,3′′,4,4′′,5,5′′,6,6′′-decamethyl-1,1′:3′,1′′-terphenyl , to illustrate the complete workflow from synthesis to advanced structural interpretation[3]. The methodologies described are directly applicable to the parent compound and its variants.

PART 1: Synthesis and Single-Crystal Cultivation

The foundation of any crystallographic analysis is a high-quality single crystal. The journey to obtaining such a crystal begins with the synthesis of the target compound followed by a meticulous crystallization process.

Experimental Protocol: Synthesis and Crystallization

Rationale: The synthesis for the case study compound, 2′-iodo-decamethyl-m-terphenyl, was adapted from established literature methods[3]. The subsequent crystallization relied on the principle of slow solvent evaporation. This technique gradually increases the concentration of the solute beyond its saturation point at a controlled rate, promoting the formation of a single, well-ordered crystal lattice rather than polycrystalline powder. Chloroform was selected as the solvent, indicating the compound has moderate solubility in it, allowing for this gradual process.

Step-by-Step Methodology:

  • Synthesis: The target compound, 2′-iodo-2,2′′,3,3′′,4,4′′,5,5′′,6,6′′-decamethyl-1,1′:3′,1′′-terphenyl, is prepared according to previously described synthetic routes[3].

  • Purification: The crude product is purified using column chromatography or recrystallization to achieve high purity (>99%), which is essential for successful single-crystal growth.

  • Solubilization: A small amount of the purified compound (approx. 10-20 mg) is dissolved in a minimal volume of chloroform in a clean glass vial.

  • Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes. This restricts the rate of solvent evaporation.

  • Incubation: The vial is placed in a vibration-free environment at room temperature. Over several days to a week, as the solvent slowly evaporates, high-quality, block-shaped crystals suitable for diffraction experiments are formed[3].

PART 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[4]. It provides detailed information on bond lengths, angles, and intermolecular interactions[5].

Workflow for Crystal Structure Determination

The process from selecting a crystal to obtaining the final, refined structure follows a well-defined path, as illustrated below.

G cluster_0 Experimental Phase cluster_1 Computational Phase crystal Crystal Selection & Mounting data_coll Diffraction Data Collection crystal->data_coll on Goniometer processing Data Reduction & Integration data_coll->processing Raw Frames solution Structure Solution (e.g., SHELXS) processing->solution HKL file refinement Structure Refinement (e.g., SHELXL) solution->refinement Initial Model validation Final Structure & Validation (CIF) refinement->validation Refined Model

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection and Structure Refinement

Rationale: The goal of data collection is to measure the intensities of a comprehensive set of diffracted X-ray beams. This is achieved by rotating the crystal in the X-ray beam[6]. The collected data are then processed to solve the "phase problem" and generate an initial electron density map, which is subsequently refined to yield the final atomic model[6]. The use of specialized software like SHELXS for direct methods solution and SHELXL for full-matrix least-squares refinement is standard in the field[3].

Step-by-Step Methodology:

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryoloop, and mounted on a goniometer head on the diffractometer[5][7]. For the case study, a crystal of size 0.32 × 0.28 × 0.26 mm was used[3].

  • Data Collection: The crystal is cooled (e.g., to 297 K in the case study) to reduce thermal motion of the atoms. X-rays (typically Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. A series of diffraction images are collected over a wide range of orientations using a detector like a CCD area detector[3].

  • Data Reduction: The raw image files are processed to integrate the diffraction spots, correct for experimental factors (like absorption), and generate a reflection file (HKL file).

  • Structure Solution: The structure is solved using direct methods, which mathematically phase the reflection data to produce an initial electron density map. The program SHELXS97 was used for this purpose in the reference study[3].

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors. The program SHELXL97 was employed for this step[3].

  • Validation: The final refined structure is validated using tools like PLATON to check for geometric soundness and missed symmetry. The results are typically reported in a standard Crystallographic Information File (CIF) format.

PART 3: Structural Analysis and Discussion

The refined crystallographic data provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice.

Crystallographic Data Summary

The key crystallographic parameters for the case study compound, 2′-iodo-decamethyl-m-terphenyl chloroform monosolvate, are summarized below for easy reference[3].

ParameterValue
Chemical FormulaC₂₈H₃₃I · CHCl₃
Formula Weight615.81 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.0294 (10)
b (Å)16.0651 (13)
c (Å)15.3762 (12)
β (°)103.385 (1)
Volume (ų)2890.8 (4)
Z (molecules/unit cell)4
Temperature (K)297
RadiationMo Kα (λ = 0.71073 Å)
Final R-factor (R1)0.066
wR2 (all data)0.137
Goodness-of-fit (S)1.13
CCDC Deposition Number759173
Molecular Conformation

The structure reveals significant steric hindrance due to the bulky decamethyl-substituted phenyl groups and the iodine atom. This forces the flanking phenyl rings to twist out of the plane of the central benzene ring. This twisted conformation is a hallmark of substituted terphenyls and is critical for creating specific binding pockets when these molecules are used as ligands.

Supramolecular Assembly: The Role of Halogen Bonding

A key feature of the crystal packing is the formation of molecular dimers through a specific intermolecular interaction: a C—I⋯π halogen bond [3].

Rationale: The iodine atom, being large and polarizable, develops a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond[8]. This electropositive region can interact favorably with an electron-rich π-system of a neighboring molecule. This interaction is highly directional and plays a crucial role in dictating the crystal packing arrangement. Such interactions are of intense interest for crystal engineering and the design of self-assembling systems[9][10].

In the case study, the iodine atom of one molecule points directly towards the center of a flanking phenyl ring of an adjacent molecule, forming a dimer. This C—I⋯π interaction, along with weaker C—H⋯π interactions involving the chloroform solvent molecule, consolidates the overall crystal structure[3].

G cluster_0 Molecule A cluster_1 Molecule B I_A Iodine (I) Ph_B1 Phenyl Ring I_A->Ph_B1 C-I···π Halogen Bond Central_A Central Ring Central_A->I_A Ph_A1 Phenyl Ring Central_A->Ph_A1 Ph_A2 Phenyl Ring Central_A->Ph_A2 I_B Iodine (I) Central_B Central Ring Central_B->I_B Central_B->Ph_B1 Ph_B2 Phenyl Ring Central_B->Ph_B2

Caption: Dimer formation via C—I···π halogen bonding.

Conclusion

The crystal structure analysis of 2-iodo-m-terphenyl derivatives provides critical insights into their molecular conformation and supramolecular organization. Through a detailed examination of a representative structure, this guide has demonstrated the complete workflow from synthesis and crystallization to advanced structural refinement and interpretation. The analysis reveals that steric crowding dictates a twisted molecular geometry, while highly directional C—I⋯π halogen bonds govern the crystal packing, leading to the formation of distinct dimeric units. These structural motifs are fundamental to understanding the properties of these compounds and are essential for their rational design in applications ranging from organocatalysis to advanced materials.

References

Introduction: The Structural and Functional Significance of Terphenyls

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Terphenyls

Terphenyls, a class of aromatic hydrocarbons composed of a central benzene ring connected to two other phenyl groups, represent a cornerstone structural motif in both materials science and medicinal chemistry.[1][2] Their rigid, conjugated framework imparts unique photophysical properties, making them integral components in organic light-emitting devices (OLEDs), liquid crystals, and as scintillators.[2][3] In the pharmaceutical realm, the terphenyl scaffold serves as a versatile template for designing molecules that can mimic peptide secondary structures, leading to the development of potent inhibitors for protein-protein interactions and other therapeutic targets.[4][5]

The arrangement of the phenyl groups—ortho-, meta-, or para-—dramatically influences the molecule's properties and, consequently, its applications. The synthesis of these compounds has evolved significantly, moving from harsh, classical methods like the pyrolysis of benzene to highly sophisticated and selective modern catalytic reactions.[6]

This guide provides an in-depth exploration of the primary modern strategies for terphenyl synthesis, with a focus on palladium-catalyzed cross-coupling reactions and cycloaddition-based approaches. We will delve into the mechanistic underpinnings of these methods, the rationale behind experimental choices, and provide detailed protocols for key transformations, aimed at researchers, scientists, and drug development professionals.

Part I: The Workhorse of Terphenyl Synthesis: Palladium-Catalyzed Cross-Coupling

The most efficient and widely adopted methods for constructing the aryl-aryl bonds in terphenyls are palladium-catalyzed cross-coupling reactions.[7][8][9] These reactions offer a modular approach, allowing for the convergent synthesis of complex, unsymmetrical, and functionalized terphenyls from readily available precursors. The general strategy involves the sequential coupling of a central dihalogenated benzene ring with two equivalents of an aryl organometallic reagent or, for unsymmetrical targets, the stepwise coupling with two different reagents.

A. Suzuki-Miyaura Coupling: The Method of Choice for Versatility

The Suzuki-Miyaura reaction, which couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, is arguably the most practical and versatile method for terphenyl synthesis.[7][10]

Causality Behind its Widespread Use:

  • Stability and Availability: Arylboronic acids are generally stable to air and moisture, often crystalline solids that are easy to handle and store. A vast library of these reagents is commercially available.

  • Mild Reaction Conditions: The reaction typically proceeds under mild conditions with a wide range of compatible solvents and bases.

  • Functional Group Tolerance: Suzuki coupling is remarkably tolerant of a wide array of functional groups on both coupling partners, minimizing the need for protecting group strategies.[8]

  • Low Toxicity: The boron-containing byproducts are generally considered non-toxic and are easily removed during aqueous workup.

Mechanism: The catalytic cycle, illustrated below, is a cornerstone of modern organic synthesis. It involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd2_trans Ar-Pd(II)L_n-Ar' pd2_ox->pd2_trans product Ar-Ar' pd2_trans->product Reductive Elimination boronic Ar'B(OH)₂ + Base borate [Ar'B(OH)₃]⁻ halide Ar-X halide->pd2_ox Oxidative Addition

Suzuki-Miyaura Catalytic Cycle Diagram

Experimental Protocol: Synthesis of Symmetrical p-Terphenyls [10]

This protocol describes a heterogeneous, ligand-free Suzuki-Miyaura coupling, which simplifies product purification as the catalyst can be removed by filtration.

  • Reaction: 1,4-Diiodobenzene with 2.2 equivalents of Phenylboronic acid.

  • Materials:

    • 1,4-Diiodobenzene (1.0 mmol)

    • Phenylboronic acid (2.2 mmol)

    • Palladium on carbon (Pd/C, 10 wt. %, 0.02 mmol Pd)

    • Potassium carbonate (K₂CO₃) (3.0 mmol)

    • Solvent: Dimethylformamide (DMF) / H₂O (4:1, 5 mL)

  • Procedure:

    • To a round-bottom flask, add 1,4-diiodobenzene, phenylboronic acid, K₂CO₃, and the Pd/C catalyst.

    • Evacuate the flask and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the DMF/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to afford p-terphenyl as a white solid. (Typical yields: >90%).

B. Negishi Coupling: A High-Reactivity Alternative

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. It serves as a powerful alternative to Suzuki coupling, particularly when dealing with less reactive aryl chlorides or sterically hindered substrates.[7][13][14]

Causality Behind its Use:

  • High Reactivity: Organozinc reagents are more nucleophilic than their organoboron counterparts, often leading to faster reaction times and higher reactivity, especially with challenging substrates.[15]

  • Stereospecificity: The reaction is highly stereospecific, preserving the configuration of vinyl partners.

  • Drawback - Sensitivity: The primary disadvantage is the sensitivity of organozinc reagents to air and moisture, requiring strictly anhydrous reaction conditions and inert atmosphere techniques.[7]

Mechanism: The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, where the organozinc compound transfers its organic group to the palladium center.[11][16]

Negishi_Cycle Negishi Catalytic Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd2_trans Ar-Pd(II)L_n-Ar' pd2_ox->pd2_trans Transmetalation product Ar-Ar' pd2_trans->product Reductive Elimination organozinc Ar'-ZnX halide Ar-X halide->pd2_ox Oxidative Addition

Negishi Catalytic Cycle Diagram
C. Stille Coupling: Tolerant but Toxic

The Stille coupling involves the reaction of an organostannane (tin) reagent with an organic halide.[17][18]

Causality and Field-Proven Insights:

  • Excellent Tolerance: Like Suzuki coupling, the Stille reaction is tolerant of a vast range of functional groups. The organostannane reagents are also generally insensitive to air and moisture.[19][20]

  • Neutral Conditions: The reaction proceeds under neutral conditions, which is advantageous for substrates sensitive to acids or bases.

  • Toxicity Concern: The primary and significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, which is a major concern in pharmaceutical applications.[17][20]

Mechanism: The mechanism follows the same fundamental pattern: oxidative addition, transmetalation (from tin to palladium), and reductive elimination.[18][20]

Stille_Cycle Stille Catalytic Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd2_trans Ar-Pd(II)L_n-Ar' pd2_ox->pd2_trans Transmetalation product Ar-Ar' pd2_trans->product Reductive Elimination organotin Ar'-Sn(R)₃ halide Ar-X halide->pd2_ox Oxidative Addition

Stille Catalytic Cycle Diagram
Data Summary: Comparison of Key Cross-Coupling Methods

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille Coupling
Nucleophile Ar-B(OR)₂Ar-ZnXAr-SnR₃
Key Advantage High stability, low toxicity, vast reagent availabilityHigh reactivity, good for hindered substratesExcellent functional group tolerance, neutral conditions
Key Limitation Slower with some aryl chloridesAir and moisture sensitive organozinc reagentsHigh toxicity of tin reagents and byproducts
Typical Base Required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Not requiredNot required (additives like Cu(I) or LiCl often used)
Functional Group Tolerance ExcellentVery GoodExcellent
Industrial Viability High, especially in pharmaModerate, requires stringent process controlLow, due to toxicity concerns

Part II: Ring Construction via Cycloaddition Reactions

An alternative and powerful strategy for synthesizing terphenyls, particularly those with high degrees of substitution, involves building the central aromatic ring from acyclic precursors through cycloaddition or benzannulation reactions.[7][21]

Diels-Alder Approach: Building the Core Ring

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene), provides a robust method to form a six-membered ring, which can then be aromatized to yield the terphenyl core.[3][22][23] This method offers excellent control over the regiochemistry of substituents on the final aromatic ring.

Diels_Alder_Workflow Diels-Alder Synthesis Workflow start Diene + Dienophile cycloaddition [4+2] Diels-Alder Cycloaddition start->cycloaddition adduct Cyclohexene Adduct cycloaddition->adduct aromatization Oxidative Aromatization adduct->aromatization product Terphenyl Product aromatization->product

References

A Guide to Electrophilic Aromatic Iodination: Mechanism, Reagents, and Protocol Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of an iodine atom onto an aromatic scaffold is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. Iodoarenes are not merely halogenated compounds; they are exceptionally versatile synthetic intermediates, prized for their utility in cross-coupling reactions that form the basis of complex molecule construction.[1][2] However, the iodination of aromatic systems via electrophilic aromatic substitution (EAS) presents a unique mechanistic challenge. Unlike other halogens, molecular iodine (I₂) is the weakest electrophile of the series and its reaction with arenes is often thermodynamically unfavorable and reversible.[3][4][5] Overcoming this low reactivity requires the generation of a more potent electrophilic iodine species, a task that has led to the development of a diverse and sophisticated array of synthetic methodologies. This guide provides an in-depth exploration of the core mechanisms, a critical evaluation of the primary iodinating systems, and detailed, field-proven protocols designed to empower researchers in the rational design of their synthetic routes.

The Fundamental Mechanism: A Two-Step Pathway

The electrophilic aromatic iodination follows the canonical two-step mechanism of all EAS reactions: the formation of a resonance-stabilized carbocation intermediate (the σ-complex or arenium ion) and subsequent re-aromatization. The critical distinction for iodination lies in the initial generation of a sufficiently powerful iodine electrophile, denoted conceptually as "I⁺".

  • Generation of the Iodine Electrophile (I⁺): Molecular iodine itself is not electrophilic enough to be attacked by the π-electron system of most aromatic rings.[6] Therefore, an activating agent—typically an oxidizing agent or a source of a pre-formed iodine cation—is essential. This is the rate-determining aspect of the overall process.

  • Formation of the σ-Complex: The electron-rich aromatic ring acts as a nucleophile, attacking the activated iodine electrophile. This breaks the aromaticity of the ring and forms a positively charged, resonance-stabilized arenium ion.

  • Re-aromatization: A weak base present in the reaction medium removes a proton from the carbon atom bearing the iodine, collapsing the σ-complex and restoring the highly stable aromatic system to yield the final iodoarene product.

Caption: General mechanism of electrophilic aromatic iodination.

Generating the Iodine Electrophile: A Comparative Analysis of Reagent Systems

The choice of iodinating agent is dictated by the electronic nature of the aromatic substrate. Electron-rich (activated) systems may require milder conditions, whereas electron-deficient (deactivated) rings demand highly potent electrophiles.

Molecular Iodine with Oxidizing Agents

This classical approach utilizes an oxidizing agent to serve a dual purpose: it oxidizes molecular iodine to a more reactive electrophilic state and simultaneously consumes the hydrogen iodide (HI) byproduct, which can otherwise participate in a reverse reaction.[5]

  • Nitric Acid (HNO₃) and Iodic Acid (HIO₃): These are powerful oxidizing agents capable of iodinating even deactivated aromatic rings.[7][8] The reaction with nitric acid generates a potent iodinating species, believed to be protonated nitryl hypoiodite (NO₂I), and produces gaseous nitrogen oxide byproducts that must be managed.[9][10][11] Iodic acid is also highly effective but can lead to vigorous reactions if not controlled.[7]

  • Hydrogen Peroxide (H₂O₂): Representing a greener alternative, H₂O₂ is an effective oxidant that produces water as its only byproduct.[6][12] This system is particularly suitable for activated arenes.

  • Persulfates and Other Oxidants: Reagents like ammonium peroxodisulfate ((NH₄)₂S₂O₈) and Oxone® offer environmentally benign and efficient options for generating the iodine electrophile.[4][13]

Oxidizing AgentTypical SubstratesKey Features & Causality
Nitric Acid (HNO₃) Activated & DeactivatedPotent; generates the electrophile while oxidizing HI. Requires ventilation for NOx byproducts.[10]
Iodic Acid (HIO₃) DeactivatedVery strong oxidant system. Can cause vigorous, exothermic reactions.[7]
Hydrogen Peroxide (H₂O₂) Activated"Green" oxidant; byproduct is water. Milder conditions suitable for sensitive substrates.[4][6]
Ammonium Peroxodisulfate ActivatedEnvironmentally benign solid reagent; often used in aqueous or biphasic systems.[13]
Pre-formed Electrophilic Iodine Reagents

To enhance selectivity and mildness, several reagents have been developed that act as direct sources of electrophilic iodine, avoiding the need for a separate strong oxidant.

  • N-Iodosuccinimide (NIS): NIS is arguably the most versatile and widely used reagent for electrophilic iodination.[3][14] It is a crystalline, stable solid that provides a mild source of "I⁺". For electron-rich aromatics, the reaction often proceeds without a catalyst. However, for less reactive or deactivated substrates, an acid catalyst such as trifluoroacetic acid (TFA) or sulfuric acid is required to protonate the succinimide carbonyl, thereby increasing the electrophilicity of the iodine atom.[15][16] The primary advantages of NIS are its excellent functional group tolerance and high regioselectivity under mild conditions.[17]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): Similar to NIS, DIH is another stable, solid N-iodo compound that serves as an efficient iodine source, often employed in organocatalytic iodination protocols.[13][18]

  • Iodine Monochloride (ICl): As a polarized interhalogen compound (Iᵟ⁺-Clᵟ⁻), ICl is a ready-made electrophile. The more electropositive iodine atom is readily attacked by the aromatic ring.[4][19] It is a highly effective reagent but can sometimes lead to minor chlorination byproducts.

"Superelectrophile" Generation for Deactivated Arenes

The iodination of strongly electron-deficient rings, such as nitrobenzene or benzoic acid, requires exceptionally powerful electrophiles. These "superelectrophilic" systems are generated under strongly acidic conditions.

  • NIS in Trifluoromethanesulfonic Acid (TfOH): The combination of NIS with a superacid like TfOH generates a highly reactive iodinating species, possibly iodine(I) trifluoromethanesulfonate, capable of functionalizing even strongly deactivated aromatics.[20][21]

  • I₂/NaIO₄ in H₂SO₄: This mixture in concentrated sulfuric acid generates the highly electrophilic triiodine cation (I₃⁺), which has been shown to iodinate deactivated substrates effectively.[22][23]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing clear steps and rationales for key experimental choices.

Protocol 1: Iodination of an Activated Arene (Anisole) with N-Iodosuccinimide (NIS)

This protocol leverages the mild reactivity of NIS for the selective mono-iodination of an electron-rich aromatic ether. The use of a catalytic amount of acid accelerates the reaction for this moderately activated substrate.[14]

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anisole (1.08 g, 10.0 mmol) and dissolve in 20 mL of acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equiv) to the solution in one portion.

  • Catalyst Addition: Add trifluoroacetic acid (TFA) (77 µL, 1.0 mmol, 0.1 equiv) dropwise to the stirring suspension. The acid catalyst protonates NIS, increasing the electrophilicity of the iodine atom and accelerating the substitution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. This quenches any unreacted NIS and elemental iodine, which would otherwise color the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 30 mL) to remove residual TFA, and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel to afford 4-iodoanisole as a colorless oil.

Protocol_NIS cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Anisole in Acetonitrile B Add NIS A->B C Add cat. TFA B->C D Stir at RT C->D E Monitor by TLC D->E F Quench with Na₂S₂O₃ E->F G Extract with EtOAc F->G H Wash (NaHCO₃, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure 4-Iodoanisole J->K

Caption: Experimental workflow for the iodination of anisole using NIS.

Protocol 2: Iodination of Benzene with Iodine and Nitric Acid

This classic procedure is effective for less activated rings and demonstrates the power of the I₂/oxidant system. It is adapted from a robust method described in Organic Syntheses.[10] Caution: This reaction produces toxic nitrogen oxide gases and can be exothermic. It must be performed in a well-ventilated chemical fume hood.

Methodology:

  • Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place molecular iodine (19.0 g, 75 mmol) and benzene (20 g, 255 mmol).

  • Initial Heating: Gently heat the mixture to approximately 50°C on a water bath.

  • Oxidant Addition: Slowly add concentrated nitric acid (d=1.50, 14 mL, ~300 mmol) dropwise from the funnel over approximately 30-40 minutes. A copious evolution of brown nitrogen dioxide (NO₂) gas will occur. The rate of addition should be controlled to maintain a gentle reflux. The reaction is exothermic and may sustain boiling without external heating.

  • Completion and Reflux: Once the addition is complete, reflux the mixture for an additional 15 minutes. The deep purple color of iodine should be discharged, leaving a brownish-red solution.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully separate the lower reddish oily layer. Add it to an equal volume of 10% aqueous sodium hydroxide solution to neutralize excess acid.

  • Purification (Steam Distillation): Steam distill the mixture until no more oil passes over. This step removes non-volatile impurities.

  • Work-up (Reduction): To remove nitroaromatic byproducts, stir the collected oil vigorously for 2-3 hours with water (150 mL), concentrated HCl (10 mL), and iron filings (10 g).

  • Final Purification: Filter the mixture, acidify the filtrate, and perform a final steam distillation. Separate the resulting oil, dry it over anhydrous calcium chloride (CaCl₂), and distill at atmospheric pressure, collecting the fraction boiling at 184–186°C to yield pure iodobenzene.

Conclusion and Outlook for Drug Development

The electrophilic iodination of arenes is a mature yet continually evolving field. While classical methods using molecular iodine and strong oxidants remain effective, modern reagents like NIS offer unparalleled mildness, selectivity, and functional group tolerance, making them indispensable in the complex settings of pharmaceutical synthesis.[17] For drug development professionals, a deep understanding of these methodologies is crucial for selecting a synthetic route that is not only efficient but also scalable and safe. The resulting iodoarenes are high-value intermediates, serving as key precursors for C-C and C-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, thereby enabling the rapid assembly of novel molecular architectures and the late-stage functionalization of drug candidates.

References

safety and handling precautions for 2-iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-iodo-1,3-diphenylbenzene

This guide provides a comprehensive overview of the essential (also known as 2'-Iodo-1,1':3',1''-terphenyl), a compound utilized in specialized research and development settings. As an aryl iodide, this substance is a valuable precursor in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds, particularly in transition-metal-catalyzed cross-coupling reactions.[1] However, its chemical properties necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Compound Identification and Physicochemical Properties

A thorough understanding of a chemical's identity and physical properties is the foundation of safe laboratory practice. This compound is an aromatic hydrocarbon belonging to the terphenyl group, which consists of a central benzene ring substituted with two phenyl groups.[2]

Property Value Source
IUPAC Name This compoundPubChem[3]
Synonyms 2'-Iodo-(1,1',3',1'')terphenyl, 2'-Iodo-m-terphenylPubChem[3], Fisher Scientific[4]
CAS Number 82777-09-1PubChem[3]
Molecular Formula C₁₈H₁₃IPubChem[3]
Molecular Weight 356.21 g/mol Fisher Scientific[4]
Appearance Crystalline powder, shiny crystals, or flakesFisher Scientific[4]
Melting Point 84-88 °CChemicalBook[5]
Boiling Point 379 °C (for m-Terphenyl)ChemicalBook[5]
Solubility Insoluble in water.[5][6]ChemicalBook[5], PubChem[6]

Hazard Identification and GHS Classification

Based on aggregated data submitted to the European Chemicals Agency (ECHA), this compound presents several significant hazards that demand strict adherence to safety protocols.[3] The Globally Harmonized System (GHS) classifications highlight risks related to acute toxicity, eye irritation, and severe environmental impact.

GHS Pictogram Hazard Class & Code Hazard Statement
alt text
Acute Toxicity, Oral (Category 4), H302Harmful if swallowed.[3]
alt text
Serious Eye Irritation (Category 2), H319Causes serious eye irritation.[3]
alt text
Hazardous to the aquatic environment, acute hazard (Category 1), H400Very toxic to aquatic life.[3]
alt text
Hazardous to the aquatic environment, long-term hazard (Category 1), H410Very toxic to aquatic life with long lasting effects.[3]

Causality of Hazards:

  • Acute Oral Toxicity (H302): If ingested, the compound can cause harmful effects. The toxicological properties have not been fully investigated, but this classification warrants immediate medical attention upon ingestion.[7]

  • Serious Eye Irritation (H319): As a crystalline powder, the substance can cause significant mechanical and chemical irritation upon contact with the eyes, potentially leading to damage if not addressed promptly.[3]

  • Aquatic Toxicity (H400/H410): Halogenated aromatic compounds are known for their persistence in the environment.[8] Their low water solubility and potential to bioaccumulate mean that even small releases can cause long-term adverse effects in aquatic ecosystems.[7] This makes proper disposal critically important.

Engineering and Administrative Controls

The primary principle of chemical safety is to minimize exposure.[9] Engineering and administrative controls are the most effective methods for achieving this.

  • Ventilation: All work involving this compound, especially the handling of the solid powder, must be conducted in a properly functioning chemical fume hood.[10] This prevents the inhalation of airborne particles.

  • Designated Area: A specific area of the lab should be designated for work with this compound to prevent cross-contamination.[11]

  • Risk Assessment: Before beginning any experiment, a thorough risk assessment must be performed. This involves reviewing the Safety Data Sheet (SDS) and understanding the specific hazards of all reactants, solvents, and products.[10][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.[12]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles. Standard safety glasses are insufficient.[13][14]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[10] Gloves should be inspected before use and disposed of properly after handling the compound.[13] Proper glove removal technique is essential to avoid skin contact.[13]

  • Body Protection: A laboratory coat must be worn to protect against skin contact.[10] For larger quantities, a chemically resistant apron is recommended.

  • Footwear: Closed-toe shoes are required in all laboratory settings.[10]

Safe Handling and Experimental Workflow

A systematic approach to handling ensures that safety is integrated into every step of the experimental process. The following protocol outlines the key stages for the safe use of this compound.

Protocol: Standard Handling Procedure

  • Preparation:

    • Thoroughly review the SDS for this compound and all other reagents to be used.[10]

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[10]

    • Assemble all necessary glassware and equipment within the fume hood.

  • Donning PPE:

    • Put on a lab coat, chemical safety goggles, and appropriate gloves.

  • Aliquot and Transfer:

    • When weighing the solid, perform the task in the fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a spatula to carefully transfer the powder. Avoid creating dust clouds.

    • Close the container lid immediately after dispensing the required amount.

  • Reaction Setup:

    • Conduct all subsequent experimental steps within the chemical fume hood.[10]

    • Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[10]

  • Post-Procedure Cleanup:

    • Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as halogenated hazardous waste.[10]

    • Wipe down the work surface in the fume hood with a suitable solvent and cleaning agent.

    • Properly dispose of all contaminated consumables (e.g., weigh boats, pipette tips) in the designated solid hazardous waste container.

  • Doffing PPE:

    • Remove gloves using the proper technique and dispose of them in the hazardous waste stream.

    • Wash hands thoroughly with soap and water after the work is complete.[13]

G cluster_prep Preparation cluster_exec Execution cluster_clean Cleanup & Disposal prep1 Review SDS prep2 Prepare Fume Hood prep1->prep2 exec1 Don PPE prep2->exec1 exec2 Aliquot Chemical exec1->exec2 exec3 Perform Reaction exec2->exec3 clean1 Decontaminate Glassware exec3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Generalized workflow for handling this compound.

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[15] Keep it away from incompatible materials such as strong oxidizing agents.[5][7] Ensure the storage area is secure and accessible only to authorized personnel.

  • Disposal: Due to its high aquatic toxicity (H400/H410), this compound must be disposed of as hazardous waste.[3][7]

    • NEVER pour this compound or its solutions down the drain.[16]

    • Collect all waste containing this compound, including contaminated solvents and solids, in a designated, properly labeled "Halogenated Organic Waste" container.[10]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[17] Some specialized services offer recycling programs for iodine-containing waste, which can be an environmentally responsible option.[18]

Emergency Procedures

Accidents can happen despite the best precautions. Being prepared with clear emergency protocols is essential.[12]

7.1 Spill Response

  • Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Isolate: Prevent the spread of the powder by closing the lab door.

  • Protect: Don appropriate PPE, including a respirator if ventilation is inadequate.[10]

  • Contain: Gently cover the spill with a compatible absorbent material such as vermiculite or sand. Do not use paper towels , as they can create dust.[19]

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating airborne dust.[19]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and the institutional Environmental Health & Safety (EHS) department.[19]

G spill Spill Occurs alert Alert Nearby Personnel spill->alert don_ppe Don Full PPE alert->don_ppe contain Cover with Absorbent (e.g., Vermiculite) don_ppe->contain collect Sweep into Labeled Hazardous Waste Container contain->collect decon Decontaminate Area collect->decon report Report to Supervisor/EHS decon->report

Caption: Emergency procedure for a solid chemical spill.

7.2 Personnel Exposure

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
Skin Contact Remove all contaminated clothing. Promptly flush the affected area with large amounts of soap and water.[20] If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration and call for emergency medical assistance.[20]
Ingestion Do not induce vomiting. Rinse the mouth thoroughly with water.[13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention and provide the SDS to the medical personnel.

References

A Comprehensive Technical Guide to 2-Iodo-1,3-diphenylbenzene for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-iodo-1,3-diphenylbenzene (also known as 2'-iodo-m-terphenyl). This document delves into its commercial availability, key suppliers, and detailed specifications. Furthermore, it explores its synthesis, applications in cutting-edge research and medicinal chemistry, and the analytical methodologies crucial for its characterization and quality control.

Introduction

This compound, with the CAS number 82777-09-1, is a tri-aromatic compound featuring a central benzene ring substituted with two phenyl groups at positions 1 and 3, and an iodine atom at position 2. This unique structural arrangement imparts specific reactivity, making it a valuable building block in organic synthesis. The presence of the sterically hindered yet reactive carbon-iodine bond allows for selective functionalization, primarily through cross-coupling reactions, opening avenues for the construction of complex, multi-substituted aromatic systems. These systems are of significant interest in the development of novel pharmaceuticals, advanced materials, and specialized organic electronics.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically high, often exceeding 99%, which is critical for sensitive applications in drug discovery and materials science.

Below is a comparative table of prominent suppliers and their typical product specifications:

SupplierProduct NameCAS NumberPurityPhysical FormAdditional Notes
Thermo Scientific Chemicals (Alfa Aesar) 2'-Iodo-1,1':3',1''-terphenyl82777-09-199%White to off-white powder or crystalsLight sensitive. Melting point: 113-116 °C.[1]
Sigma-Aldrich (Merck) 2'-IODO-(1,1',3',1'')TERPHENYL82777-09-1AldrichCPRPowderSold for early discovery research; analytical data not collected by the supplier.[2][3]
TCI Chemical 2'-Iodo-m-terphenyl82777-09-1>98.0% (GC)White to slightly yellow crystalline powder-
AK Scientific, Inc. 2'-Iodo-1,1':3',1''-terphenyl82777-09-195+%--
Ambeed 2'-Iodo-1,1':3',1''-terphenyl82777-09-195+%-Available in various quantities.[4]
Echemi This compound82777-09-1--Connects with various manufacturers.[5]

Synthesis of this compound

The primary synthetic route to this compound and its derivatives is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][6] This method offers high yields and functional group tolerance. A general, illustrative synthesis is outlined below.

Illustrative Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis can be envisioned as a sequential coupling of phenylboronic acid with a dihalo-iodobenzene precursor. For instance, starting from 1,3-dibromo-2-iodobenzene, a two-fold Suzuki-Miyaura coupling with phenylboronic acid would yield the target molecule.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1,3-Dibromo-2-iodobenzene F This compound A->F Suzuki-Miyaura Coupling B Phenylboronic Acid (2 eq.) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F

Caption: Illustrative Suzuki-Miyaura synthesis of this compound.

Experimental Protocol (General)
  • Reaction Setup: To a round-bottom flask, add 1,3-dibromo-2-iodobenzene (1 equivalent), phenylboronic acid (2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (4.0 equivalents).[4]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.[4]

  • Reaction: Heat the mixture to reflux (typically 85-90 °C) and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like dichloromethane and wash with water.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

The utility of this compound stems from its identity as a functionalized m-terphenyl. The m-terphenyl scaffold is a privileged structure in medicinal chemistry and materials science due to its rigid, three-dimensional framework.[7] The iodine atom provides a reactive handle for further molecular elaboration.

Role in Medicinal Chemistry

Aromatic rings are ubiquitous in pharmaceuticals, and the strategic placement of substituents is key to modulating pharmacological activity.[8] this compound serves as a versatile precursor for the synthesis of complex molecules with potential therapeutic applications. The iodine atom can be readily substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce a wide range of functional groups and build molecular complexity.

While specific drugs directly derived from this compound are not prominently documented, its application can be inferred in the synthesis of analogs of known bioactive compounds. For instance, it can be used to create novel derivatives of drugs containing a 1,3-diphenylbenzene core, such as certain cyclooxygenase (COX) inhibitors.[9] The introduction of diverse substituents at the 2-position can lead to libraries of compounds for screening against various biological targets. For example, it could be a key intermediate in the synthesis of novel ligands for dopamine receptors or other G-protein coupled receptors.[10]

G cluster_reactions Cross-Coupling Reactions cluster_products Diverse Functionalized m-Terphenyls A This compound B Suzuki (Boronic Acids) A->B C Sonogashira (Alkynes) A->C D Buchwald-Hartwig (Amines, Amides) A->D E Heck (Alkenes) A->E F Aryl-substituted B->F G Alkynyl-substituted C->G H Amino/Amido-substituted D->H I Alkenyl-substituted E->I

Caption: Synthetic utility of this compound in medicinal chemistry.

Analytical Methods and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of this compound. A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water. The aromatic nature of the compound allows for sensitive detection by UV spectrophotometry, typically in the range of 220-280 nm.

General HPLC-UV Method:

  • Column: C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method is effective for separating the main component from potential impurities arising from the synthesis, such as starting materials or by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The integration of these signals should correspond to the 13 protons in the molecule. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the three phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the 18 carbon atoms. The carbon atom attached to the iodine will have a characteristic chemical shift.

Impurity Profiling

Impurity profiling is a critical aspect of quality control for any chemical intermediate used in drug development.[7][11][12] This involves the identification, quantification, and characterization of any impurities present in the material. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for acceptable levels of impurities in active pharmaceutical ingredients (APIs) and their intermediates.[7] Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are powerful tools for identifying and quantifying unknown impurities.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in advanced research and drug development. Its utility is primarily derived from the strategic placement of a reactive iodine atom on a rigid m-terphenyl scaffold, enabling the synthesis of complex and diverse molecular architectures through well-established cross-coupling methodologies. A thorough understanding of its commercial sources, synthesis, and analytical characterization is essential for its effective application in the pursuit of novel therapeutics and functional materials.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-Iodo-1,3-diphenylbenzene in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Steric Challenges in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and the commercial availability of its core reagents.[1][2] This palladium-catalyzed reaction provides a powerful method for constructing carbon-carbon bonds, particularly in the formation of biaryl and poly-aryl structures.

This guide focuses on a particularly challenging yet valuable substrate: 2-iodo-1,3-diphenylbenzene . The defining feature of this molecule is the significant steric hindrance imposed by the two phenyl groups flanking the iodo leaving group. While this steric bulk presents considerable synthetic hurdles, it also makes the molecule an essential precursor for synthesizing sterically congested ortho-terphenyls.[3][4] These motifs are of high interest as advanced materials in organic electronics (e.g., OLEDs) and as complex scaffolds in medicinal chemistry.[5]

Successfully coupling this compound requires a departure from standard Suzuki protocols. The steric impediment can dramatically slow the key steps of the catalytic cycle, necessitating specialized catalysts, ligands, and optimized conditions to achieve desirable yields and avoid unwanted side reactions.[6][7] This document provides a detailed exploration of the mechanistic considerations, a robust experimental protocol, and practical insights for researchers employing this substrate.

Mechanistic Considerations for Hindered Substrates

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is broadly understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd Ar¹-X PdII_Complex Ar¹-Pd(II)L₂(X) OxAd->PdII_Complex Trans Transmetalation PdII_Complex->Trans Ar²B(OR)₂ + Base PdII_ArAr Ar¹-Pd(II)L₂(Ar²) Trans->PdII_ArAr RedEl Reductive Elimination PdII_ArAr->RedEl RedEl->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedEl->Product

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

For a sterically demanding substrate like this compound (Ar¹-X), two steps are critically impacted:

  • Oxidative Addition: The bulky ortho-phenyl groups physically obstruct the approach of the palladium(0) catalyst to the carbon-iodine bond. This increases the activation energy for this typically rate-determining step.[8] Overcoming this requires a catalyst system that is both highly reactive and sterically tailored.

  • Reductive Elimination: The final step, which forms the new C-C bond and regenerates the Pd(0) catalyst, is also hindered. The two bulky aryl groups (Ar¹ and Ar²) must orient themselves in a cis position on the palladium center before they can be eliminated. The steric clash between the ortho-substituents on this compound and the incoming aryl group from the boronic acid makes attaining this conformation difficult.

The Central Role of Ligands: The key to overcoming these barriers lies in the choice of ligand (L). For hindered substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective. The field has shifted towards two superior classes of ligands:

  • Bulky, Electron-Rich Phosphines: Ligands developed by groups like Buchwald (e.g., SPhos, XPhos) and others feature sterically demanding and electron-donating architectures.[9] The bulk accelerates the reductive elimination step, while their strong σ-donating character promotes the initial oxidative addition.[7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors that form highly stable and active palladium complexes. Their "flexible steric bulk" can accommodate hindered substrates and promote high catalytic turnover, making them excellent choices for challenging couplings.[6][10][11]

Application Focus: Synthesis of Unsymmetrical o-Terphenyls

The primary application of this compound in Suzuki coupling is the synthesis of complex o-terphenyls. This one-step reaction provides access to structures that would be challenging to assemble otherwise.

General Reaction Scheme: General Reaction Scheme for Suzuki coupling of this compound

Caption: Synthesis of a substituted o-terphenyl via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Note: Optimization of base, solvent, and temperature may be necessary for specific substrates.

Title: Suzuki-Miyaura Cross-Coupling of this compound with 4-Methoxyphenylboronic Acid.

Materials & Reagents:

  • Aryl Halide: this compound

  • Boronic Acid: 4-Methoxyphenylboronic acid

  • Palladium Pre-catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium Phosphate, tribasic (K₃PO₄)

  • Solvent: Anhydrous 1,4-Dioxane

  • Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stir bar, heating mantle with temperature control, nitrogen or argon gas line with bubbler, syringes, and standard glassware for work-up and purification.

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Assemble and flame-dry glassware under N₂/Ar B 2. Add solids: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (3.0 eq) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) A->B C 3. Add degassed, anhydrous 1,4-Dioxane via syringe B->C D 4. Heat to 100 °C with vigorous stirring C->D E 5. Monitor reaction (TLC or GC-MS) for 12-24h D->E F 6. Cool to RT, quench with H₂O E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash combined organic layers with brine, dry (Na₂SO₄) G->H I 9. Concentrate in vacuo H->I J 10. Purify by column chromatography (Silica Gel) I->J

A step-by-step overview of the experimental procedure.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of nitrogen or argon. This is crucial to prevent the oxidation of the Pd(0) active catalyst and the phosphine ligand.

  • Reagent Addition: To the flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv). Briefly evacuate and backfill the flask with inert gas three times. Finally, add the palladium(II) acetate (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M. The solvent should be degassed beforehand by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions with sterically hindered substrates may require 12-24 hours for completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure terphenyl product.

Data Presentation: Representative Reaction Conditions

The following table summarizes effective conditions reported in the literature for Suzuki-Miyaura couplings involving sterically hindered aryl halides, providing a comparative basis for experimental design.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Ref.
12-Bromo-1,3-dimethylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3.0)Toluene11095[7]
22-Bromomesitylene2-Methylphenylboronic acidPd-NHC Complex (0.5)-t-BuOK (3.0)Dioxane80>99[6][10]
31-Bromo-2-iodobenzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O9075-85[12]
41-tert-Butyl-2-iodobenzenePhenyl-1,4-diboronic esterPd(PPh₃)₄ (2.5)-Ag₂CO₃ (3.0)THF6571[13]

Troubleshooting and Key Considerations

  • Problem: Low or No Conversion.

    • Cause: Inefficient catalyst system or deactivation. The chosen ligand may not be suitable for the specific substrate combination.

    • Solution: Screen alternative bulky phosphine ligands (e.g., RuPhos, XPhos) or an NHC-based catalyst. Ensure the reaction is performed under strictly anaerobic and anhydrous conditions. Increase the catalyst loading to 3-5 mol% if necessary.

  • Problem: Formation of Homocoupled Boronic Acid Byproduct.

    • Cause: Presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.

    • Solution: Improve the degassing procedure for the solvent and ensure a robust inert atmosphere is maintained throughout the reaction.

  • Problem: Protodeboronation (Boronic acid is converted to Ar-H).

    • Cause: This can occur in the presence of water, especially at high temperatures or with certain bases.

    • Solution: Ensure all reagents and the solvent are rigorously dried. A slightly less basic medium or a different solvent system might be beneficial.

  • Reagent Purity: The quality of the boronic acid is paramount. Impurities or partial dehydration to the corresponding boroxine can inhibit the reaction. Use high-purity boronic acids from a reliable supplier.

Conclusion

This compound is a powerful building block for accessing sterically encumbered o-terphenyl frameworks. While its inherent steric hindrance poses a significant challenge to the standard Suzuki-Miyaura protocol, these difficulties can be reliably overcome. Success is predicated on the rational selection of a highly active palladium catalyst system, featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands. By combining an appropriate catalyst with carefully optimized reaction conditions and rigorous anaerobic and anhydrous techniques, researchers can effectively utilize this substrate to construct complex molecular architectures for a wide range of applications in materials science and drug discovery.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis Utilizing 2-Iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodo-1,3-diphenylbenzene in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have fundamentally transformed the landscape of organic synthesis, enabling the construction of complex molecular architectures with unparalleled efficiency and precision.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry, facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, tolerating a wide array of functional groups.[1][3]

Within this powerful synthetic arsenal, this compound emerges as a uniquely valuable building block. Its structure, featuring a highly reactive carbon-iodine bond flanked by two phenyl groups, makes it an ideal precursor for the synthesis of ortho-terphenyls (o-terphenyls).[4][5] Terphenyls are a class of aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups.[6] The derivatives synthesized from this substrate are not merely academic curiosities; they are pivotal in the development of advanced materials, including liquid crystals, and serve as scaffolds for novel chiral ligands and organocatalysts.[4][7][8] This guide provides an in-depth exploration of palladium-catalyzed reactions using this compound, offering detailed protocols and the scientific rationale behind key experimental choices.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies a general, three-step catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][9] A comprehensive grasp of this mechanism is crucial for troubleshooting, optimization, and rational reaction design.

  • Oxidative Addition: The cycle commences when a coordinatively unsaturated Pd(0) species reacts with the organic halide (in our case, this compound). The palladium atom inserts itself into the carbon-iodine bond, undergoing oxidation from Pd(0) to a Pd(II) intermediate.[1][3] This step is typically the rate-limiting step of the overall cycle.

  • Transmetalation: An organometallic nucleophile (e.g., an organoboron, organotin, or organozinc compound) exchanges its organic group with the halide on the Pd(II) center.[3][10] This brings the two organic partners together on the same palladium atom.

  • Reductive Elimination: The final step involves the coupling of the two organic fragments, forming the new C-C bond and the desired product. The palladium center is simultaneously reduced from Pd(II) back to the catalytically active Pd(0) state, ready to begin a new cycle.[1][10]

General Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product Product Out RX R-X (this compound) RX->OxAdd Electrophile In R1M R'-M (Organometallic Reagent) R1M->Transmetal Nucleophile In

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Core Applications and Experimental Protocols

We will now focus on three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Heck, and Sonogashira couplings—as applied to this compound.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[2][10] It is the premier method for creating C(sp²)-C(sp²) bonds, making it ideal for synthesizing complex biaryl and terphenyl structures from this compound.[11]

Causality Behind Component Selection:

  • Palladium Precatalyst: Pd(PPh₃)₄ is often used as it readily provides the active Pd(0) species. Alternatively, Pd(OAc)₂ can be used with external phosphine ligands; the ligands stabilize the palladium center and modulate its reactivity.[2][9]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[2]

  • Solvent: A mixture of an organic solvent like toluene or dioxane with water is common. The aqueous phase is crucial for dissolving the inorganic base and promoting the formation of the boronate "ate" complex.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd ArPdIL2 Ar-Pd(II)L₂-I OxAdd->ArPdIL2 Transmetal Transmetalation (Ar'B(OH)₂ + Base) ArPdIL2->Transmetal ArPdArL2 Ar-Pd(II)L₂-Ar' Transmetal->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Ar-Ar' Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2',6'-Diphenyl-1,1':4',1''-terphenyl

ParameterSpecificationRationale
Reactants This compound (1.0 equiv), (4-phenylphenyl)boronic acid (1.2 equiv)Aryl iodide is the electrophile; a slight excess of the boronic acid ensures complete consumption of the starting material.
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)A reliable Pd(0) source that initiates the catalytic cycle directly.
Base Potassium Carbonate (K₂CO₃) (3.0 equiv)A common, effective base for activating the boronic acid for transmetalation.
Solvent Toluene / Ethanol / Water (4:1:1 v/v/v)Toluene solubilizes the organic components, while the aqueous/ethanol phase dissolves the base.
Temperature 90 °CProvides sufficient thermal energy to overcome activation barriers, especially for the oxidative addition step.
Time 12-24 hoursTypical duration to ensure the reaction proceeds to completion.
Atmosphere Nitrogen or ArgonPrevents oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (e.g., 358 mg, 1.0 mmol), (4-phenylphenyl)boronic acid (238 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask.

  • Add the degassed solvent mixture (e.g., 8 mL Toluene, 2 mL Ethanol, 2 mL Water) via syringe.

  • Stir the reaction mixture vigorously at 90 °C for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired terphenyl product.

Heck Coupling: Olefin Functionalization

The Heck reaction is a powerful tool for forming a C-C bond between an aryl halide and an alkene, providing access to substituted olefins.[10][12] This reaction is instrumental for introducing vinyl groups onto the terphenyl scaffold, which can then be used for further synthetic elaborations.

Causality Behind Component Selection:

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and air-stable precatalyst. It is reduced in situ to the active Pd(0) species.

  • Base: A tertiary amine base like triethylamine (Et₃N) is typically used. It serves two purposes: to neutralize the hydriodic acid (HI) generated during the catalytic cycle and to facilitate the regeneration of the Pd(0) catalyst from the H-Pd(II)-I species.[13]

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are preferred as they can dissolve the catalyst and reagents and allow for the higher temperatures often required for the Heck reaction.[14]

Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd ArPdIL2 Ar-Pd(II)L₂-I OxAdd->ArPdIL2 Insertion Olefin Insertion ArPdIL2->Insertion Alkene Intermediate RCH₂CH(Ar)Pd(II)L₂-I Insertion->Intermediate BetaElim β-Hydride Elimination Intermediate->BetaElim ProductComplex Product Complex BetaElim->ProductComplex Ar-CH=CHR Regen Base (e.g., Et₃N) ProductComplex->Regen H-Pd(II)L₂-I Regen->Pd0 Base-H⁺I⁻

Caption: The catalytic cycle for the Heck cross-coupling reaction.

Protocol: Synthesis of Methyl (E)-3-(2',6'-diphenyl-[1,1'-biphenyl]-2-yl)acrylate

ParameterSpecificationRationale
Reactants This compound (1.0 equiv), Methyl acrylate (1.5 equiv)A slight excess of the alkene coupling partner helps to drive the reaction to completion.
Catalyst Palladium(II) Acetate [Pd(OAc)₂] (1.0 mol%)An air-stable and cost-effective precatalyst.
Base Triethylamine (Et₃N) (2.5 equiv)Acts as both an acid scavenger and a reductant to regenerate the Pd(0) catalyst.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that facilitates the reaction at elevated temperatures.
Temperature 120 °CHigher temperatures are often necessary for the Heck reaction, particularly for the β-hydride elimination step.[12]
Time 6-12 hoursShorter reaction times are often observed compared to Suzuki couplings.
Atmosphere Nitrogen or ArgonProtects the catalyst from oxidative degradation.

Step-by-Step Methodology:

  • In a dry three-necked flask equipped with a condenser, add this compound (358 mg, 1.0 mmol) and dry, degassed DMF (4.0 mL).

  • Flush the system with an inert gas.

  • Add palladium(II) acetate (2.2 mg, 0.01 mmol), triethylamine (0.35 mL, 2.5 mmol), and methyl acrylate (0.135 mL, 1.5 mmol) sequentially via syringe.

  • Heat the reaction mixture to 120 °C and stir for 6 hours, monitoring for the consumption of the starting material by TLC.[12]

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the residue using flash column chromatography to obtain the desired acrylate product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[15] This reaction is exceptionally useful for creating rigid, linear structures and provides a functional handle (the alkyne) for further transformations, such as click chemistry or cyclization reactions.

Causality Behind Component Selection:

  • Dual Catalyst System: The reaction uniquely employs a dual catalytic system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[15] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and undergoes transmetalation with the palladium(II) complex more readily.

  • Base: An amine base, typically triethylamine or diisopropylamine, is used as the solvent and the base. It deprotonates the terminal alkyne and neutralizes the HI by-product.

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are crucial for stabilizing the palladium catalyst throughout the cycle.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd ArPdIL2 Ar-Pd(II)L₂-I OxAdd->ArPdIL2 Transmetal Transmetalation ArPdIL2->Transmetal ArPdAlkynylL2 Ar-Pd(II)L₂-C≡CR' Transmetal->ArPdAlkynylL2 CuI CuI Transmetal->CuI RedElim Reductive Elimination ArPdAlkynylL2->RedElim RedElim->Pd0 Ar-C≡CR' Alkyne R'-C≡CH CuAcetylide R'-C≡CCu Alkyne->CuAcetylide + CuI, Base Base Base CuAcetylide->Transmetal

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Synthesis of 2-(Phenylethynyl)-1,3-diphenylbenzene

ParameterSpecificationRationale
Reactants This compound (1.0 equiv), Phenylacetylene (1.1 equiv)A small excess of the alkyne ensures complete reaction of the aryl iodide.
Catalyst Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)A stable Pd(II) precatalyst that is reduced in situ.
Co-catalyst Copper(I) Iodide (CuI) (4 mol%)Generates the reactive copper acetylide species required for efficient transmetalation.
Base/Solvent Triethylamine (Et₃N)Serves as both the base to deprotonate the alkyne and the reaction solvent.
Temperature 60-80 °CMilder conditions are often sufficient compared to other cross-coupling reactions.
Time 4-8 hoursThe reaction is typically fast due to the efficient dual catalytic system.
Atmosphere Nitrogen or ArgonEssential to prevent oxidative homo-coupling of the alkyne (Glaser coupling).

Step-by-Step Methodology:

  • To a Schlenk tube, add this compound (358 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed triethylamine (5 mL) and phenylacetylene (0.12 mL, 1.1 mmol) via syringe.

  • Stir the mixture at 70 °C for 6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter it through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired alkynyl-terphenyl product.

References

The Reaction of 1,3-Diphenylisobenzofuran with Iodoalkynes: A Detailed Guide to Synthesis and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction between 1,3-diphenylisobenzofuran (DPBF) and iodoalkynes. We will delve into the mechanistic intricacies of this transformation, provide detailed experimental protocols, and discuss the potential applications of the resulting iodinated polycyclic aromatic compounds.

Introduction: The Versatile Reactivity of 1,3-Diphenylisobenzofuran

1,3-Diphenylisobenzofuran (DPBF) is a highly reactive, crystalline solid that is renowned for its utility as a potent diene in Diels-Alder reactions.[1] Its vivid orange-yellow color and fluorescent properties make it an excellent reagent for trapping and quantifying short-lived or unstable dienophiles, most notably singlet oxygen.[1] The [4+2] cycloaddition of DPBF with various dienophiles, including alkynes, provides a powerful method for the synthesis of complex polyaromatic systems. The initial adducts, containing an oxygen bridge, can undergo subsequent transformations to yield highly substituted aromatic compounds.[2] This guide focuses on the reaction of DPBF with a specific class of dienophiles: iodoalkynes. The introduction of an iodine atom into the resulting aromatic scaffold opens up a vast potential for further functionalization, making this reaction a valuable tool in synthetic organic chemistry.

Mechanistic Insights: From Cycloaddition to Aromatization

The reaction of 1,3-diphenylisobenzofuran with iodoalkynes is a multi-step process that begins with a classical Diels-Alder cycloaddition. The subsequent fate of the initial adduct is highly dependent on the nature of the iodoalkyne and the reaction conditions.

Part 1: The Diels-Alder Cycloaddition

The first step is a [4+2] cycloaddition between the diene (DPBF) and the dienophile (iodoalkyne). DPBF, being an electron-rich diene, reacts readily with electron-poor alkynes.[2] The presence of an iodine atom on the alkyne can influence its reactivity.

Diels_Alder_Reaction Figure 1: Diels-Alder Cycloaddition cluster_reactants Reactants cluster_product Product DPBF 1,3-Diphenylisobenzofuran (DPBF) Adduct Diels-Alder Adduct (Oxabicyclo[2.2.1]heptadiene derivative) DPBF->Adduct + Iodoalkyne Iodoalkyne Iodoalkyne->Adduct

Caption: Diels-Alder reaction of DPBF with an iodoalkyne.

A well-documented example involves the reaction of DPBF with the highly reactive (2-iodoethynyl)(phenyl)iodonium triflate.[3] This reaction proceeds smoothly at room temperature to yield the corresponding Diels-Alder adduct in high yield.[3]

Part 2: The Aromatization Step - A Tale of Two Pathways

The initial Diels-Alder adduct is often thermally unstable and can undergo further reactions to form a stable aromatic system. The pathway to aromatization is influenced by the substituents on the iodoalkyne.

Pathway A: Oxygen Transfer and Rearrangement

In the case of the reaction with (2-iodoethynyl)(phenyl)iodonium triflate, heating the initial adduct at 55 °C in the presence of excess DPBF leads to a unique oxygen transfer reaction.[3][4] This results in the formation of 1,2-dibenzoylbenzene and a highly substituted 3-iodo-1,4-diphenylnaphthalene derivative.[3][4] The proposed mechanism involves the decomposition of the initial adduct, followed by a complex series of steps culminating in the transfer of an oxygen atom to a second molecule of DPBF.[3]

Oxygen_Transfer_Mechanism Figure 2: Oxygen Transfer and Aromatization Adduct Diels-Alder Adduct Heating 55 °C + DPBF Adduct->Heating Intermediate Reactive Intermediate Heating->Intermediate Products 1,2-Dibenzoylbenzene + Iodinated Naphthalene Intermediate->Products

Caption: Aromatization via oxygen transfer.

Pathway B: Proposed Dehydration for Simpler Iodoalkynes

For simpler 1-iodoalkynes, a more direct aromatization pathway is anticipated. While specific literature on the reaction of DPBF with simple 1-iodoalkynes is scarce, we can propose a plausible reaction sequence based on established chemical principles. The initial Diels-Alder adduct, an oxabicyclo[2.2.1]heptadiene derivative, would likely undergo acid-catalyzed or thermal dehydration to eliminate the oxygen bridge and form the corresponding iodinated diphenylnaphthalene.

Applications of Iodinated Naphthalene Derivatives

The iodinated naphthalene products synthesized from this reaction are valuable intermediates in organic synthesis. The carbon-iodine bond can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[5] This allows for the construction of complex, highly functionalized polycyclic aromatic hydrocarbons, which are of interest in materials science and medicinal chemistry.[6]

Experimental Protocols

The following protocols are provided as a guide for researchers. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Reaction of 1,3-Diphenylisobenzofuran with (2-Iodoethynyl)(phenyl)iodonium Triflate[3]

This protocol is adapted from the work of Camps et al.[3]

Materials:

  • 1,3-Diphenylisobenzofuran (DPBF)

  • (2-Iodoethynyl)(phenyl)iodonium triflate

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Diels-Alder Adduct Formation:

    • In a round-bottom flask, dissolve (2-iodoethynyl)(phenyl)iodonium triflate (1 equivalent) in anhydrous acetonitrile.

    • Add a solution of 1,3-diphenylisobenzofuran (1.2 equivalents) in acetonitrile dropwise at room temperature.

    • Stir the reaction mixture for 30 minutes. The characteristic orange color of DPBF should fade.

    • The formation of the Diels-Alder adduct can be monitored by TLC.

  • Oxygen Transfer and Aromatization:

    • To the reaction mixture from the previous step, add an additional equivalent of DPBF (total of 2.2 equivalents relative to the iodoalkyne).

    • Heat the reaction mixture to 55 °C and stir for 24 hours. The solution will turn dark brown.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and toluene as the eluent to afford 2-(3-iodo-1,4-diphenylnaphthyl)(phenyl)iodonium triflate and 1,2-dibenzoylbenzene.

Product Yield Characterization Notes
2-(3-Iodo-1,4-diphenylnaphthyl)(phenyl)iodonium triflate42%White solid
1,2-Dibenzoylbenzene-Isolated as a byproduct
Protocol 2: Proposed Reaction of 1,3-Diphenylisobenzofuran with a Simple 1-Iodoalkyne

This is a proposed protocol based on general principles of Diels-Alder reactions and subsequent aromatizations. Optimization may be required.

Materials:

  • 1,3-Diphenylisobenzofuran (DPBF)

  • 1-Iodoalkyne (e.g., 1-iodo-1-hexyne)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Diels-Alder Cycloaddition and In Situ Aromatization:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenylisobenzofuran (1 equivalent) and the 1-iodoalkyne (1.1 equivalents) in anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The disappearance of the orange color of DPBF indicates the consumption of the starting material.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the corresponding 1-iodo-2,3-diphenylnaphthalene derivative.

Experimental_Workflow Figure 3: General Experimental Workflow Reactants 1. Mix Reactants (DPBF + Iodoalkyne in Solvent) Reaction 2. Reaction (Room Temp or Heat) Reactants->Reaction Workup 3. Aqueous Workup Reaction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Product 5. Isolated Product Purification->Product

Caption: A generalized workflow for the reaction and purification.

Conclusion

The reaction of 1,3-diphenylisobenzofuran with iodoalkynes provides a versatile and powerful method for the synthesis of highly substituted iodinated naphthalene derivatives. The well-documented reaction with (2-iodoethynyl)(phenyl)iodonium triflate showcases a unique oxygen-transfer mechanism, while the proposed pathway for simpler 1-iodoalkynes offers a more direct route to these valuable building blocks. The ability to introduce an iodine atom into the naphthalene core opens up numerous possibilities for further synthetic transformations, making this reaction a valuable addition to the toolkit of organic chemists in academia and industry.

References

The Strategic Application of 2-Iodo-1,3-diphenylbenzene in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. Among the myriad of starting materials, 2-iodo-1,3-diphenylbenzene, a substituted m-terphenyl, has emerged as a particularly valuable and versatile building block. Its utility stems from the strategic placement of an iodine atom on the central phenyl ring, flanked by two phenyl substituents. This arrangement offers a unique combination of steric influence and a reactive handle for the construction of complex, three-dimensional molecules with significant potential in medicinal chemistry. The m-terphenyl core itself provides a rigid scaffold that can be functionalized to interact with various biological targets, while the iodine atom serves as a key functional group for a range of powerful cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its strategic use in the synthesis of bioactive compounds.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of targeted therapeutic agents. The sterically hindered yet reactive nature of the C-I bond allows for the introduction of a wide array of substituents, leading to the generation of diverse chemical libraries for screening and lead optimization. Key therapeutic areas where derivatives of this scaffold have shown promise include:

  • Kinase Inhibitors: The m-terphenyl framework can be elaborated to mimic the hinge-binding motifs of ATP, making it an attractive scaffold for the development of kinase inhibitors. The strategic functionalization of the 2-position allows for the introduction of groups that can interact with specific residues in the kinase active site, leading to enhanced potency and selectivity.[1][2]

  • Anticancer Agents: By introducing various heterocyclic and aromatic moieties, novel compounds with potent cytotoxic activity against various cancer cell lines can be synthesized.[3][4][5] The rigid m-terphenyl core can serve as a platform to present pharmacophoric elements in a defined spatial orientation, crucial for interaction with anticancer targets.

  • Antiprotozoal Agents: Dicationic derivatives of m-terphenyls have demonstrated significant activity against various protozoan parasites, highlighting the potential of this scaffold in the development of new treatments for infectious diseases.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The reactivity of the iodine atom in this compound is the cornerstone of its utility. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are the most common methods for its functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is instrumental for introducing a diverse range of aryl and heteroaryl substituents at the 2-position, which is often a key step in the synthesis of kinase inhibitors and other complex bioactive molecules.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Boronic Acid

Objective: To synthesize a 2-heteroaryl-1,3-diphenylbenzene derivative as a potential kinase inhibitor scaffold.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound356.221.01.0
Heterocyclic Boronic AcidVaries1.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.213.03.0
1,4-Dioxane-10 mL-
Water-2 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (356 mg, 1.0 mmol), the desired heterocyclic boronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add potassium carbonate (415 mg, 3.0 mmol).

  • Add 1,4-dioxane (10 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst, which is crucial for its catalytic activity.

  • Base (K₂CO₃): Activates the boronic acid for transmetalation to the palladium center.

  • Solvent System (Dioxane/Water): A biphasic system that effectively dissolves both the organic substrates and the inorganic base.

  • Degassing: Removes dissolved oxygen which can deactivate the catalyst.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Boronic Acid - Pd(PPh₃)₄ - K₂CO₃ solvent Add Solvents: - 1,4-Dioxane - Water start->solvent degas Degas with Argon solvent->degas heat Heat to 90°C (12-24h) degas->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract Isolated Product purify Column Chromatography extract->purify Isolated Product end Pure Product purify->end Isolated Product

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing linear alkynyl linkers into the this compound scaffold, which can then be further functionalized or used to probe deeper binding pockets in a target protein.[7][8][9][10]

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

Objective: To synthesize a 2-alkynyl-1,3-diphenylbenzene derivative.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound356.221.01.0
Terminal AlkyneVaries1.51.5
Pd₂(dba)₃915.720.010.01
PPh₃262.290.040.04
Diisopropylethylamine (DIPEA)129.243.03.0
Anhydrous DMF-5 mL-

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (356 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Add anhydrous N,N-dimethylformamide (5 mL) and diisopropylethylamine (0.52 mL, 3.0 mmol).

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for a Copper-Free Protocol:

While the classic Sonogashira reaction employs a copper(I) co-catalyst, copper-free conditions are often preferred in medicinal chemistry to avoid potential issues with copper contamination in the final product, which can interfere with biological assays or pose toxicity concerns.[7]

Catalytic Cycle of Sonogashira Coupling

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition R-I R-Pd(II)-I(L₂) R-Pd(II)-I(L₂) Oxidative\nAddition->R-Pd(II)-I(L₂) Transmetalation Transmetalation R-Pd(II)-I(L₂)->Transmetalation R'C≡CH, Base R-Pd(II)-C≡CR'(L₂) R-Pd(II)-C≡CR'(L₂) Transmetalation->R-Pd(II)-C≡CR'(L₂) R-Pd(II)-C≡CR'(L₂)->Pd(0)L₂ Regeneration Reductive\nElimination Reductive Elimination R-Pd(II)-C≡CR'(L₂)->Reductive\nElimination R-C≡CR' R-C≡CR' Reductive\nElimination->R-C≡CR'

Caption: Simplified Sonogashira Catalytic Cycle.

Application Example: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application of this compound, the following section outlines a hypothetical synthesis of a kinase inhibitor scaffold. This example combines the Suzuki-Miyaura coupling with subsequent functional group manipulation to construct a molecule with features commonly found in kinase inhibitors.

Hypothetical Target Kinase: A serine/threonine kinase with a known binding pocket that can accommodate a substituted m-terphenyl scaffold.

Synthetic Strategy:

  • Suzuki-Miyaura Coupling: Introduction of a nitrogen-containing heterocycle (e.g., a pyrimidine) at the 2-position of this compound. This heterocycle is intended to form hydrogen bonds with the kinase hinge region.

  • Further Functionalization: Modification of one of the flanking phenyl rings to introduce a solubilizing group or a moiety to probe a secondary binding pocket.

Proposed Synthetic Scheme:

G A This compound C Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) A->C B Pyrimidine-5-boronic acid B->C D 2-(Pyrimidin-5-yl)-1,3-diphenylbenzene C->D E Further Functionalization (e.g., Nitration, Reduction, Amidation) D->E F Final Kinase Inhibitor Scaffold E->F

Caption: Synthetic route to a kinase inhibitor scaffold.

This strategic approach allows for the rapid generation of a focused library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective kinase inhibitors.

Conclusion

This compound stands as a powerful and versatile building block in the arsenal of the modern medicinal chemist. Its unique structural features and predictable reactivity in key cross-coupling reactions enable the efficient synthesis of complex and diverse molecular architectures. By leveraging the protocols and strategic insights provided in this guide, researchers and drug development professionals can effectively harness the potential of this scaffold to accelerate the discovery of novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols for Sonogashira Coupling with 2-Iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in C(sp²)-C(sp) Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported by Kenkichi Sonogashira in 1975, this reaction is prized for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] Due to the high reactivity of the carbon-iodine bond, aryl iodides are excellent substrates for this transformation, often allowing the reaction to proceed at room temperature with high efficiency and yields.[2]

However, the efficiency of the Sonogashira coupling can be significantly hampered by steric hindrance on the aryl halide substrate. The subject of this application note, 2-iodo-1,3-diphenylbenzene, presents a classic example of a sterically demanding substrate. The two bulky phenyl groups flanking the iodine atom impede the approach of the palladium catalyst, thereby slowing down the crucial oxidative addition step in the catalytic cycle. This guide provides a detailed, field-proven protocol for the successful Sonogashira coupling of this compound, with a focus on overcoming the challenges posed by steric hindrance through rational selection of catalyst, ligand, and reaction conditions. We will delve into both traditional copper-co-catalyzed and modern copper-free methodologies, explaining the causality behind each experimental choice to ensure a robust and reproducible outcome.

Mechanistic Considerations: The "Why" Behind the Protocol

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper catalysts.[3] Understanding this mechanism is key to troubleshooting and optimizing the reaction for challenging substrates.

The Palladium and Copper Co-catalyzed Cycle

The generally accepted mechanism involves two interconnected cycles:

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) complex. This step is often the rate-limiting step, especially with sterically hindered substrates.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[4]

dot graph "Sonogashira_Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: The dual catalytic cycle of the Sonogashira reaction.

Addressing Steric Hindrance with Ligand Design

For sterically hindered aryl halides, the oxidative addition of the C-I bond to the Pd(0) center is disfavored. To overcome this, the use of bulky and electron-rich phosphine ligands is crucial. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more coordinatively unsaturated and thus more reactive towards oxidative addition.[5] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and XPhos are excellent choices for this purpose.[4]

The Copper-Free Sonogashira Variant

A significant drawback of the traditional Sonogashira reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which leads to byproduct formation and reduced yields.[6] This is particularly problematic when the alkyne is valuable. Copper-free Sonogashira protocols have been developed to circumvent this issue. In these systems, a strong base is typically used to deprotonate the alkyne, and the resulting acetylide anion coordinates directly to the palladium center. For sterically hindered substrates, a copper-free approach can be advantageous as it simplifies the reaction mixture and avoids potential copper-related side reactions.[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Sonogashira coupling of this compound with a generic terminal alkyne. Both a traditional copper-co-catalyzed method and a more modern copper-free method are presented.

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling of this compound

This protocol is a robust starting point for the coupling of sterically hindered this compound. The choice of a bulky phosphine ligand is critical for success.

Materials:

Reagent/MaterialPurposeTypical Amount (for 1 mmol scale)
This compoundAryl halide substrate1.0 mmol, 1.0 equiv
Terminal AlkyneCoupling partner1.2 mmol, 1.2 equiv
Pd(PPh₃)₂Cl₂Palladium catalyst0.03 mmol, 3 mol%
XPhosLigand0.06 mmol, 6 mol%
Copper(I) Iodide (CuI)Co-catalyst0.05 mmol, 5 mol%
Triethylamine (Et₃N)Base and solvent5 mL
Anhydrous TolueneCo-solvent5 mL

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), XPhos (0.06 mmol), and CuI (0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) and triethylamine (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require 12-24 hours to reach completion due to the sterically hindered substrate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is recommended to avoid alkyne homocoupling and is particularly effective for sterically demanding substrates when paired with a bulky, electron-rich ligand.

Materials:

Reagent/MaterialPurposeTypical Amount (for 1 mmol scale)
This compoundAryl halide substrate1.0 mmol, 1.0 equiv
Terminal AlkyneCoupling partner1.5 mmol, 1.5 equiv
Pd(OAc)₂Palladium source0.02 mmol, 2 mol%
P(t-Bu)₃Bulky phosphine ligand0.04 mmol, 4 mol%
Cesium Carbonate (Cs₂CO₃)Strong, non-nucleophilic base2.0 mmol, 2.0 equiv
Anhydrous 1,4-DioxaneSolvent10 mL

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(t-Bu)₃ (0.04 mmol), and Cs₂CO₃ (2.0 mmol) to a flame-dried Schlenk flask with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and remove from the glovebox (if applicable). Maintain a positive pressure of argon or nitrogen.

  • Solvent and Alkyne Addition: Add anhydrous 1,4-dioxane (10 mL) followed by the terminal alkyne (1.5 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow steps 6-9 from Protocol 1.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} Caption: General experimental workflow for the Sonogashira coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Use a fresh batch of palladium catalyst and ligand.- Ensure all reagents and solvents are anhydrous and the reaction is set up under a strictly inert atmosphere.- Increase the reaction temperature in 10 °C increments. Consider using a higher boiling point solvent like DMF or NMP.
Formation of alkyne homocoupling byproduct (Glaser coupling) - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen from the reaction.- Switch to the copper-free protocol (Protocol 2).- Reduce the amount of CuI in Protocol 1.
Decomposition of starting materials or product - High reaction temperature- Prolonged reaction time- Lower the reaction temperature and monitor the reaction closely to avoid over-running.- Consider using a more active catalyst system to allow for lower temperatures and shorter reaction times.
Difficulty in purification - Close-eluting byproducts- Optimize the flash chromatography eluent system.- Consider recrystallization as an alternative purification method.

Conclusion

The Sonogashira coupling of the sterically hindered substrate this compound requires careful consideration of the reaction parameters to achieve high yields. The key to success lies in the use of bulky, electron-rich phosphine ligands that facilitate the rate-limiting oxidative addition step. Both copper-co-catalyzed and copper-free protocols can be effective, with the latter offering the advantage of avoiding alkyne homocoupling. The detailed protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for researchers tackling this challenging yet valuable transformation, enabling the synthesis of complex molecular architectures for a wide range of applications in chemical and materials science.

References

Application Notes and Protocols for the Synthesis of Macrocyclic Compounds from Diphenylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Diphenylbenzene-Based Macrocycles in Modern Chemistry

Macrocyclic compounds, cyclic molecules with rings typically containing 12 or more atoms, occupy a unique and increasingly important sector of chemical space, particularly in the realms of drug discovery and materials science.[1][2] Their distinct topologies, which blend conformational rigidity with a degree of flexibility, enable them to engage with biological targets, such as protein-protein interfaces, that are often considered "undruggable" by conventional small molecules.[3] Among the myriad of scaffolds used to construct these complex architectures, diphenylbenzene derivatives offer a compelling platform. The inherent rigidity and defined geometry of the diphenylbenzene unit can pre-organize a linear precursor, thereby lowering the entropic barrier to cyclization and facilitating the formation of well-defined macrocyclic structures.[4] This pre-organization is a key factor in achieving successful macrocyclization, a process that must overcome the competing tendency for intermolecular polymerization.[5]

These unique structural attributes make diphenylbenzene-based macrocycles highly attractive for a range of applications. In medicinal chemistry, the diphenylbenzene core can serve as a rigid scaffold to which pharmacophoric elements can be appended, leading to potent and selective modulators of challenging biological targets.[3][6] The synthetic accessibility of these systems allows for the creation of compound libraries for structure-activity relationship (SAR) studies, which is crucial for the optimization of lead compounds.[7]

This guide provides an in-depth exploration of the synthesis of macrocyclic compounds derived from diphenylbenzene precursors. It is designed for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of these promising molecules. We will delve into the key strategies for macrocyclization, emphasizing the causality behind experimental choices and providing self-validating protocols to ensure reproducibility.

Core Principles of Macrocyclization: Overcoming the Challenge of Ring Formation

The synthesis of macrocycles is often a formidable challenge due to the unfavorable entropy associated with bringing two reactive ends of a long, flexible molecule into proximity for ring closure.[8] The primary competing reaction is intermolecular polymerization, which is kinetically favored at higher concentrations. To address this, two fundamental principles are widely employed: the high-dilution principle and template-directed synthesis.

The High-Dilution Principle

The high-dilution principle is a cornerstone of macrocyclization chemistry.[9] By carrying out the reaction in a large volume of solvent, the concentration of the linear precursor is kept extremely low.[5] This kinetically disfavors the bimolecular polymerization reaction, thereby promoting the desired unimolecular cyclization. A practical and efficient way to achieve high-dilution conditions is through the slow addition of the precursor solution to a large volume of solvent using a syringe pump.[9] This technique ensures that the concentration of the reactive species remains low throughout the course of the reaction.

Strategic Approaches to Diphenylbenzene-Based Macrocycles

The construction of macrocyclic compounds from diphenylbenzene derivatives hinges on the strategic formation of the final covalent bond that closes the ring. The choice of reaction is dictated by the functional groups appended to the diphenylbenzene precursor. The following sections detail the most pertinent and effective strategies.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is exceptionally well-suited for macrocyclization.[10] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate offers high functional group tolerance and generally mild reaction conditions.

In the context of diphenylbenzene-based macrocycles, a linear precursor bearing a boronic acid (or ester) at one terminus and a halide (commonly bromide or iodide) at the other can be cyclized intramolecularly.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical. Palladacycle precursors are often highly active. The ligand influences the stability and reactivity of the catalyst, with bulky, electron-rich phosphine ligands often being effective.

  • Base: A base is required to activate the organoboron species. Inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used, often in aqueous solutions.

  • Solvent System: While many Suzuki couplings are performed in organic solvents, aqueous systems are gaining traction due to their sustainability.[11] The choice of solvent can also influence the reaction rate and yield.

Experimental Protocol: Intramolecular Suzuki-Miyaura Macrocyclization

This protocol outlines a general procedure for the synthesis of a diphenylbenzene-based macrocycle via an intramolecular Suzuki-Miyaura coupling.

Materials:

  • Diphenylbenzene precursor with terminal boronic acid and bromide functionalities

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle precursor)

  • Sodium Carbonate (Na₂CO₃)

  • Degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water)

  • Nitrogen or Argon gas supply

  • Syringe pump

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Reaction Vessel: To a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a rubber septum, add the palladium catalyst (0.05-0.1 mol%) and sodium carbonate (2.0 equivalents).

  • Solvent Addition: Add a sufficient volume of the degassed solvent mixture (e.g., Toluene:Ethanol:Water 4:1:1) to the flask to achieve a final precursor concentration of approximately 0.001 M upon complete addition.

  • Initiate Heating and Inert Atmosphere: Begin stirring the mixture and heat to reflux under a continuous flow of nitrogen or argon.

  • Preparation of the Precursor Solution: Dissolve the diphenylbenzene precursor in a minimal amount of the degassed solvent mixture.

  • Slow Addition: Using a syringe pump, add the precursor solution to the refluxing reaction mixture over a period of 8-12 hours.

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction at reflux for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired macrocycle.

Data Presentation:

ParameterValue
Precursor Concentration~0.001 M
Catalyst Loading0.05-0.1 mol%
BaseNa₂CO₃ (2.0 eq.)
TemperatureReflux
Addition Time8-12 hours
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction that is particularly effective for the formation of diaryl ethers and diaryl amines.[12] An intramolecular Ullmann reaction can be a highly effective strategy for the macrocyclization of diphenylbenzene precursors functionalized with a phenol or aniline at one end and an aryl halide at the other.

Causality Behind Experimental Choices:

  • Copper Source: While early Ullmann reactions used copper powder, modern protocols often employ copper(I) salts, such as copper(I) iodide (CuI), which are more soluble and reactive.[12]

  • Ligand: The addition of a ligand, such as a diamine or an amino acid, can significantly accelerate the reaction and allow for milder conditions.

  • Base: A strong base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is typically required to deprotonate the phenol or amine nucleophile.

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are traditionally used, although more recent methods have been developed for lower temperatures.

Experimental Protocol: Intramolecular Ullmann Macrocyclization

This protocol provides a general method for the synthesis of a diphenylbenzene-based macrocyclic ether or amine via an intramolecular Ullmann condensation.

Materials:

  • Diphenylbenzene precursor with terminal phenol/aniline and aryl iodide/bromide functionalities

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N'-dimethylethylenediamine)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed high-boiling solvent (e.g., DMF)

  • Nitrogen or Argon gas supply

  • Syringe pump

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a rubber septum, add CuI (10-20 mol%), the ligand (20-40 mol%), and Cs₂CO₃ (2.0-3.0 equivalents).

  • Solvent Addition: Add a sufficient volume of anhydrous, degassed DMF to achieve a final precursor concentration of approximately 0.001 M.

  • Initiate Heating and Inert Atmosphere: Begin stirring the mixture and heat to the desired temperature (e.g., 80-120 °C) under a continuous flow of nitrogen or argon.

  • Preparation of the Precursor Solution: Dissolve the diphenylbenzene precursor in a minimal amount of anhydrous, degassed DMF.

  • Slow Addition: Using a syringe pump, add the precursor solution to the heated reaction mixture over a period of 6-10 hours.

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Data Presentation:

ParameterValue
Precursor Concentration~0.001 M
Catalyst Loading10-20 mol% CuI
BaseCs₂CO₃ (2.0-3.0 eq.)
Temperature80-120 °C
Addition Time6-10 hours
Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the formation of macrocycles, particularly those containing a carbon-carbon double bond.[13] The reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the intramolecular coupling of two terminal alkenes with the liberation of ethylene gas.[14] For the synthesis of diphenylbenzene-based macrocycles, a linear precursor with terminal olefinic chains is required.

Causality Behind Experimental Choices:

  • Catalyst Generation: Second and third-generation Grubbs' catalysts offer improved stability and reactivity, and are generally preferred.[14]

  • Solvent: Dichloromethane (DCM) and toluene are common solvents for RCM, chosen for their ability to dissolve the substrates and catalysts, and for their relatively low coordinating ability.

  • Temperature: RCM reactions are often performed at room temperature or with gentle heating to reflux.

  • Ethylene Removal: The reaction is driven to completion by the removal of the volatile ethylene byproduct. This can be facilitated by performing the reaction under a stream of nitrogen or argon, or under reduced pressure.

Experimental Protocol: Ring-Closing Metathesis for Macrocyclization

This protocol describes a general procedure for the synthesis of a diphenylbenzene-based macrocycle using RCM.

Materials:

  • Diphenylbenzene precursor with two terminal alkene functionalities

  • Grubbs' second-generation catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Nitrogen or Argon gas supply

  • Syringe pump

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a rubber septum, add the Grubbs' catalyst (2-5 mol%).

  • Solvent Addition: Add a sufficient volume of anhydrous, degassed solvent to achieve a final precursor concentration of 0.001-0.005 M.

  • Initiate Inert Atmosphere: Begin stirring the mixture under a continuous flow of nitrogen or argon. If desired, the reaction can be heated to reflux.

  • Preparation of the Precursor Solution: Dissolve the diene-terminated diphenylbenzene precursor in a minimal amount of the anhydrous, degassed solvent.

  • Slow Addition: Using a syringe pump, add the precursor solution to the catalyst-containing solution over 4-8 hours.

  • Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Purification: Upon completion, add a small amount of ethyl vinyl ether to quench the catalyst. Concentrate the reaction mixture and purify directly by column chromatography on silica gel.

Data Presentation:

ParameterValue
Precursor Concentration0.001-0.005 M
Catalyst Loading2-5 mol%
SolventAnhydrous DCM or Toluene
TemperatureRoom Temp. to Reflux
Addition Time4-8 hours

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the key macrocyclization strategies discussed.

Suzuki_Macrocyclization cluster_precursor Linear Diphenylbenzene Precursor cluster_conditions Reaction Conditions cluster_product Macrocyclic Product Precursor Br-(Diphenylbenzene)-B(OH)₂ Conditions Pd Catalyst Base High Dilution Precursor->Conditions Intramolecular Suzuki Coupling Product Macrocyclic Diphenylbenzene Conditions->Product

Caption: Intramolecular Suzuki-Miyaura Coupling Workflow.

Ullmann_Macrocyclization cluster_precursor Linear Diphenylbenzene Precursor cluster_conditions Reaction Conditions cluster_product Macrocyclic Product Precursor HO-(Diphenylbenzene)-I Conditions CuI, Ligand Base High Dilution Precursor->Conditions Intramolecular Ullmann Condensation Product Macrocyclic Diaryl Ether Conditions->Product

Caption: Intramolecular Ullmann Condensation Workflow.

RCM_Macrocyclization cluster_precursor Linear Diphenylbenzene Precursor cluster_conditions Reaction Conditions cluster_product Macrocyclic Product Precursor H₂C=CH-(Diphenylbenzene)-CH=CH₂ Conditions Grubbs' Catalyst High Dilution Precursor->Conditions Ring-Closing Metathesis Product Macrocyclic Alkene Conditions->Product

Caption: Ring-Closing Metathesis (RCM) Workflow.

Conclusion and Future Outlook

The synthesis of macrocyclic compounds from diphenylbenzene derivatives represents a fertile ground for innovation in both medicinal and materials chemistry. The rigid diphenylbenzene scaffold provides a powerful design element for creating conformationally defined macrocycles with tunable properties. The synthetic strategies outlined in this guide—intramolecular Suzuki-Miyaura coupling, Ullmann condensation, and Ring-Closing Metathesis—offer robust and versatile pathways to these complex molecules. The successful implementation of these protocols, grounded in the fundamental principles of high-dilution and catalyst control, will undoubtedly continue to yield novel macrocycles with significant potential to address unmet challenges in science and medicine. As our understanding of the intricate relationship between macrocyclic structure and function deepens, so too will our ability to design and synthesize the next generation of groundbreaking molecules.

References

Application Notes and Protocols for the Preparation of Metal-Organic Frameworks with Diphenylbenzene Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Advantage of Diphenylbenzene Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from the self-assembly of metal ions or clusters and organic linkers.[1] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities have positioned them as promising materials for a vast array of applications, including gas storage and separation, catalysis, drug delivery, and chemical sensing.[2][3] The choice of the organic linker is a critical determinant of the final MOF architecture and its subsequent properties.[1] While many MOFs utilize smaller aromatic linkers, the use of extended, rigid linkers like those derived from diphenylbenzene offers distinct advantages in creating robust frameworks with large, well-defined pores.

The diphenylbenzene backbone provides a greater spatial separation between metal nodes compared to simpler benzene-based linkers. This inherent length and rigidity can lead to the formation of MOFs with ultrahigh porosity and unique network topologies. Furthermore, the aromatic nature of the diphenylbenzene linker can facilitate favorable interactions with various guest molecules, making these MOFs particularly interesting for applications in selective adsorption and sensing.[4] The functionalization of these linkers with coordinating groups, typically carboxylates, provides the necessary anchor points for the construction of the three-dimensional framework.[2]

This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of MOFs constructed with diphenylbenzene-based linkers. We will delve into detailed protocols for their preparation, explain the rationale behind key experimental parameters, and explore their utility in catalysis, drug delivery, and sensing.

Synthesis of Diphenylbenzene-Based MOFs: A Step-by-Step Guide

The synthesis of MOFs with diphenylbenzene linkers is most commonly achieved through solvothermal methods. This technique involves heating the constituent metal salts and organic linkers in a high-boiling point solvent within a sealed vessel. The elevated temperature and pressure facilitate the dissolution of the precursors and promote the crystallization of the desired MOF structure.[5]

Protocol 1: Solvothermal Synthesis of a Zinc-based Diphenylbenzene MOF (Hypothetical Example: Zn-DPB-MOF)

This protocol describes the synthesis of a hypothetical zinc-based MOF using 4,4'-diphenylbenzenedicarboxylic acid as the organic linker. The conditions are adapted from established procedures for similar zinc-carboxylate MOFs.[6]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4,4'-Diphenylbenzenedicarboxylic acid (H₂-DPBDC)

  • N,N-Dimethylformamide (DMF)

  • Methanol (analytical grade)

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 74.4 mg (0.25 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.

    • In a separate 20 mL glass vial, dissolve 80.6 mg (0.25 mmol) of 4,4'-diphenylbenzenedicarboxylic acid in 10 mL of DMF.

    • Combine the two solutions in a single vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Solvothermal Reaction:

    • Transfer the precursor solution into a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

    • After the reaction is complete, cool the oven to room temperature at a rate of 2 °C/min.

  • Product Isolation and Washing:

    • Carefully retrieve the autoclave from the oven.

    • Collect the crystalline product by decanting the supernatant.

    • Wash the collected crystals by suspending them in 15 mL of fresh DMF and centrifuging at 8000 rpm for 10 minutes. Discard the supernatant. Repeat this washing step three times.

    • To exchange the solvent, resuspend the crystals in 15 mL of methanol and centrifuge. Repeat this methanol wash three times.

  • Activation:

    • After the final methanol wash, transfer the product to a vacuum oven.

    • Activate the MOF by heating under vacuum at 150 °C for 12 hours. This step is crucial for removing residual solvent molecules from the pores.

    • The resulting fine white powder is the activated Zn-DPB-MOF.

Causality Behind Experimental Choices:

  • Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of metal salts and organic linkers.[6] It can also act as a base to deprotonate the carboxylic acid linker.

  • Temperature and Time: The reaction temperature and duration are critical parameters that influence the nucleation and growth of the MOF crystals. The selected conditions of 120 °C for 48 hours are typical for the formation of crystalline zinc-carboxylate frameworks.[5]

  • Washing and Activation: The post-synthesis washing steps are essential to remove unreacted precursors and solvent molecules that occupy the pores. Solvent exchange with a more volatile solvent like methanol facilitates the activation process.[7] The final vacuum heating step ensures a fully porous and accessible framework.

Characterization of Diphenylbenzene-Based MOFs

A suite of analytical techniques is employed to confirm the successful synthesis of the desired MOF and to elucidate its key properties.

Technique Purpose Expected Results for Diphenylbenzene-MOFs
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material. The diffraction pattern is a fingerprint of the crystal structure.[8]A well-defined diffraction pattern with sharp peaks, indicating a highly crystalline material. The peak positions can be compared to simulated patterns from single-crystal X-ray diffraction data if available.[9]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to quantify the amount of solvent molecules within the pores.[8]A multi-step weight loss curve. The initial weight loss at lower temperatures corresponds to the removal of guest solvent molecules. A plateau indicates the stable, solvent-free framework, followed by a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker and collapse of the framework.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF structure and to confirm the coordination of the carboxylate groups to the metal centers.The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of characteristic asymmetric and symmetric stretching bands of the coordinated carboxylate groups.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity of the activated MOF, including its BET surface area and pore volume.A Type I isotherm, characteristic of microporous materials, with a high uptake at low relative pressures, indicating a large internal surface area.
Illustrative Characterization Data for a Hypothetical Cu-DPB-MOF
  • PXRD: The PXRD pattern would be expected to show sharp, intense peaks indicative of a crystalline structure. The peak positions would be unique to the specific crystal lattice formed by the copper ions and the diphenylbenzene dicarboxylate linkers.[8]

  • TGA: A typical TGA curve would show an initial weight loss below 150 °C due to the removal of coordinated and guest water or solvent molecules. A stable plateau would likely be observed up to around 300-350 °C, followed by a significant weight loss corresponding to the decomposition of the diphenylbenzene linker.[10]

Applications of Diphenylbenzene-Based MOFs

The unique structural features of MOFs derived from diphenylbenzene linkers make them highly attractive for a range of applications.

Catalysis

The well-defined porous structure and the potential for introducing catalytically active sites make these MOFs promising heterogeneous catalysts.[11] The large pores can facilitate the diffusion of bulky reactants and products, while the aromatic linkers can provide a favorable environment for certain organic reactions.[12]

Potential Catalytic Applications:

  • Lewis Acid Catalysis: If the synthesis results in coordinatively unsaturated metal sites, these can act as Lewis acid catalysts for reactions such as cyanosilylation or Friedel-Crafts reactions.[13]

  • Photocatalysis: The extended π-system of the diphenylbenzene linker can enhance light absorption, making these MOFs candidates for photocatalytic applications, such as the degradation of organic pollutants.

Drug Delivery

The high porosity and large pore volume of diphenylbenzene-based MOFs make them excellent candidates for drug delivery systems.[14][15] The large cavities can accommodate significant quantities of therapeutic molecules, and the tunable surface chemistry allows for controlled release.[7]

Key Advantages for Drug Delivery:

  • High Drug Loading Capacity: The large pore volume allows for the encapsulation of a greater amount of drug compared to many other nanocarriers.[7]

  • Controlled Release: The release of the drug can be triggered by various stimuli, such as a change in pH, which is particularly relevant for targeted delivery to tumor environments.[16]

  • Biocompatibility: While toxicity needs to be carefully evaluated for any new material, many MOFs are constructed from biocompatible metals and organic linkers.

Luminescent Sensing

MOFs containing fluorescent organic linkers or metal centers can exhibit luminescence, which can be modulated by the presence of specific analytes.[17] The aromatic nature of the diphenylbenzene linker makes it inherently fluorescent, and this property can be harnessed for chemical sensing applications.[18]

Sensing of Nitroaromatic Compounds:

Nitroaromatic compounds, which are common components of explosives and industrial pollutants, are known to quench the fluorescence of many luminescent materials.[19][20] Diphenylbenzene-based MOFs can act as highly sensitive and selective sensors for the detection of these hazardous compounds through a fluorescence quenching mechanism.[21] The porous structure of the MOF allows for the efficient diffusion of the analyte molecules to the fluorescent sites within the framework.

Visualizations

Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up Metal_Salt Metal Salt in DMF Autoclave Combine & Sonicate Metal_Salt->Autoclave Linker Diphenylbenzene Linker in DMF Linker->Autoclave Heating Heat in Oven (e.g., 120°C, 48h) Autoclave->Heating Isolation Isolate Crystals Heating->Isolation Washing Wash with DMF & Methanol Isolation->Washing Activation Activate under Vacuum (e.g., 150°C, 12h) Washing->Activation Final_Product Activated MOF Activation->Final_Product

Caption: Solvothermal synthesis workflow for diphenylbenzene-based MOFs.

Logical Relationship in Luminescent Sensing

Luminescent_Sensing MOF Luminescent MOF Interaction Host-Guest Interaction MOF->Interaction Excitation Analyte Nitroaromatic Analyte Analyte->Interaction Quenching Fluorescence Quenching Interaction->Quenching Energy/Electron Transfer Detection Signal Detection Quenching->Detection

Caption: Mechanism of nitroaromatic sensing by a luminescent MOF.

Conclusion

Metal-Organic Frameworks constructed from diphenylbenzene linkers represent a promising subclass of porous materials with significant potential for advanced applications. Their inherent structural features, including high porosity and robust frameworks, make them particularly well-suited for challenges in catalysis, drug delivery, and chemical sensing. The synthetic protocols outlined in this application note provide a solid foundation for the reproducible preparation of these materials. Further exploration into the functionalization of the diphenylbenzene linker and the incorporation of different metal nodes will undoubtedly lead to the discovery of new MOFs with tailored properties for specific and demanding applications.

References

Application Notes & Protocols: Strategic Functionalization of the C-I Bond in 2-Iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the m-Terphenyl Scaffold

The m-terphenyl framework, characterized by a central benzene ring flanked by two phenyl groups at the 1 and 3 positions, is a privileged structure in modern chemistry.[1] Its inherent steric bulk and extensive π-conjugated system impart unique optical and electronic properties, making it a cornerstone for the development of advanced materials, liquid crystals, and complex ligands for catalysis.[1][2] The molecule 2-iodo-1,3-diphenylbenzene (or 2-iodo-m-terphenyl) serves as a particularly versatile building block. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, rendering it an exceptionally reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the strategic functionalization of the C-I bond in this compound. We move beyond simple procedural lists to explain the causality behind experimental design, offering field-proven protocols for key transformations. The protocols detailed herein are designed to be self-validating systems for researchers, scientists, and drug development professionals aiming to leverage this unique scaffold.

Core Principles: Reactivity in a Sterically Encumbered Environment

The synthetic utility of this compound is governed by a delicate interplay of electronic activation and steric hindrance.

  • Electronic Activation: The C-I bond is highly susceptible to oxidative addition to low-valent transition metal catalysts (e.g., Pd(0)), which is the crucial first step in most cross-coupling catalytic cycles.[3] This high reactivity allows for transformations to occur under milder conditions compared to the analogous aryl bromides or chlorides.

  • Steric Influence: The two phenyl groups ortho to the C-I bond create a sterically demanding pocket around the reaction center.[1][4] This has profound implications for reaction kinetics and catalyst selection. The steric hindrance can slow down the approach of coupling partners and necessitates the use of specialized, bulky ligands on the metal center. These ligands, such as biarylphosphines, are not merely spectators; they are essential for stabilizing the catalyst, promoting the rate-limiting reductive elimination step, and preventing catalyst deactivation.[5][6] Understanding this steric factor is paramount to achieving high yields and preventing side reactions like hydrodehalogenation.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Application 1: C(sp²)–C(sp²) Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl structures. It involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

Protocol: Synthesis of 2-Phenyl-1,3-diphenylbenzene

This protocol details the coupling of this compound with phenylboronic acid, a representative transformation for creating a fully phenylated core.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Deionized water

  • Standard workup and purification reagents

Equipment:

  • Oven-dried Schlenk flask or round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).

  • Seal the Schlenk flask with a septum, and purge with argon for 10-15 minutes.

  • Add the catalyst/ligand solution to the flask via syringe, followed by an additional 5 mL of toluene.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and add water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the terphenyl product.[7]

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the challenging reductive elimination step for sterically hindered substrates.[5]
Base K₃PO₄A moderately strong, non-nucleophilic base effective in promoting the transmetalation step without degrading sensitive functional groups.
Solvent TolueneA common non-polar solvent for Suzuki couplings, allowing for the necessary reaction temperatures.
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barriers associated with the sterically hindered substrate.

Application 2: C(sp²)–C(sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling enables the direct linkage of aryl halides with terminal alkynes, forming conjugated enyne systems.[8] These structures are fundamental to materials science, serving as precursors to conductive polymers and components in molecular electronics. This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.

Protocol: Synthesis of 1,3-Diphenyl-2-(phenylethynyl)benzene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%) to an oven-dried Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirring mixture.

  • Stir the reaction at room temperature. Monitor progress by TLC. The reaction often completes within 2-6 hours.[9]

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂A robust and common palladium(0) precursor for Sonogashira couplings.
Cu Co-catalyst CuIFacilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[8]
Base/Solvent Triethylamine (TEA)Acts as both the base to deprotonate the terminal alkyne and as a solvent.
Temperature Room TemperatureThe high reactivity of the C-I bond allows this reaction to proceed efficiently without heating, preserving thermally sensitive functional groups.

digraph "Suzuki_Catalytic_Cycle" {
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Pd0 [label="Pd(0)L₂", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="Ar-Pd(II)(I)L₂", pos="3,3!"]; TM_Complex [label="Ar-Pd(II)(Ar')L₂", pos="6,0!"]; Product [label="Ar-Ar'", pos="3,-4!", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Pd0 -> OA_Complex [label=" Oxidative\n Addition\n (Ar-I)"]; OA_Complex -> TM_Complex [label=" Transmetalation\n (Ar'-B(OR)₂)"]; TM_Complex -> Pd0 [label=" Reductive\n Elimination"]; TM_Complex -> Product [style=dashed, arrowhead=none];

// Side components ArI [label="Ar-I", pos="0,3!", shape=plaintext]; Base [label="Base", pos="3,5!", shape=plaintext]; Boronic [label="Ar'B(OR)₂", pos="6,3!", shape=plaintext];

ArI -> OA_Complex [style=invis]; Boronic -> TM_Complex [style=invis]; }

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application 3: C(sp²)–N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in the pharmaceutical and agrochemical industries.[3][10] It provides a direct route to aryl amines from aryl halides, overcoming the limitations of classical methods like the Ullmann condensation.[11]

Protocol: Synthesis of N-(1,3-diphenyl-[2-yl])aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and cesium carbonate (1.4 mmol, 1.4 equiv).

  • Seal the tube, then evacuate and backfill with argon (repeat three times).

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired N-arylated product.[12]

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XantphosXantphos is a wide bite-angle ligand that accelerates the rate-limiting reductive elimination step, which is crucial for forming the C-N bond, especially with sterically congested substrates.[12]
Base Cs₂CO₃A strong, non-nucleophilic base that is highly effective in Buchwald-Hartwig aminations, facilitating the deprotonation of the amine to form the palladium-amido complex.[12]
Solvent TolueneHigh-boiling aprotic solvent suitable for the required reaction temperature.
Temperature 110 °CElevated temperature is often necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

digraph "Buchwald_Hartwig_Cycle" {
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Pd0 [label="Pd(0)L", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="Ar-Pd(II)(I)L", pos="3,3!"]; Amido_Complex [label="Ar-Pd(II)(NR₂)L", pos="6,0!"]; Product [label="Ar-NR₂", pos="3,-4!", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Pd0 -> OA_Complex [label=" Oxidative\n Addition\n (Ar-I)"]; OA_Complex -> Amido_Complex [label=" Amine Coordination\n & Deprotonation\n (R₂NH, Base)"]; Amido_Complex -> Pd0 [label=" Reductive\n Elimination"]; Amido_Complex -> Product [style=dashed, arrowhead=none];

// Side components ArI [label="Ar-I", pos="0,3!", shape=plaintext]; Amine [label="R₂NH", pos="6,3!", shape=plaintext];

ArI -> OA_Complex [style=invis]; Amine -> Amido_Complex [style=invis]; }

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Concluding Remarks

This compound stands as a powerful and versatile intermediate for the synthesis of complex, sterically demanding m-terphenyl derivatives. The high reactivity of its C-I bond, when paired with rationally selected, modern catalytic systems, allows for the efficient construction of C-C and C-N bonds. The key to success lies in understanding the substrate's unique steric profile and selecting ligands that can accommodate this bulk and facilitate the critical reductive elimination step. The protocols provided herein serve as robust starting points for researchers to explore and expand the rich chemistry of this valuable molecular scaffold.

References

The Strategic Role of 2-Iodo-1,3-diphenylbenzene in the Synthesis of Poly-substituted Terphenyls: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Poly-substituted Terphenyls

Poly-substituted terphenyls, aromatic hydrocarbons consisting of a central benzene ring flanked by two phenyl groups bearing additional substituents, represent a class of compounds with immense potential across various scientific disciplines. Their rigid, well-defined three-dimensional structures, coupled with the tunable electronic and photophysical properties afforded by targeted functionalization, make them highly sought-after building blocks in materials science and medicinal chemistry.[1][2] In the realm of drug discovery, the terphenyl scaffold serves as a non-planar core for the development of novel therapeutics, offering precise spatial orientation of pharmacophoric groups. In materials science, these compounds are integral to the design of advanced organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where molecular architecture dictates performance.[3]

The synthesis of these sterically congested molecules, however, presents a significant challenge. Traditional methods often struggle with low yields and a lack of regioselectivity. This guide details the pivotal role of 2-iodo-1,3-diphenylbenzene as a strategic precursor for the efficient and controlled synthesis of poly-substituted m-terphenyls, primarily through palladium-catalyzed cross-coupling reactions. We will explore the underlying principles, provide detailed experimental protocols, and discuss the applications of the resulting complex aromatic systems.

Core Synthetic Strategy: Leveraging the Reactivity of this compound

The iodine substituent at the sterically hindered 2-position of the central phenyl ring in this compound is the linchpin of its synthetic utility. This aryl iodide serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The high reactivity of the carbon-iodine bond facilitates oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle under relatively mild conditions.

The strategic placement of the iodo group, flanked by two phenyl rings, allows for the introduction of a third and fourth aryl or heteroaryl group at the 2-position of the m-terphenyl backbone. This controlled, stepwise approach is crucial for the construction of highly substituted and sterically demanding architectures that are otherwise difficult to access.

Synthesis of the Key Precursor: this compound

A reliable supply of the starting material is paramount. The synthesis of this compound is most effectively achieved through a two-step sequence starting from 1,3-diphenylbenzene: nitration followed by reduction to the corresponding amine, and finally, a Sandmeyer-type diazotization-iodination.

Protocol 1: Synthesis of 2-Amino-1,3-diphenylbenzene

This protocol outlines the nitration of 1,3-diphenylbenzene and subsequent reduction of the nitro group to an amine.

Materials:

  • 1,3-Diphenylbenzene

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Nitration:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diphenylbenzene (1.0 equiv) in glacial acetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a mixture of fuming nitric acid (1.1 equiv) and concentrated sulfuric acid (1.1 equiv) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture into ice-water and collect the resulting precipitate by vacuum filtration. Wash the solid with water until the filtrate is neutral.

    • The crude 2-nitro-1,3-diphenylbenzene can be purified by recrystallization from ethanol.

  • Reduction:

    • To a solution of 2-nitro-1,3-diphenylbenzene (1.0 equiv) in ethanol, add tin(II) chloride dihydrate (3.0 equiv) and concentrated hydrochloric acid.

    • Reflux the mixture for 3-4 hours.

    • Cool the reaction to room temperature and neutralize with a concentrated aqueous solution of NaOH until the solution is strongly basic.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to yield 2-amino-1,3-diphenylbenzene, which can be further purified by column chromatography.

Protocol 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction provides a reliable method for converting the amino group of 2-amino-1,3-diphenylbenzene to an iodo group.[4][5]

Materials:

  • 2-Amino-1,3-diphenylbenzene

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Suspend 2-amino-1,3-diphenylbenzene (1.0 equiv) in a mixture of water and concentrated HCl.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 equiv) in water and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel.

The Suzuki-Miyaura Cross-Coupling Reaction: Assembling Poly-substituted Terphenyls

The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of C-C bonds.[6] In the context of this guide, it facilitates the coupling of this compound with a variety of arylboronic acids to generate sterically hindered, poly-substituted terphenyls. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with sterically demanding substrates.[7] The use of bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class, is often necessary to promote the challenging oxidative addition and reductive elimination steps with sterically hindered partners.[8][9][10][11]

Protocol 3: Synthesis of a Tetra-substituted Terphenyl via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with a substituted arylboronic acid. As a representative example, we will consider the coupling with 2,6-dimethylphenylboronic acid to synthesize 2',6'-dimethyl-[1,1':3',1'':2'',1''']-quaterphenyl.

Materials:

  • This compound

  • 2,6-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add this compound (1.0 equiv), 2,6-dimethylphenylboronic acid (1.5 equiv), potassium phosphate tribasic (3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed toluene and a small amount of degassed water.

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired tetra-substituted terphenyl.

Reactant Product Typical Yield Key Reaction Conditions
This compound2-Amino-1,3-diphenylbenzene70-85%1. Nitration: HNO₃/H₂SO₄; 2. Reduction: SnCl₂/HCl
2-Amino-1,3-diphenylbenzeneThis compound60-75%Sandmeyer Reaction: NaNO₂/HCl, then KI
This compound2',6'-dimethyl-[1,1':3',1'':2'',1''']-quaterphenyl65-80%Suzuki-Miyaura: Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O

Visualizing the Synthetic Pathway

To better illustrate the synthetic strategy, the following diagrams outline the key transformations.

Synthesis of this compound

G A 1,3-Diphenylbenzene B 2-Nitro-1,3-diphenylbenzene A->B HNO₃, H₂SO₄ C 2-Amino-1,3-diphenylbenzene B->C SnCl₂, HCl D This compound C->D 1. NaNO₂, HCl 2. KI

Caption: Synthetic route to this compound.

Suzuki-Miyaura Cross-Coupling Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) B Add Catalyst System: - Pd(OAc)₂ - SPhos ligand A->B C Add Degassed Solvents: - Toluene - Water B->C D Heat under Inert Atmosphere (100-110 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Aqueous Work-up E->F G Drying and Concentration F->G H Column Chromatography G->H I Poly-substituted Terphenyl H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications of Poly-substituted Terphenyls

The ability to synthesize sterically crowded and electronically diverse terphenyls using this compound as a precursor opens up a plethora of applications.

  • Organic Electronics: The rigid terphenyl backbone provides thermal and morphological stability, which is crucial for the longevity and efficiency of OLED devices.[3] By introducing electron-donating or electron-withdrawing groups onto the terminal phenyl rings, the HOMO and LUMO energy levels can be fine-tuned, allowing for the rational design of host materials, emitting layers, and charge-transporting materials in OLEDs.

  • Drug Discovery: The non-planar, propeller-like structure of poly-substituted terphenyls provides a unique scaffold for presenting functional groups in a defined three-dimensional space. This is particularly valuable for designing inhibitors of protein-protein interactions, where mimicking the topography of a protein surface is key to achieving high affinity and selectivity.

  • Advanced Materials: The steric hindrance in these molecules can lead to interesting packing motifs in the solid state, influencing their photophysical properties and making them candidates for applications in sensors, molecular switches, and other advanced functional materials.[12]

Conclusion

This compound has emerged as a strategically vital building block for the synthesis of complex, poly-substituted terphenyls. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for a modular and efficient approach to constructing sterically demanding architectures. The protocols outlined in this guide provide a robust framework for researchers in both academia and industry to access these valuable compounds, paving the way for further advancements in materials science, drug discovery, and beyond. The careful selection of catalysts and ligands is paramount to overcoming the steric challenges inherent in these transformations, highlighting the continuous evolution of cross-coupling methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-iodo-1,3-diphenylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the experimental steps, enabling you to optimize your synthesis for higher yields and purity.

This compound is a valuable, sterically hindered building block, often used in the synthesis of complex ligands and materials. Its preparation can be challenging, typically involving multi-step sequences where yield and purity are critical. The most common and reliable approach involves a regioselective Suzuki-Miyaura cross-coupling reaction. This guide will focus on this pathway, addressing the common pitfalls and providing robust solutions.

Recommended Synthetic Protocol: Regioselective Suzuki-Miyaura Coupling

The recommended pathway involves the double Suzuki-Miyaura cross-coupling of a 1,2,3-trihalobenzene with phenylboronic acid. By selecting a starting material with differential halogen reactivity, such as 1,3-dibromo-2-iodobenzene, the coupling can be directed to the more reactive C-Br bonds, leaving the C-I bond at the 2-position intact.

Experimental Workflow Overview

The following diagram outlines the general workflow from starting materials to the purified final product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine 1,3-dibromo-2-iodobenzene, phenylboronic acid, catalyst, ligand, & base B Add degassed solvent A->B C Degas reaction mixture B->C D Heat mixture under inert atmosphere (e.g., 80-100°C) C->D E Monitor progress by TLC/GC-MS D->E F Cool to RT, quench reaction E->F G Perform aqueous extraction F->G H Dry organic layer & concentrate G->H I Purify crude product via column chromatography H->I J Combine pure fractions & remove solvent I->J K Characterize final product (NMR, MS) J->K

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1,3-dibromo-2-iodobenzene (1.0 eq), phenylboronic acid (2.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (3.0-4.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a suitable degassed solvent (e.g., a mixture of Toluene/Ethanol/Water or Dioxane/Water) via cannula. The solvent choice is critical and may require optimization.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the specific catalyst and solvent system used.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound.[2]

Reagent and Condition Summary
ParameterRecommended Value/ReagentPurpose & Rationale
Aryl Halide 1,3-Dibromo-2-iodobenzenePrecursor with differential halogen reactivity for regioselective coupling.
Boronic Acid Phenylboronic Acid (2.2-2.5 eq)Phenyl group source. A slight excess drives the reaction to completion.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)Catalyzes the C-C bond formation. Choice depends on substrate reactivity.
Base K₂CO₃ or Cs₂CO₃ (3.0-4.0 eq)Activates the boronic acid to facilitate transmetalation.[3]
Solvent Toluene/Ethanol/Water or Dioxane/WaterSolubilizes reactants and base. Water is often crucial for base activity.[4]
Temperature 80-100 °CProvides activation energy for the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and degradation of the Pd(0) catalyst.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or No Product Yield

Q1: My reaction shows very little conversion of the starting material. What are the most likely causes?

A1: This is a common issue in Suzuki-Miyaura couplings and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active catalyst is Palladium(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. More importantly, the Pd(0) species is highly sensitive to oxygen.

    • Solution: Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. If you suspect catalyst degradation, using a fresh bottle of catalyst or a more robust precatalyst may help.

  • Ineffective Base: The base is crucial for activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[3]

    • Solution: Ensure the base is finely powdered to maximize its surface area and solubility. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly effective.[1] The choice of solvent can dramatically affect the base's efficacy; aqueous solvent mixtures often improve the performance of inorganic bases.[4]

  • Boronic Acid Decomposition: Phenylboronic acid can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form inactive trimeric anhydrides (boroxines).

    • Solution: Use fresh, high-purity phenylboronic acid. Using a slight excess (e.g., 2.2 eq for a double coupling) can compensate for some degradation. Avoid unnecessarily long reaction times or excessively high temperatures.[5]

Q2: My reaction produces a complex mixture of byproducts. What are they and how can I prevent them?

A2: Side reactions are a primary cause of reduced yield and purification challenges. The most common byproducts are from homocoupling and dehalogenation.

  • Homocoupling: This results in the formation of biphenyl (from two molecules of phenylboronic acid) or a quaterphenyl derivative (from two molecules of the starting aryl halide).

    • Cause & Prevention: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. Rigorous degassing is the best preventative measure. Aryl halide homocoupling can occur at high temperatures or high catalyst loadings.

  • Dehalogenation: This involves the replacement of a halogen atom on your starting material or product with a hydrogen atom, leading to impurities like 1,3-diphenylbenzene.

    • Cause & Prevention: This side reaction can occur when a hydride source is present, which can be generated from solvents (like alcohols) or certain bases.[5] Ensure your reagents are pure and consider if your solvent or base could be contributing. Sometimes, lowering the reaction temperature can minimize this pathway.

G cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_side_reactions Side Reactions start Low Yield or Complex Mixture c1 Inactive Pd(0) species start->c1 Check for... r1 Boronic acid degradation (protodeboronation) start->r1 Check for... s1 Homocoupling (forms biphenyl) start->s1 Check for... c2 Oxygen contamination c1->c2 c3 Poor ligand choice r2 Ineffective base (poor solubility/strength) r1->r2 r3 Wet solvents s2 Dehalogenation (forms 1,3-diphenylbenzene) s1->s2 s3 Incomplete Reaction (mono-arylated product) G Catalyst Pd(0)L₂ OxAdd Oxidative Addition Catalyst->OxAdd Intermediate1 Ar-Pd(II)(X)L₂ OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Intermediate2 Ar-Pd(II)(Ar')L₂ Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base ActivatedBoronate [Ar'B(OH)₃]⁻ BoronicAcid->ActivatedBoronate ActivatedBoronate->Transmetalation

References

Technical Support Center: Troubleshooting Heck Reactions with Electron-Rich Aryl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the Mizoroki-Heck reaction, with a specific focus on the nuanced challenges presented by electron-rich aryl iodides. These substrates, while valuable, can often lead to perplexing results. Here, we dissect common problems, explain the underlying mechanistic principles, and provide actionable, field-proven solutions to guide you toward a successful coupling.

Quick Guide: Frequently Asked Questions (FAQs)

Q1: Why is my Heck reaction with an electron-rich aryl iodide failing or giving low yields?

A1: Low conversion is a frequent issue with these substrates and typically points to a slow or inhibited oxidative addition step. The electron-donating groups on the aryl iodide increase the electron density on the aromatic ring, which retards the rate-limiting oxidative addition of the aryl halide to the Pd(0) catalyst.[1] Additionally, steric hindrance from ortho-substituents can physically block the palladium catalyst's approach.[1]

Q2: I'm observing the formation of a dehalogenated arene as a major byproduct. What's happening?

A2: You are likely observing a reductive Heck reaction (dehalogenation). This side reaction becomes competitive when the desired coupling pathway is slow.[1] It occurs when the arylpalladium(II) intermediate is intercepted by a hydride source in the reaction mixture before the intended β-hydride elimination can take place.[1]

Q3: My reaction is inconsistent, and I'm seeing palladium black crashing out. What does this mean?

A3: The formation of palladium black is a clear sign of catalyst decomposition and agglomeration into an inactive state.[1] This is often exacerbated by the higher temperatures that may be required to drive the reaction with less reactive, electron-rich substrates.

Q4: Can I use standard ligands like triphenylphosphine (PPh₃) for this reaction?

A4: While PPh₃ is a workhorse ligand in many cross-coupling reactions, it is often insufficient for challenging electron-rich aryl iodides.[1] These substrates typically require more specialized, bulky, and electron-donating phosphine ligands to facilitate the difficult oxidative addition step and to stabilize the active catalytic species.[1]

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their root causes, and systematic solutions.

Problem 1: Low to No Conversion of Starting Material

This is the most common failure mode when working with electron-rich aryl iodides. The troubleshooting process should be systematic, starting with the catalyst system.

Root Cause Analysis: The Challenge of Oxidative Addition

The Heck reaction's catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species.[2][3][4] The reactivity for this step generally follows the trend Ar-I > Ar-Br > Ar-Cl and is accelerated by electron-withdrawing groups on the aryl halide.[5] Conversely, electron-donating groups (like methoxy, amino, or alkyl groups) enrich the aryl ring with electron density, making it less electrophilic and thus slowing down this critical step.[5]

Oxidative_Addition_Challenge cluster_0 Standard Heck Reaction cluster_1 Electron-Rich Heck Reaction Ar-X_EWG Aryl Halide (Electron-Withdrawing Group) Pd(0) Pd(0) Catalyst Ar-X_EWG->Pd(0) Fast Oxidative Addition Ar-Pd(II)-X Oxidative Adduct Pd(0)->Ar-Pd(II)-X Ar-I_EDG Aryl Iodide (Electron-Donating Group) Pd(0)_2 Pd(0) Catalyst Ar-I_EDG->Pd(0)_2 Slow Oxidative Addition Ar-Pd(II)-I Oxidative Adduct Pd(0)_2->Ar-Pd(II)-I

Caption: Oxidative addition rate comparison.

Solutions & Optimization Strategies

For electron-rich systems, the choice of ligand is paramount. The goal is to increase the electron density on the palladium center, which in turn promotes oxidative addition.

  • Switch to Bulky, Electron-Donating Ligands: Move away from PPh₃. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or bulky monodentate ligands like tri-tert-butylphosphine (P(t-Bu)₃) are excellent choices.[1] These ligands are not only more electron-donating but their steric bulk also promotes the reductive elimination step later in the cycle, increasing overall turnover.

Ligand TypeExamplesKey CharacteristicsSuitability for Electron-Rich Aryl Iodides
Triphenylphosphines PPh₃, P(p-tolyl)₃Standard, moderately electron-donatingOften insufficient, leads to low conversion
Bulky Monodentate P(t-Bu)₃, PCy₃Highly electron-donating, large cone angleExcellent, promotes oxidative addition
Biaryl Phosphines XPhos, SPhos, RuPhosBulky, electron-rich, pre-catalyst stabilityExcellent, often the ligands of choice
N-Heterocyclic Carbenes IPr, IMesVery strong σ-donors, thermally stableVery good, can prevent catalyst decomposition

The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[6] For sluggish reactions, a stronger base might be necessary, but care must be taken to avoid side reactions.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective.

  • Organic Bases: Triethylamine (Et₃N) is a common choice. However, for more challenging couplings, stronger, non-nucleophilic organic bases like 1,8-diazabicycloundec-7-ene (DBU) or a proton sponge can be beneficial.

  • Solvent Polarity: High-polarity aprotic solvents like DMF, DMAc, or NMP are generally preferred as they can help stabilize charged intermediates in the catalytic cycle.

  • Temperature: While higher temperatures can accelerate the slow oxidative addition, they also increase the risk of catalyst decomposition.[1] It is advisable to start at a moderate temperature (e.g., 80-100 °C) and increase it stepwise if conversion remains low.

Problem 2: Significant Formation of Side Products

When the desired Heck coupling is slow, side reactions have a greater opportunity to occur.

Root Cause Analysis: Competing Reaction Pathways

Side_Reactions cluster_desired Desired Heck Pathway cluster_side Side Reaction Pathway ArPd(II)I Ar-Pd(II)-I Intermediate Olefin Olefin Coordination ArPd(II)I->Olefin ReductiveElim Reductive Elimination ArPd(II)I->ReductiveElim Insertion Migratory Insertion Olefin->Insertion BetaHydride β-Hydride Elimination Insertion->BetaHydride Product Heck Product BetaHydride->Product HydrideSource Hydride Source (e.g., from solvent, base) HydrideSource->ReductiveElim Dehalogenated Dehalogenated Arene ReductiveElim->Dehalogenated

Caption: Competing Heck vs. Reductive Dehalogenation pathways.

As mentioned, this is a common side product. The key to minimizing it is to accelerate the productive Heck pathway so it outcompetes the reductive pathway. All the solutions for "Low Conversion" are applicable here.

  • Actionable Tip: Ensure your solvent is anhydrous and your base is not a significant hydride donor. Using a bulkier base can sometimes disfavor the side reaction.

The β-hydride elimination step can be reversible, leading to isomerization of the double bond in your product.[6]

  • Solution: Adding silver salts or thallium salts can facilitate the reductive elimination of HX from the palladium hydride intermediate, making the β-hydride elimination step less reversible.[6] However, these additives add cost and toxicity concerns. A more practical approach is to use a strong base that rapidly and irreversibly removes the proton from the [HPdL₂X] species.

Experimental Protocol: A Validated Starting Point

This protocol is a robust starting point for the Heck coupling of an electron-rich aryl iodide. All manipulations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or other suitable bulky phosphine ligand)

  • Electron-Rich Aryl Iodide (1.0 equiv)

  • Alkene (1.2 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the electron-rich aryl iodide (1.0 equiv), K₂CO₃ (2.0 equiv), and anhydrous DMF.

  • Alkene Addition: Add the alkene (1.2-1.5 equiv) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This guide provides a framework for logically approaching and solving common issues in Heck reactions with challenging substrates. Remember that each substrate pairing is unique, and systematic optimization is the key to success.

References

Technical Support Center: Purification of 2-Iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-iodo-1,3-diphenylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with and purifying this sterically hindered terphenyl derivative. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Troubleshooting Guide: Common Purification Hurdles

This section tackles specific issues you may encounter during the purification of this compound.

Q1: My column chromatography is yielding poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

This is a frequent challenge, often due to the presence of the non-iodinated parent compound, m-terphenyl, or other structurally similar byproducts.

Underlying Cause & Strategy: The nonpolar nature of this compound and its likely impurities means that standard silica gel chromatography may not provide sufficient resolving power. The strategy is to enhance the selectivity of the chromatographic system by optimizing the mobile phase and considering alternative stationary phases.

Troubleshooting Steps:

  • Optimize the Eluent System with TLC: Before committing to a column, meticulously develop an optimal eluent system using Thin Layer Chromatography (TLC).

    • Goal: Aim for a retention factor (Rf) of 0.2-0.3 for the desired this compound[1]. This Rf value typically provides the best balance for achieving good separation on a column.

    • Solvent System: Start with a highly non-polar mobile phase, such as pure hexanes or petroleum ether, and gradually increase the polarity by adding small increments of dichloromethane or ethyl acetate[1][2]. A common starting point for similar compounds is a 20:1 mixture of petroleum ether and dichloromethane[2].

  • Check Column Loading: Overloading the column is a primary cause of poor separation[3].

    • Rule of Thumb: For challenging separations, maintain a silica gel-to-crude product weight ratio of at least 50:1. For routine purifications, 30:1 may suffice[3].

    • Loading Technique: Dissolve your crude product in the absolute minimum volume of your eluent (or a slightly more polar solvent if solubility is an issue) before loading it onto the column. A wide initial sample band will lead to broad, overlapping eluted bands[3].

  • Consider an Alternative Stationary Phase: If silica gel fails to provide baseline separation, leverage different separation mechanisms.

    • Phenyl-Phase Column: For aromatic compounds like terphenyls, a phenyl-functionalized silica gel column can offer superior selectivity. The separation is enhanced by π-π stacking interactions between the phenyl groups of the stationary phase and your aromatic analytes, a mechanism absent in standard silica[4]. This can be particularly effective in separating compounds with minor structural differences[4].

Table 1: Troubleshooting Guide for Column Chromatography
Problem Potential Cause Recommended Solution
Poor Separation / Overlapping Bands Eluent system is not optimal.Develop a new eluent system using TLC, aiming for an Rf of 0.2-0.3 for the product[1].
Column is overloaded.Use a higher ratio of silica gel to crude product (e.g., 50:1)[3].
Stationary phase lacks selectivity.Switch to a phenyl-phase column to exploit π-π interactions for better separation of aromatic isomers[4].
Compound Streaking / Tailing Compound is degrading on acidic silica.Deactivate the silica gel by pre-treating it with your eluent containing a small amount of triethylamine (~0.5%)[1].
Poor solubility in the eluent.Ensure the compound is fully dissolved before loading. If necessary, use a slightly more polar solvent for loading, but keep the volume minimal[1].
Compound Stuck at the Origin Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of dichloromethane in hexanes).
Q2: I am attempting to purify my product by recrystallization, but it is "oiling out" or the final purity is not improved. What should I do?

Recrystallization is a powerful technique for final polishing, but its success is entirely dependent on the choice of solvent.

Underlying Cause & Strategy: "Oiling out" occurs when the solid melts before it dissolves or when its solubility in the hot solvent is so high that it separates as a liquid upon cooling. The key is to find a solvent or solvent system that dissolves the compound well only at elevated temperatures but poorly at room or lower temperatures[1].

Step-by-Step Protocol for Solvent Screening:

  • Select Candidate Solvents: Based on the principle of "like dissolves like," this compound, being largely nonpolar, will be soluble in many organic solvents[5]. The challenge is finding one with the right temperature-solubility profile.

  • Small-Scale Test: Place ~20-30 mg of your crude material into a small test tube.

  • Add Solvent: Add a few drops of the candidate solvent at room temperature. If the compound dissolves immediately, the solvent is too good and unsuitable for recrystallization.

  • Heat Gently: If it doesn't dissolve, add more solvent dropwise while gently heating (e.g., in a hot water bath) until the solid just dissolves.

  • Cool Slowly: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath.

  • Observe: The ideal solvent will cause a significant formation of crystals upon cooling. If no crystals form, the compound is too soluble. If it crashes out immediately as an amorphous powder, the solvent may be too poor.

Table 2: Recommended Solvents for Recrystallization Screening
Solvent Class Specific Examples Rationale & Comments
Alcohols Ethanol, IsopropanolOften good choices for aryl halides[1]. Can be used as a solvent pair with water to fine-tune polarity.
Alkanes Hexanes, Heptane, OctaneGood "poor" solvents. Excellent for precipitating the nonpolar product from a more polar solution (solvent pair) or for direct recrystallization if solubility at high temp is sufficient[6].
Aromatic TolueneMay have high solubility, but could work if the compound is very crude. Use with caution due to similar structure.
Ethers Diethyl Ether, MTBEGenerally high solubility; less likely to be good single solvents but can be part of a solvent pair.
Solvent Pairs Ethanol/Water, Dichloromethane/HexanesHighly effective. Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) while hot, then slowly add the "poor" solvent (e.g., water) until turbidity persists. Re-heat to clarify and then cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Understanding the physical properties is essential for planning purification and assessing purity.

Table 3: Physical & Chemical Properties
PropertyValueSource
IUPAC Name This compound[7]
Molecular Formula C₁₈H₁₃I[7]
Molecular Weight 356.2 g/mol [7]
CAS Number 82777-09-1[7][8]
Appearance Likely a white to off-white solid.Inferred from similar compounds like m-terphenyl[9].
Melting Point Data not readily available. For reference, the parent m-terphenyl melts at 84-88 °C[10]. The presence of the large iodine atom will likely increase the melting point.[10]
Solubility Poorly soluble in water; soluble in common organic solvents like aromatic hydrocarbons, ethers, and chlorinated solvents.Inferred from terphenyl solubility data[5][9].
Q2: What is the most robust workflow for purifying a crude reaction mixture of this compound?

A multi-step approach is typically the most effective for achieving high purity.

PurificationWorkflow cluster_start Start: Crude Product cluster_workup Aqueous Workup cluster_main_purification Primary Purification cluster_final_purification Final Polishing cluster_end Finish: Pure Product Start Crude Reaction Mixture Workup 1. Dissolve in Organic Solvent (e.g., DCM) 2. Wash with aq. Na₂S₂O₃ to remove I₂[6] 3. Wash with Brine & Dry (e.g., MgSO₄) Start->Workup Initial Cleanup TLC Develop Eluent System via TLC (Aim for Rf ≈ 0.25)[1] Workup->TLC Concentrate Column Column Chromatography (Silica or Phenyl Phase[4]) TLC->Column SolventScreen Solvent Screening for Recrystallization Column->SolventScreen Combine Pure Fractions & Concentrate Recrystallize Recrystallization from Optimal Solvent/Pair[1] SolventScreen->Recrystallize End Pure this compound Recrystallize->End Filter & Dry

Q3: What are the most common impurities and how can I detect them?

The most likely impurities are the de-iodinated starting material, 1,3-diphenylbenzene (m-terphenyl) , and residual reagents from the iodination reaction.

  • Detection by ¹H NMR: The ¹H NMR spectrum of pure m-terphenyl is well-documented[11]. Look for its characteristic signals in your product's spectrum. The parent compound will have a higher degree of symmetry, which may simplify its aromatic signals compared to the less symmetric iodinated product.

  • Detection by LC-MS: Liquid Chromatography-Mass Spectrometry is an excellent tool. The m-terphenyl impurity will have a distinct, earlier retention time (as it is less polar than the iodo-compound) and a molecular ion peak at m/z = 230.3, compared to the product's m/z = 356.2[7][9].

  • Residual Iodine: If the reaction used elemental iodine, a faint purple or brown color in your crude product may indicate its presence. An aqueous wash with sodium thiosulfate during the initial workup will effectively remove it[6].

Q4: How should I store the purified this compound?

Aryl iodides can be sensitive to light and may slowly decompose over time. For long-term storage and to maintain purity:

  • Store in the dark: Use an amber glass vial or store in a cabinet.

  • Store cool: Refrigeration is recommended.

  • Store under inert atmosphere: For maximum stability, flushing the vial with argon or nitrogen before sealing can prevent oxidative degradation.

References

Technical Support Center: Troubleshooting Side Reactions in the Cross-Coupling of Aryl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions involving aryl iodides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose and resolve common side reactions encountered in your experiments.

This resource is structured in a question-and-answer format to directly address the specific challenges you may face at the bench. We will delve into the mechanisms of these side reactions, offering field-proven insights and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address the most common issues that arise during the cross-coupling of aryl iodides. Each section provides a detailed explanation of the problem, its mechanistic origins, and step-by-step guidance for its resolution.

Homocoupling of the Organoboron Reagent

Question: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid/ester. What causes this, and how can I minimize it?

Answer:

Homocoupling of the organoboron reagent is a prevalent side reaction, particularly in Suzuki-Miyaura couplings. This reaction leads to the formation of a symmetrical biaryl from two molecules of the organoboron compound, consuming your starting material and complicating purification.

Mechanistic Insights:

The primary culprit behind boronic acid homocoupling is often the presence of oxygen in the reaction mixture.[1] The mechanism can proceed through a palladium(II)-mediated pathway where two organoboron molecules are coupled.[2] It's a stoichiometric reaction between Pd(II) and the boronic acid, which results in the formation of the symmetrical biaryl and Pd(0).[2] Rigorous exclusion of dissolved oxygen is crucial to suppress this side reaction.[2]

Another potential pathway involves a normal Suzuki-type coupling between the boronic acid and any residual aryl iodide impurity present in the boronic acid starting material.[2]

Troubleshooting Protocol:

  • Ensure Rigorous Inert Atmosphere: The sensitivity of the palladium catalyst to oxygen is a critical factor.[3]

    • Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for at least 30 minutes, or by the freeze-pump-thaw method).

    • Use Schlenk Techniques or a Glovebox: Perform all reagent transfers and the reaction setup under a strictly inert atmosphere to prevent oxygen ingress.[3]

  • Verify Reagent Purity:

    • Aryl Iodide-Free Boronic Acid: Analyze your boronic acid or ester for any traces of the corresponding aryl iodide from its synthesis. If present, recrystallization or chromatography of the boron reagent may be necessary.[2]

  • Optimize Catalyst System:

    • Catalyst Choice: In some cases, using a heterogeneous catalyst like Pd on carbon can reduce the amount of homocoupling compared to homogeneous catalysts like Pd(OAc)₂.[2]

  • Controlled Reagent Addition:

    • Slow Addition: Adding the organoboron reagent slowly to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.

Reductive Dehalogenation of the Aryl Iodide

Question: My desired cross-coupled product is contaminated with a significant amount of the arene corresponding to my starting aryl iodide (i.e., the "de-iodinated" product). What is causing this hydrodehalogenation?

Answer:

Reductive dehalogenation, or hydrodehalogenation, is a common side reaction where the C-I bond of the aryl iodide is cleaved and replaced with a C-H bond. This leads to the formation of an arene byproduct and reduces the overall yield of the desired cross-coupled product.

Mechanistic Insights:

This side reaction typically occurs after the oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Ar-Pd(II)-I intermediate can react with a hydride source in the reaction mixture.[4] This hydride can originate from various sources, including amine bases or alcohol solvents.[4] Subsequent reductive elimination of the aryl group and the hydride ligand produces the dehalogenated arene and regenerates a Pd(0) species.

dot graph Reductive_Dehalogenation { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Ar-I" [label="Aryl Iodide"]; "Pd(0)L2" [label="Pd(0) Catalyst"]; "Ar-Pd(II)(I)L2" [label="Oxidative Adduct"]; "Hydride_Source" [label="Hydride Source\n(e.g., Amine, Alcohol)", fillcolor="#EA4335"]; "Ar-Pd(II)(H)L2" [label="Aryl-Palladium-Hydride"]; "Arene" [label="Dehalogenated Arene\n(Side Product)", fillcolor="#FBBC05", fontcolor="#202124"]; "Pd(0)L2_regen" [label="Pd(0) Catalyst", shape=ellipse]; "Cross_Coupling_Product" [label="Desired Product", fillcolor="#34A853"];

"Ar-I" -> "Ar-Pd(II)(I)L2" [label=" Oxidative\n Addition"]; "Pd(0)L2" -> "Ar-Pd(II)(I)L2"; "Ar-Pd(II)(I)L2" -> "Ar-Pd(II)(H)L2" [label=" Hydride\n Transfer"]; "Hydride_Source" -> "Ar-Pd(II)(H)L2"; "Ar-Pd(II)(H)L2" -> "Arene" [label=" Reductive\n Elimination"]; "Ar-Pd(II)(H)L2" -> "Pd(0)L2_regen"; "Ar-Pd(II)(I)L2" -> "Cross_Coupling_Product" [label=" Transmetalation &\n Reductive Elimination\n (Desired Pathway)"]; }

Caption: Reductive dehalogenation pathway.

Troubleshooting Protocol:

  • Choice of Base and Solvent:

    • Avoid Hydride-Donating Solvents/Bases: If dehalogenation is significant, consider switching to a non-protic solvent (e.g., toluene, dioxane, THF) and a base less prone to acting as a hydride donor (e.g., inorganic carbonates like K₂CO₃ or Cs₂CO₃, or phosphates like K₃PO₄).[5]

  • Purity of Reagents:

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can sometimes act as a proton source in the presence of a base, indirectly contributing to this side reaction.

    • Amine Quality: If using an amine base, ensure it is fresh and not oxidized, as impurities can act as hydride donors.[3]

  • Reaction Temperature:

    • Lower the Temperature: Higher temperatures can sometimes promote side reactions. If the main reaction is efficient at a lower temperature, reducing the heat may suppress dehalogenation.

  • Protecting Groups:

    • Electron-Rich Aryl Iodides: Aryl iodides with strong electron-donating groups can be more susceptible to dehalogenation. In some cases, temporary installation of an electron-withdrawing group or protection of a donating group can mitigate this issue.

β-Hydride Elimination

Question: I am attempting to couple an aryl iodide with an alkylboron reagent that has β-hydrogens, and I am observing the formation of an alkene byproduct. How can I prevent this β-hydride elimination?

Answer:

β-hydride elimination is a common decomposition pathway in cross-coupling reactions involving organometallic intermediates with alkyl groups that possess hydrogen atoms on the carbon atom beta to the metal center. This side reaction competes with the desired reductive elimination step, leading to reduced yields of the cross-coupled product.[6]

Mechanistic Insights:

After transmetalation of the alkyl group from the boron reagent to the palladium center, the resulting alkyl-aryl-palladium(II) complex can undergo β-hydride elimination. In this process, a hydrogen atom from the β-carbon of the alkyl chain is transferred to the palladium atom, forming a palladium-hydride species and an alkene.[7] This pathway is often kinetically favorable, especially with unhindered alkyl groups.

dot graph Beta_Hydride_Elimination { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Ar-Pd(II)(I)L2" [label="Oxidative Adduct"]; "Alkyl-B" [label="Alkylboron Reagent"]; "Ar-Pd(II)(Alkyl)L2" [label="Alkyl-Aryl-Palladium(II)"]; "Alkene" [label="Alkene Side Product", fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)(H)L2" [label="Aryl-Palladium-Hydride"]; "Cross_Coupled_Product" [label="Desired C(sp2)-C(sp3) Product", fillcolor="#34A853"];

"Ar-Pd(II)(I)L2" -> "Ar-Pd(II)(Alkyl)L2" [label=" Transmetalation"]; "Alkyl-B" -> "Ar-Pd(II)(Alkyl)L2"; "Ar-Pd(II)(Alkyl)L2" -> "Alkene" [label=" β-Hydride\n Elimination"]; "Ar-Pd(II)(Alkyl)L2" -> "Ar-Pd(II)(H)L2" [label=" "]; "Ar-Pd(II)(Alkyl)L2" -> "Cross_Coupled_Product" [label=" Reductive\n Elimination\n (Desired)"]; }

Caption: β-Hydride elimination competing with reductive elimination.

Troubleshooting Protocol:

  • Ligand Selection:

    • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, allowing it to outcompete β-hydride elimination.[7] Ligands with larger bite angles can also be beneficial.[6]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are often effective in promoting the desired reductive elimination for C(sp²)-C(sp³) couplings.

  • Increase the Rate of Reductive Elimination:

    • Aryl Iodide Reactivity: The high reactivity of aryl iodides in oxidative addition is advantageous. To further promote the subsequent steps, ensure the transmetalation and reductive elimination are as fast as possible.

    • Additives: In some cases, the addition of silver salts can accelerate the oxidative addition step, which can indirectly favor the overall catalytic cycle over side reactions.[4]

  • Choice of Coupling Partner:

    • Alkyl Groups Lacking β-Hydrogens: If possible, using alkyl groups that do not have β-hydrogens (e.g., neopentyl, benzyl) will completely avoid this side reaction.

    • Secondary Alkylboron Reagents: These are often more challenging. The success rate for coupling secondary alkylboronates is generally lower than for primary ones due to the increased propensity for β-hydride elimination.[7]

Protodeboronation of the Organoboron Reagent

Question: I am getting low yields in my Suzuki-Miyaura coupling, and I suspect my boronic acid is decomposing. What is protodeboronation and how can I prevent it?

Answer:

Protodeboronation is the cleavage of the C-B bond of the organoboron reagent by a proton source, replacing the boron moiety with a hydrogen atom. This side reaction effectively quenches the nucleophilic partner, leading to lower yields of the cross-coupled product.

Mechanistic Insights:

This reaction is often base-catalyzed and is particularly problematic for electron-rich heterocyclic, vinyl, and electron-deficient arylboronic acids.[8] The presence of water and a base can facilitate the hydrolysis of the boronic acid and subsequent protonolysis of the C-B bond.

Troubleshooting Protocol:

  • Use of Boronic Esters or Organotrifluoroborates:

    • Pinacol Esters (BPin): Boronic esters, especially pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[8]

    • Potassium Organotrifluoroborates (R-BF₃K): These reagents are highly stable and release the active boronic acid slowly under the reaction conditions.[9] This "slow release" strategy keeps the concentration of the sensitive boronic acid low, minimizing protodeboronation.[10]

  • Careful Choice of Base and Conditions:

    • Milder Base: Using a milder base (e.g., K₃PO₄ instead of stronger hydroxides) can sometimes reduce the rate of protodeboronation.

    • Anhydrous Conditions: While some water is often necessary for the hydrolysis of boronic esters to the active boronic acid, excessive water can promote protodeboronation. Optimizing the water content is key.

  • Reaction Setup:

    • Pre-formation of the Active Catalyst: In some cases, pre-forming the active Pd(0) catalyst and adding the organoboron reagent just before initiating the reaction can be beneficial.

Summary Table of Side Reactions and Solutions

Side ReactionCommon Cause(s)Key Troubleshooting Strategies
Homocoupling Oxygen in the reaction; Aryl halide impurity in boron reagent.Rigorous inert atmosphere; Check purity of boron reagent; Use heterogeneous Pd catalyst.
Reductive Dehalogenation Hydride donation from amine bases or alcohol solvents.Use non-protic solvents; Employ inorganic bases (carbonates, phosphates); Ensure anhydrous conditions.
β-Hydride Elimination Use of alkylboron reagents with β-hydrogens.Use bulky, electron-rich ligands (phosphines, NHCs); Accelerate reductive elimination.
Protodeboronation Base-catalyzed cleavage of the C-B bond by a proton source.Use more stable boronic esters (e.g., pinacol) or organotrifluoroborates; Use milder base; Optimize water content.

References

Technical Support Center: Preventing Palladium Black Formation in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to a common yet often frustrating challenge in palladium-catalyzed cross-coupling reactions: the formation of palladium black. This guide is designed to provide you with a deeper understanding of why your reaction might be turning black and to offer practical, field-proven strategies to prevent it, ensuring the success and reproducibility of your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What exactly is palladium black, and why is it a problem?

Palladium black is a finely divided, high-surface-area form of elemental palladium (Pd(0)) that precipitates out of the reaction mixture. Its formation is a visual indicator of catalyst decomposition. When your soluble, catalytically active palladium complex aggregates and crashes out as palladium black, it is no longer available to participate in the catalytic cycle. This leads to a significant decrease in reaction rate and, ultimately, lower yields of your desired product.[1][2]

Q2: My reaction turned black almost immediately after adding the catalyst. What's the likely cause?

Rapid formation of palladium black often points to the instability of the initial Pd(0) species. This can happen if the active catalyst is generated too quickly and is not adequately stabilized by the supporting ligands. Another common reason is the presence of impurities in your starting materials or solvents, which can accelerate catalyst decomposition.[2][3]

Q3: Can I still get my desired product if palladium black has formed?

While the formation of palladium black significantly reduces the concentration of the active catalyst, some catalytic activity might persist, especially if the precipitation is slow. However, the reaction will likely be sluggish and incomplete, resulting in a low yield.[1] It is always preferable to prevent its formation from the start.

Q4: How can I prevent palladium black formation in my next experiment?

Preventing palladium black formation involves a multi-faceted approach that considers the choice of ligand, reaction conditions, and the purity of your reagents. Key strategies include using bulky, electron-rich ligands that stabilize the Pd(0) center, maintaining a strictly inert atmosphere to prevent oxidation, and ensuring all reagents and solvents are free from impurities.

Q5: Is palladium black completely inactive, or can it still catalyze the reaction?

While often considered inactive, palladium black can sometimes act as a heterogeneous catalyst.[4] However, its catalytic activity is generally much lower and less predictable than that of the intended homogeneous catalyst. Relying on the activity of palladium black is not a viable or reproducible synthetic strategy.

In-Depth Troubleshooting Guide

The formation of palladium black is a common issue in popular cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[2][5][6] This guide will help you diagnose the root cause and implement effective solutions.

Symptom 1: Immediate Blackening of the Reaction Mixture

If your reaction mixture turns black shortly after adding the palladium catalyst, it suggests a problem with the initial stability of the active Pd(0) species.

Potential Cause A: Inefficient Ligand Stabilization

The active catalyst in most cross-coupling reactions is a low-coordinate Pd(0) complex. If this species is not sufficiently stabilized by its surrounding ligands, it can rapidly aggregate to form palladium black.[7] This is particularly common when using sterically less demanding or weakly coordinating ligands.

Solution: Optimize Your Ligand Choice and Catalyst Loading

  • Employ Bulky, Electron-Rich Ligands: Ligands such as trialkylphosphines (e.g., P(t-Bu)3) or N-heterocyclic carbenes (NHCs) are excellent choices.[8][9] Their steric bulk helps to prevent the palladium centers from aggregating, while their electron-donating nature increases the stability of the Pd(0) complex.[8][10] Biaryl phosphine ligands, like those developed by Buchwald, are also highly effective.

  • Use an Appropriate Ligand-to-Palladium Ratio: For monodentate ligands, a 2:1 or slightly higher ligand-to-palladium ratio is often optimal. For bidentate ligands, a 1:1 ratio is typically sufficient.[11] An excess of ligand can sometimes inhibit the reaction, so it's crucial to find the right balance.

Ligand TypeKey FeaturesRecommended For
Triarylphosphines (e.g., PPh3) Less bulky, moderately electron-donating.Simple couplings, but can be prone to decomposition at high temperatures.
Bulky Trialkylphosphines (e.g., P(t-Bu)3) Very bulky and electron-rich.Challenging couplings, including those with aryl chlorides. Excellent at preventing Pd black.[8]
Biaryl Phosphines (e.g., XPhos, SPhos) Sterically demanding with tunable electronic properties.A wide range of challenging cross-coupling reactions.[11]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, often more stable than phosphines.High-temperature reactions and when phosphine instability is an issue.[10]
Bidentate Phosphines (e.g., dppf, Xantphos) Form very stable chelate complexes with palladium.Reactions where catalyst stability is a primary concern.[2][11]

Potential Cause B: Poor Reagent and Solvent Quality

Trace impurities in your starting materials, base, or solvent can lead to rapid catalyst deactivation. Peroxides in ethereal solvents like THF or dioxane are particularly notorious for oxidizing phosphine ligands and the Pd(0) catalyst itself.[2]

Solution: Rigorous Purification and Degassing

  • Use High-Purity Reagents: Whenever possible, use freshly purchased, high-purity reagents.

  • Purify and Dry Solvents: Ensure your solvents are anhydrous and free of peroxides. Distilling solvents over an appropriate drying agent is a reliable method.

  • Degas Your Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to the formation of palladium black.[12][13] It is crucial to thoroughly degas the reaction mixture.

Experimental Protocol: Degassing a Reaction Mixture

  • Assemble your reaction flask with all solid reagents and a stir bar.

  • Seal the flask with a rubber septum.

  • Insert a needle connected to a vacuum/inert gas line (e.g., a Schlenk line).

  • Evacuate the flask under vacuum for 5-10 minutes while stirring.

  • Refill the flask with an inert gas (argon or nitrogen).

  • Repeat this "pump-and-fill" cycle at least three times.

  • Add your degassed solvents via syringe, followed by your catalyst.

Symptom 2: Gradual Formation of Palladium Black Over Time

If the reaction starts out as a clear, homogeneous solution but gradually darkens and precipitates palladium black, this points to catalyst decomposition during the catalytic cycle.

Potential Cause A: Thermal Instability of the Catalyst

Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. However, high temperatures can also accelerate catalyst decomposition, especially if the ligand used is not thermally robust.[2]

Solution: Judicious Ligand Selection and Temperature Control

  • Choose Thermally Stable Ligands: If your reaction requires high temperatures, select ligands known for their thermal stability, such as NHCs or bulky, bidentate phosphines like Xantphos.[2]

  • Optimize Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. It can be beneficial to screen a range of temperatures to find the optimal balance between reaction speed and catalyst stability.

Potential Cause B: Unfavorable Reaction Kinetics

If a step in the catalytic cycle, such as reductive elimination, is slow, it can lead to the buildup of unstable palladium intermediates. These intermediates may then have a higher propensity to decompose.

Solution: Fine-Tuning Reaction Parameters

  • Base Selection: The choice of base can significantly impact the reaction rate and catalyst stability. Ensure the base is strong enough to facilitate the desired transmetalation step but not so strong that it promotes ligand or substrate degradation.[10]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the rates of the individual steps in the catalytic cycle. Sometimes, a switch in solvent can dramatically improve catalyst stability.

Diagram: The Catalytic Cycle and Points of Decomposition

G Pd0 LnPdn(0) (Active Catalyst) OA Oxidative Addition (R-X) Pd0->OA Decomp1 Decomposition (Pd Black) Pd0->Decomp1 PdII LnPdn(R)(X) (Pd(II)) OA->PdII TM Transmetalation (R'-M) PdII->TM PdII_R_R LnPdn(R)(R') TM->PdII_R_R RE Reductive Elimination PdII_R_R->RE Decomp2 Decomposition (Pd Black) PdII_R_R->Decomp2 RE->Pd0 Catalyst Regeneration Product R-R' RE->Product caption Catalytic cycle with potential decomposition pathways.

References

Technical Support Center: Navigating the Challenges of Organoiodide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with organoiodides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, workup, and purification of reactions involving these versatile yet challenging reagents. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying principles to help you make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding reactions with organoiodides.

Q1: My purified organoiodide compound is yellow, and the color intensifies over time. What is happening and how can I fix it?

A1: The yellow to brownish color is almost certainly due to the presence of elemental iodine (I₂). The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of about 57.6 kcal/mol for CH₃-I.[1] This inherent weakness makes organoiodides susceptible to decomposition, especially when exposed to light, heat, or impurities.

  • Troubleshooting:

    • Workup: During your aqueous workup, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the elemental iodine to colorless iodide ions (I⁻).

    • Purification: If the color persists after workup, it may be necessary to perform a quick filtration through a short plug of silica gel or basic alumina.

    • Storage: Store your purified organoiodide in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to minimize further decomposition.

Q2: I'm getting a low yield in my palladium-catalyzed cross-coupling reaction with an aryl iodide. What are the likely causes?

A2: Low yields in cross-coupling reactions involving aryl iodides can stem from several factors, often related to the reactivity of the C-I bond and potential side reactions.

  • Potential Causes & Solutions:

    • Catalyst Inhibition: The iodide ion (I⁻) generated during the reaction can sometimes act as a catalyst poison for certain palladium systems, slowing down the catalytic cycle.[2] Consider using a ligand that is less susceptible to inhibition or using a different palladium precatalyst.

    • Substrate Decomposition: As mentioned, aryl iodides can be sensitive to heat and light.[2] Ensure your reaction is properly shielded from light and that the reaction temperature is not excessively high.

    • Steric Hindrance: If your iodo-substituent is in a sterically congested position (e.g., ortho to a large group), it can hinder the oxidative addition step.[2] In such cases, using a bulkier phosphine ligand can sometimes promote the reaction.

    • Incomplete Reaction: Monitor your reaction by TLC or LC-MS to determine if the starting material is being consumed. If the reaction stalls, it could be due to catalyst deactivation or insufficient reagent.[3]

Q3: I'm observing multiple spots on my TLC plate that I can't identify. What are common side products in organoiodide reactions?

A3: The reactivity of organoiodides can lead to several side reactions.

  • Common Side Products:

    • Homocoupling: Your organoiodide may react with itself to form a dimer. This is particularly common in reactions that involve organometallic intermediates.

    • Proto-deiodination: The C-I bond can be cleaved and replaced with a C-H bond, especially in the presence of a hydrogen source and a suitable catalyst or base.

    • Radical-mediated byproducts: The weak C-I bond can undergo homolytic cleavage to form radical intermediates, which can then participate in a variety of undesired reactions.[4][5]

    • Products from Intramolecular Reactions: If your molecule has other functional groups, intramolecular cyclization can be a competing pathway.[2]

Troubleshooting Guides

This section provides more in-depth troubleshooting for specific experimental challenges.

Guide 1: Low Yield and Incomplete Conversion

Low yields are a frequent frustration in organic synthesis. The following workflow can help you diagnose and solve the problem.

Decision-Making Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present Significant SM Remaining check_sm->sm_present Yes no_sm Little to No SM Remaining check_sm->no_sm No reagent_purity Verify Reagent Purity and Stoichiometry sm_present->reagent_purity Potential Cause workup_loss Assess Product Loss During Workup/Purification no_sm->workup_loss Potential Cause reaction_conditions Optimize Reaction Conditions (Temp, Time) reagent_purity->reaction_conditions Next Step catalyst_deactivation Investigate Catalyst Deactivation reaction_conditions->catalyst_deactivation Next Step end Improved Yield catalyst_deactivation->end product_decomposition Check for Product Decomposition workup_loss->product_decomposition Next Step side_reactions Identify Side Products (MS, NMR) product_decomposition->side_reactions Next Step side_reactions->end

Caption: Troubleshooting workflow for low reaction yields.

Detailed Troubleshooting Steps for Low Yield
  • Verify Reagent Purity and Stoichiometry:

    • Organoiodide Quality: Ensure your organoiodide starting material is pure. Impurities can interfere with the reaction.[6] As mentioned, the presence of I₂ can be an indicator of decomposition.

    • Other Reagents: The purity of catalysts, ligands, bases, and solvents is also critical. Many reactions with organometallics are sensitive to air and moisture.[7][8]

    • Accurate Measurement: Double-check your calculations and weighings to ensure the correct stoichiometry.[3]

  • Optimize Reaction Conditions:

    • Temperature: Some reactions require heating, while others, particularly with highly reactive organoiodides, may need to be run at lower temperatures to improve selectivity and minimize side reactions.

    • Reaction Time: Monitor the reaction progress to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while extended reaction times can lead to product decomposition.[3]

  • Investigate Catalyst Deactivation:

    • In palladium-catalyzed reactions, the active Pd(0) species can be sensitive. Ensure you have a robust catalytic system. In some cases, adding a fresh portion of the catalyst can restart a stalled reaction.

  • Assess Product Loss During Workup and Purification:

    • Extraction: Ensure you are using the correct solvent and pH for efficient extraction of your product.

    • Purification: Organoiodides can be sensitive to silica gel.[9] Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

Guide 2: Managing Stability and Decomposition

The stability of organoiodides is a primary concern. Understanding their decomposition pathways is key to preventing product loss.

Common Decomposition Pathways of Organoiodides

decomposition_pathways organoiodide Organoiodide (R-I) impurities Impurities (e.g., metals, acids, bases) radical Radical Intermediate (R• + I•) organoiodide->radical Homolytic Cleavage light Light (hν) light->radical heat Heat (Δ) heat->radical side_products Side Products impurities->side_products Catalyzed Decomposition i2 Elemental Iodine (I₂) radical->i2 Dimerization of I• radical->side_products Further Reactions of R•

Caption: Factors leading to the decomposition of organoiodides.

Protocols for Handling and Storing Sensitive Organoiodides
  • Handling:

    • Whenever possible, handle sensitive organoiodides under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.[7][8]

    • Use solvents that have been properly dried and degassed.

    • Protect the reaction vessel from light by wrapping it in aluminum foil.

  • Storage:

    • Store organoiodides in amber vials or bottles to protect them from light.

    • For long-term storage, keep them in a freezer or refrigerator.

    • Consider storing highly sensitive compounds as solutions in a dry, inert solvent.

Guide 3: Purification Strategies

The purification of organoiodides requires careful consideration to avoid decomposition of the desired product.

Comparison of Purification Techniques
Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Can provide very pure material.Not suitable for all compounds; potential for product loss in the mother liquor.Crystalline solids with good solubility differences between the product and impurities.
Column Chromatography Good for separating complex mixtures.Potential for product decomposition on acidic silica gel.Non-polar to moderately polar compounds. Consider using deactivated silica or alumina.
Distillation Excellent for purifying liquids.Requires thermal stability of the compound.Volatile and thermally stable liquid organoiodides.
Preparative TLC/HPLC High resolution separation.Small scale; can be expensive.Small quantities of high-value compounds.
Protocol for Column Chromatography of Sensitive Organoiodides
  • Choose the Right Stationary Phase:

    • If your compound is sensitive to acid, avoid standard silica gel.

    • Consider using neutral or basic alumina.

    • Alternatively, you can "deactivate" silica gel by preparing a slurry with your eluent containing 1-2% triethylamine.

  • Run the Column Quickly:

    • Do not let the compound sit on the column for an extended period.

    • Use flash chromatography techniques to speed up the separation.

  • Monitor Fractions Carefully:

    • Use TLC to identify the fractions containing your product.

    • Combine the pure fractions and immediately remove the solvent under reduced pressure, avoiding excessive heat.

Analytical Characterization

Properly characterizing your organoiodide is crucial for confirming its identity and purity.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of your compound. The chemical shift of protons and carbons near the iodine atom can provide valuable structural information.[10][11]

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound and can reveal its fragmentation pattern, aiding in structure elucidation.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecule.[10][11]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, I) in your compound, which can be used to confirm the empirical formula.

References

stability of 2-iodo-1,3-diphenylbenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-iodo-1,3-diphenylbenzene (also known as 2'-iodo-m-terphenyl). This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate the potential challenges and optimize the use of this sterically hindered aryl iodide in synthetic applications. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound to ensure its long-term stability?

A1: this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).

  • Senior Application Scientist's Insight: Like many aryl iodides, this compound can be sensitive to light and air over extended periods. The carbon-iodine bond is the weakest among aryl halides and can be susceptible to homolytic cleavage upon exposure to UV light, potentially initiating radical reactions.[1][2] While thermally stable under typical storage conditions (it has a high boiling point), prolonged exposure to oxygen and light can lead to gradual discoloration and the formation of impurities. Storing it cold and in the dark minimizes this photochemical decomposition pathway.[3]

Q2: I am observing a significant amount of 1,3-diphenylbenzene (the de-iodinated product) as a byproduct in my cross-coupling reaction. What is causing this?

A2: The formation of 1,3-diphenylbenzene is a result of a competitive side reaction known as reductive dehalogenation (or hydrodehalogenation). This is a common issue with aryl iodides, especially under basic conditions or when radical pathways are initiated.[4][5]

  • Senior Application Scientist's Insight: Dehalogenation can occur through several mechanisms. In transition-metal-catalyzed reactions, it can happen via a radical pathway where an aryl radical intermediate abstracts a hydrogen atom from the solvent, base, or other reagents instead of participating in the desired coupling cycle.[4][5] This is often exacerbated by:

    • High Temperatures: Elevated temperatures can promote side reactions and catalyst decomposition, which may favor radical pathways.

    • Strong Bases & Certain Solvents: Bases like t-BuOK, especially in solvents like DMF, can promote radical-mediated dehalogenation.[5] Some solvents, like alcohols, can also act as hydrogen atom donors.

    • Light Exposure: Conducting the reaction in clear glass vessels exposed to ambient light can photochemically induce the formation of aryl radicals, leading to dehalogenation.[6]

Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish or gives low yields. How can I improve it?

A3: Low reactivity in Suzuki-Miyaura couplings involving this substrate is often due to steric hindrance. The two flanking phenyl groups impede the approach of the palladium catalyst for oxidative addition. To overcome this, optimization of the catalyst system and reaction conditions is critical.

  • Senior Application Scientist's Insight: The oxidative addition step is often rate-limiting. For sterically demanding substrates, the choice of ligand on the palladium catalyst is paramount.

    • Use Bulky, Electron-Rich Ligands: Phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or bulky N-heterocyclic carbenes (NHCs) are highly effective. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is better able to access the sterically shielded C-I bond.

    • Optimize the Base and Solvent: The choice of base is crucial for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially in polar aprotic solvents (e.g., dioxane, DMF) or toluene/water mixtures.[7][8]

    • Catalyst Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a catalyst system that readily generates Pd(0) in situ, such as Pd(OAc)₂ with a suitable phosphine ligand, is recommended.[8]

Troubleshooting Guide: Cross-Coupling Reactions

This section provides a structured approach to troubleshoot common issues encountered when using this compound.

Issue 1: Low Conversion in a Sonogashira Coupling

Your Sonogashira coupling of this compound with a terminal alkyne is stalling, leaving significant amounts of starting material.

Caption: Troubleshooting workflow for low conversion in Sonogashira coupling.

  • Senior Application Scientist's Insight: The Sonogashira reaction relies on two interconnected catalytic cycles (palladium and copper).[9][10] Oxygen can deactivate both catalysts, leading to stalled reactions. While aryl iodides are the most reactive halides for this coupling, the steric bulk of this compound can slow the oxidative addition.[10] Using an amine that acts as both a base and a solvent (like triethylamine) can be effective, but ensure it is rigorously dried and deoxygenated.[11][12]

Issue 2: Product Decomposition or Formation of Polymeric Byproducts

You observe the formation of dark, insoluble materials or a complex mixture of unidentifiable products, particularly under photochemical or high-temperature conditions.

  • Senior Application Scientist's Insight: Aryl iodides can undergo polymerization or other decomposition pathways, especially under UV irradiation or at very high temperatures.[13] The initially formed aryl radical can react with other aromatic molecules in the mixture, leading to oligomers or tars. Upon decomposition, iodobenzene and related compounds can emit toxic fumes of iodine.[14]

    • Preventive Measures:

      • Exclude Light: Wrap the reaction flask in aluminum foil.

      • Moderate Temperature: Avoid excessive heating. Use the lowest temperature that provides a reasonable reaction rate.

      • Ensure Inert Atmosphere: Rigorously exclude oxygen to prevent oxidative side reactions.

Experimental Protocols & Data

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to maximize yield and minimize dehalogenation for the coupling of this compound with an arylboronic acid.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst, Pd₂(dba)₃ (1.5 mol%), and the phosphine ligand, P(t-Bu)₃ (6.0 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula. The typical concentration is 0.1 M with respect to the aryl iodide.

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with argon.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_0 Productive Suzuki Cycle cluster_1 Dehalogenation Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OA Step 1 TM Transmetalation (Ar-Pd(II)-Ar')L₂ OA->TM Step 2 RE Reductive Elimination TM->RE Step 3 RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product ArI This compound ArI->OA ArBOH Ar'B(OH)₂ + Base ArBOH->TM Radical_Gen Radical Initiation (e.g., light, heat) Ar_Radical Aryl Radical (Ar•) Radical_Gen->Ar_Radical H_Abstraction H• Abstraction Ar_Radical->H_Abstraction Byproduct Ar-H (Byproduct) H_Abstraction->Byproduct H_Source [H] Source (Solvent, Base, etc.) H_Source->H_Abstraction ArI_side This compound ArI_side->Radical_Gen

Caption: Competing pathways: Suzuki coupling vs. reductive dehalogenation.

Table 1: Recommended Conditions for Common Cross-Coupling Reactions
Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd₂(dba)₃ / P(t-Bu)₃ or SPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene80 - 110Ligand choice is critical to overcome steric hindrance.[8]
Sonogashira Pd(PPh₃)₄ / CuIEt₃N, DIPATHF, DMF25 - 70Requires strictly anaerobic conditions to prevent alkyne homocoupling and catalyst deactivation.[9][11][15]
Heck Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃, Et₃NDMF, NMP100 - 140Higher temperatures are often needed; monitor for thermal decomposition.
Buchwald-Hartwig Pd₂(dba)₃ / BINAP or XPhosNaOtBu, K₂CO₃Toluene, Dioxane80 - 110Strong base requires careful substrate compatibility checks.

References

Technical Support Center: Scale-Up Synthesis of Substituted Terphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of substituted terphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning terphenyl synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the scale-up of substituted terphenyl synthesis, which is most efficiently achieved through metal-catalyzed cross-coupling reactions.[1]

Q1: What are the most critical parameters to consider when scaling up a Suzuki-Miyaura coupling reaction for terphenyl synthesis?

When scaling up a Suzuki-Miyaura coupling, several parameters become critical to ensure success and reproducibility.[2] Key considerations include:

  • Heat Transfer: Exothermic reactions that are easily managed in small flasks can lead to dangerous temperature spikes in large reactors. The surface-area-to-volume ratio decreases significantly at scale, making heat dissipation a primary concern.[3]

  • Mass Transfer and Mixing: Inefficient stirring in large vessels can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and impurity formation. The choice of impeller and stirring speed is crucial for maintaining a homogeneous reaction mixture.

  • Reagent Addition Rate: The rate of addition for reagents, especially the base, can significantly impact the reaction's progress and selectivity. A slow, controlled addition is often necessary to manage the exotherm and prevent side reactions.

  • Catalyst Loading: While high catalyst loading might be acceptable at the bench, it becomes a significant cost driver at scale. Optimization to reduce catalyst loading (often expressed in mol % or ppm) is essential for an economically viable process.[4]

  • Solvent Selection and Degassing: The choice of solvent impacts reaction kinetics, solubility of reactants and products, and ease of workup.[4] Thorough degassing of solvents is critical to prevent catalyst deactivation, especially when using air-sensitive palladium catalysts.

Q2: How do I choose the right palladium catalyst and ligand for my large-scale terphenyl synthesis?

The selection of the catalyst and ligand system is pivotal for a successful and efficient cross-coupling reaction.[5]

  • Catalyst Precursor: For large-scale operations, air- and moisture-stable pre-catalysts are highly preferred to simplify handling and improve reproducibility. Buchwald's G3 and G4 precatalysts, for example, are designed for this purpose.

  • Ligand Selection: The choice of ligand influences the catalyst's activity, stability, and substrate scope.[5][6]

    • Electron-rich and bulky phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos) are often effective for coupling sterically hindered substrates or less reactive aryl chlorides.[5]

    • N-heterocyclic carbene (NHC) ligands can offer high stability and activity, sometimes allowing for reactions under milder conditions.[7]

  • High-Throughput Screening: Employing high-throughput experimentation (HTE) at the small scale can rapidly screen a wide range of catalysts and ligands to identify the optimal system before committing to a large-scale run.[6]

Q3: What are the common side reactions in terphenyl synthesis via Suzuki-Miyaura coupling, and how can they be minimized at scale?

Several side reactions can occur, leading to reduced yield and complex purification challenges.

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can be a significant issue. This is often exacerbated by high temperatures or the presence of oxygen. Minimizing this can be achieved by:

    • Strict anaerobic conditions.

    • Careful control of reaction temperature.

    • Using the appropriate catalyst and ligand combination.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source (like water) can reduce the amount of available nucleophile. This can be mitigated by:

    • Using anhydrous solvents.

    • Selecting a suitable base that does not promote this side reaction.

    • Employing boronic esters (e.g., pinacol esters), which are often more stable.[5]

  • Dehalogenation: The reduction of the aryl halide starting material can occur, particularly with more reactive halides like iodides.

Q4: How should I approach the purification of multi-kilogram batches of substituted terphenyls?

Purification at scale presents different challenges compared to laboratory-scale chromatography.

  • Crystallization: This is the most common and cost-effective method for purifying large quantities of solid products. Solvent screening to find a system that provides good recovery and high purity is crucial.

  • Extraction and Washes: A well-designed aqueous workup can remove many impurities. For instance, washing with a dilute acid can remove basic impurities, while a bicarbonate wash can remove acidic byproducts.[8]

  • Metal Scavenging: Residual palladium levels are a major concern, especially for pharmaceutical applications.[9] Various techniques can be employed to reduce palladium content:

    • Adsorbents: Activated carbon or silica-based scavengers can effectively bind and remove palladium.[4]

    • Precipitation/Filtration: In some cases, the palladium catalyst can be precipitated and removed by filtration.

  • Preparative Chromatography: While expensive, preparative HPLC or flash chromatography may be necessary for high-purity requirements or when crystallization is not feasible.[10]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up synthesis of substituted terphenyls.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Conversion 1. Inactive Catalyst- Ensure rigorous exclusion of air and moisture; use proper Schlenk techniques or a glovebox.- Test a new batch of catalyst and ligand.- Confirm the base was added and is of sufficient quality.
2. Poor Solubility of Reactants- Screen alternative solvents or solvent mixtures to improve solubility.[11]- Increase the reaction temperature, but monitor for decomposition.
3. Insufficient Reaction Time- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
4. Steric Hindrance- Switch to a more active catalyst system with bulkier, more electron-rich ligands.[5]- Consider a different cross-coupling reaction, like Negishi coupling with a more reactive organozinc reagent.[1]
Formation of Significant Impurities 1. Homocoupling of Boronic Acid- Improve degassing of the reaction mixture and maintain a positive inert gas pressure.- Lower the reaction temperature.- Add the aryl halide slowly to the reaction mixture.
2. Protodeboronation of Boronic Acid- Use anhydrous solvents and reagents.- Consider using a boronic ester instead of the acid for increased stability.[5]- Choose a non-aqueous base if possible.
3. Incomplete Second Coupling (for unsymmetrical terphenyls)- Increase the reaction temperature for the second coupling step.- Add a fresh portion of catalyst and ligand for the second step.
Inconsistent Results Between Batches 1. Variability in Raw Material Quality- Qualify all raw materials (starting materials, solvents, base, catalyst) before use.- Be aware that boronic acids can degrade upon storage.
2. Inconsistent Oxygen Levels- Standardize the degassing procedure (e.g., number of vacuum/inert gas cycles).- In some cases, a controlled low level of oxygen can be beneficial, but this is difficult to manage at scale.[12]
3. Poor Temperature Control- Ensure the reactor's heating and cooling system is properly calibrated and can handle the reaction exotherm.
Difficult Product Isolation/Purification 1. Product is an Oil or Low-Melting Solid- Screen a wider range of anti-solvents for precipitation or crystallization.- If all else fails, preparative chromatography may be necessary.
2. High Levels of Residual Palladium- Treat the crude product solution with a palladium scavenger (e.g., activated carbon, functionalized silica).[4]- Optimize the workup procedure with specific aqueous washes (e.g., aqueous sodium bisulfite) that can help precipitate palladium.[4]
3. Emulsion Formation During Workup- Add brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of Celite.- Consider a different solvent system for extraction.[8]
Experimental Protocols
General Protocol for a Scale-Up Suzuki-Miyaura Reaction

This protocol provides a general framework. Specific quantities, temperatures, and reaction times must be optimized for each specific substrate combination.

Materials:

  • Aryl Dihalide (e.g., 1-bromo-4-iodobenzene)

  • Arylboronic Acid(s)

  • Palladium Pre-catalyst (e.g., XPhos-Pd-G3)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous Solvent (e.g., Toluene, THF, Dioxane)

  • Degassed Water

Procedure:

  • Reactor Setup: A clean, dry, and inerted reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is essential.

  • Reagent Charging: Charge the aryl dihalide, arylboronic acid, and base into the reactor under a positive pressure of nitrogen.

  • Solvent Addition: Add the anhydrous organic solvent, followed by the degassed water (if using a biphasic system).

  • Degassing: Sparge the reaction mixture with nitrogen or argon for at least 30 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the palladium pre-catalyst (and ligand, if separate) to the reaction mixture under a nitrogen blanket.

  • Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by HPLC or TLC.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute with an appropriate organic solvent (e.g., ethyl acetate, toluene). c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by crystallization, slurry, or chromatography.

Visualizations

Logical Workflow for Scale-Up Synthesis

ScaleUpWorkflow cluster_prep Preparation & Safety cluster_reaction Reaction Execution cluster_workup Workup & Purification A Process Safety Analysis (HAZOP) B Raw Material Qualification A->B C Reactor Preparation (Clean, Dry, Inert) B->C D Charge Reactants & Base C->D E Add Solvents & Degas D->E F Charge Catalyst E->F G Controlled Heating & Reaction Monitoring F->G H Quench & Phase Split G->H I Aqueous Washes H->I J Palladium Scavenging I->J K Crystallization /Purification J->K L Drying & Isolation K->L

Caption: A generalized workflow for the scale-up synthesis of substituted terphenyls.

Troubleshooting Decision Tree for Low Yield

TroubleshootingYield Start Low Yield Observed Check_SM Starting Material Consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes Yes SM_No No Check_SM->SM_No No Impurity_Profile Analyze Impurity Profile SM_Yes->Impurity_Profile Catalyst_Issue Potential Catalyst Issue SM_No->Catalyst_Issue Check_Inert Verify Inert Atmosphere & Reagent Purity Catalyst_Issue->Check_Inert Increase_Temp Increase Temperature or Change Solvent Check_Inert->Increase_Temp Change_Catalyst Screen New Catalysts/ Ligands Increase_Temp->Change_Catalyst Homocoupling Homocoupling Observed? Impurity_Profile->Homocoupling HC_Yes Yes Homocoupling->HC_Yes HC_No No Homocoupling->HC_No Improve_Degas Improve Degassing/ Lower Temperature HC_Yes->Improve_Degas Protodeboronation Protodeboronation Observed? HC_No->Protodeboronation PD_Yes Yes Protodeboronation->PD_Yes PD_No No Protodeboronation->PD_No Use_Anhydrous Use Anhydrous Solvents/ Boronic Ester PD_Yes->Use_Anhydrous Other_Impurity Other Impurities PD_No->Other_Impurity

Caption: A decision tree for troubleshooting low yield in Suzuki-Miyaura coupling.

III. References

  • Doyle, A. G., & MacMillan, D. W. C. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. 6

  • Yamaki, T., et al. (2025). Conceptual process design-based solvent selection: Optimization of solvent combinations with application to Suzuki–Miyaura coupling. CoLab. 13

  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich. --INVALID-LINK--

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. 5

  • Ghosh, A. K., & Brindisi, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. 9

  • Murray, P. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. 11

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. 2

  • Yamaki, T., et al. (2025). Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways. Semantic Scholar. 14

  • Li, G., et al. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. 4

  • Various Authors. (2025). Synthesis of Terphenyls. ResearchGate. 1

  • Various Authors. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. 3

  • Various Authors. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. 7

  • Various Authors. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. 8

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. 12

  • Various Authors. (2017). Separation and purification applications for mutagenic impurities. Pharmaceutical Technology. 10

References

effect of solvent and base on the reactivity of 2-iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-iodo-1,3-diphenylbenzene. This sterically hindered aryl iodide presents unique challenges in common synthetic transformations, particularly in carbon-carbon bond-forming reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the complexities of solvent and base selection, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate in cross-coupling reactions?

The primary challenge arises from steric hindrance. The iodine atom is flanked by two bulky phenyl groups, which significantly impedes the approach of the metal catalyst to the C-I bond for the crucial oxidative addition step in many catalytic cycles. This steric bulk can also hinder subsequent steps like reductive elimination. Consequently, reaction conditions must be carefully optimized to overcome this hindrance, often requiring more reactive catalysts, specific ligands, and carefully chosen solvents and bases to achieve acceptable yields.

Q2: How does solvent choice fundamentally impact the reactivity of this compound in palladium-catalyzed couplings?

The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions. Its effects are not merely about dissolving reagents; the solvent influences catalyst stability, the rate of key mechanistic steps, and even the nature of the active catalytic species.

  • Polarity and Stabilization: Highly polar aprotic solvents like DMF, DMSO, or NMP can stabilize charged or polar transition states, which are common in the oxidative addition step. This can, in some cases, accelerate the reaction.

  • Catalyst Speciation: The solvent can coordinate with the palladium center, affecting its reactivity. For instance, in Suzuki-Miyaura couplings, less polar solvents like toluene or dioxane are often paired with catalysts like Pd(PPh₃)₄, whereas polar solvents may be more suitable for other catalyst systems.

  • Byproduct Solubility: In reactions involving aryl iodides, an iodide salt (e.g., NaI, KI) is formed as a byproduct. In certain polar solvents, this salt can interact with the palladium center to form inactive

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Iodo-1,3-diphenylbenzene and Other Aryl Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for this purpose. The choice of the aryl halide coupling partner is a critical determinant of reaction efficiency, scope, and overall success. This guide provides an in-depth, objective comparison of the reactivity of the sterically encumbered 2-iodo-1,3-diphenylbenzene with other common aryl halides, supported by established chemical principles and experimental insights.

The Fundamental Principles of Aryl Halide Reactivity

The reactivity of an aryl halide (Ar-X) in a cross-coupling reaction is predominantly governed by the strength of the carbon-halogen (C-X) bond. This is because the rate-determining step in many catalytic cycles is the oxidative addition of the Ar-X to a low-valent transition metal catalyst, typically palladium(0).[1] This step involves the cleavage of the C-X bond and the formation of a new aryl-metal complex.

The general trend in C-X bond dissociation energies (BDEs) for aryl halides is:

Ar-F > Ar-Cl > Ar-Br > Ar-I [2]

Consequently, the reactivity trend in oxidative addition is the inverse:

Ar-I > Ar-Br > Ar-Cl > Ar-F [3][4]

Aryl iodides are the most reactive due to the weakest C-I bond, allowing for oxidative addition to occur under milder conditions. Aryl bromides are also highly effective and widely used, while the stronger C-Cl bond in aryl chlorides often necessitates more forcing conditions and specialized catalyst systems. Aryl fluorides are generally unreactive in standard cross-coupling reactions.

Introducing this compound: A Sterically Hindered Substrate

This compound, a member of the m-terphenyl family, presents a unique structural motif. The iodine atom is flanked by two bulky phenyl groups at the ortho positions. This steric hindrance around the reaction center significantly influences its reactivity compared to simpler, unhindered aryl halides.

Caption: Structural comparison of simple aryl halides and this compound.

While the inherent reactivity of the C-I bond suggests that this compound should be highly reactive, the steric congestion introduced by the flanking phenyl groups can impede the approach of the palladium catalyst to the C-I bond, thereby slowing down the rate of oxidative addition.[5]

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an aryl halide and an organoboron reagent, is one of the most widely utilized cross-coupling reactions.

General Reactivity Trend: In Suzuki-Miyaura couplings, the reactivity of aryl halides generally follows the established order: I > Br > Cl.[6]

The Case of this compound: For a sterically hindered substrate like this compound, while the C-I bond is inherently weak, the steric hindrance can make the oxidative addition step more challenging than for a simple aryl iodide like iodobenzene. However, it is still expected to be significantly more reactive than its bromo and chloro analogs. Successful Suzuki-Miyaura couplings of sterically hindered aryl halides often require the use of bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or BrettPhos, which can facilitate both the oxidative addition and the subsequent reductive elimination steps.[7]

Data Summary: A Qualitative Comparison

Aryl HalideRelative Reactivity in Suzuki CouplingTypical Reaction Conditions
IodobenzeneVery HighMild (often room temperature)
BromobenzeneHighMild to moderate
ChlorobenzeneModerateRequires more forcing conditions and specialized catalysts
This compound High (but potentially lower than unhindered iodides) Often requires bulky ligands and elevated temperatures
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

General Reactivity Trend: The reactivity of aryl halides in the Heck reaction also follows the order I > Br > Cl.[8][9]

The Case of this compound: The steric hindrance in this compound can be a significant factor in the Heck reaction. The formation of the key arylpalladium intermediate may be slower, and the subsequent migratory insertion of the alkene could also be affected by the bulky phenyl groups. Nevertheless, the high intrinsic reactivity of the C-I bond means that Heck reactions with this compound are feasible, likely requiring optimized conditions, including the choice of a suitable palladium catalyst and base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[10]

General Reactivity Trend: The reactivity trend for aryl halides in Buchwald-Hartwig amination is consistent with other cross-coupling reactions: I > Br > Cl.[11]

The Case of this compound: The amination of sterically hindered aryl halides can be challenging. However, the development of highly active catalyst systems based on bulky, electron-rich phosphine ligands has significantly expanded the scope of the Buchwald-Hartwig amination to include such substrates. For this compound, a successful amination would likely require a catalyst system known to be effective for di-ortho-substituted aryl halides. While the reaction may be slower than with unhindered aryl iodides, it is expected to be more efficient than with the corresponding aryl bromide or chloride.

Experimental Protocols for Reactivity Comparison

To empirically compare the reactivity of this compound with other aryl halides, a standardized set of experiments can be performed. The following protocols for a Suzuki-Miyaura coupling provide a framework for such a comparison.

General Procedure for a Comparative Suzuki-Miyaura Coupling

Objective: To compare the reaction yield of different aryl halides under identical reaction conditions.

Materials:

  • Aryl halide (Iodobenzene, Bromobenzene, Chlorobenzene, this compound)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a series of identical reaction vials, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol) to each vial.

  • Add toluene (4 mL) and water (0.4 mL) to each vial.

  • Seal the vials and stir the mixtures at 80 °C.

  • Monitor the reactions by GC-MS or TLC at regular time intervals (e.g., 1h, 4h, 8h, 24h).

  • After 24 hours, cool the reactions to room temperature, dilute with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Analyze the crude product by ¹H NMR or GC to determine the yield of the biphenyl product.

Caption: Experimental workflow for comparative Suzuki-Miyaura coupling.

Mechanistic Considerations: The Role of Steric Hindrance

The steric bulk of the two phenyl groups in this compound has a profound impact on the mechanism of oxidative addition. For unhindered aryl halides, the oxidative addition is often thought to proceed through a concerted, three-centered transition state. However, for sterically congested substrates, an alternative SₙAr-type (nucleophilic aromatic substitution) pathway may become more favorable.[1]

Caption: Possible mechanisms for oxidative addition of aryl halides.

Recent studies have even suggested that for severely sterically hindered aryl halides, a radical-based, one-electron transfer mechanism might be operative, which can, counterintuitively, lead to an acceleration of the reaction.[12][13] The specific operative mechanism for this compound would likely depend on the specific catalyst system and reaction conditions employed.

Conclusion

  • Inherent Reactivity: As an aryl iodide, it possesses an inherently weak C-I bond, making it significantly more reactive than its bromo and chloro analogs.

  • Steric Hindrance: The flanking phenyl groups introduce considerable steric bulk, which can impede the oxidative addition step and necessitate the use of specialized, bulky phosphine ligands and potentially higher reaction temperatures compared to unhindered aryl iodides.

  • Practical Implications: For synthetic chemists, this compound is a valuable substrate for constructing complex, three-dimensional molecular architectures. While its reactivity is generally high, optimization of reaction conditions, particularly the choice of ligand, is crucial for achieving high yields.

This guide provides a foundational understanding for researchers to make informed decisions when utilizing this compound and other aryl halides in their synthetic endeavors. The provided experimental framework allows for a direct, empirical comparison, enabling the rational design and optimization of cross-coupling reactions for the synthesis of novel molecules in drug discovery and materials science.

References

A Comparative Guide to Catalysts for the Suzuki Coupling of 2-Iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of sterically hindered biaryl scaffolds is a persistent challenge. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, yet its application to bulky substrates demands a nuanced understanding of catalyst selection. This guide provides an in-depth comparative analysis of catalyst systems for the Suzuki coupling of 2-iodo-1,3-diphenylbenzene, a sterically demanding substrate. By examining the interplay of ligands, palladium precursors, bases, and solvents, this document aims to equip scientists with the knowledge to navigate this challenging transformation effectively.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a tetra-ortho-substituted biaryl product is a sterically demanding transformation. The two phenyl substituents flanking the iodo group create significant steric bulk around the reaction center. This congestion impedes key steps in the catalytic cycle, primarily the oxidative addition of the aryl iodide to the palladium(0) complex and the subsequent transmetalation and reductive elimination steps. Overcoming these steric barriers is paramount to achieving high yields and efficient turnover.

Catalytic Cycle and Points of Intervention

The choice of catalyst directly influences the efficiency of each step in the Suzuki-Miyaura coupling. A simplified catalytic cycle is depicted below, highlighting the critical stages where catalyst performance is paramount.

Suzuki-Miyaura Catalytic Cycle cluster_legend Legend A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-I(Ln)) A->B Ar-I C Transmetalation (Ar-Pd(II)-Ar'(Ln)) B->C Ar'B(OR)2 Base D Reductive Elimination C->D D->A E Ar-Ar' D->E:w Ar-I This compound Ar'B(OR)2 Arylboronic Acid Ar-Ar' Coupled Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The efficacy of the catalyst system, particularly the ligand bound to the palladium center, is crucial for navigating the sterically hindered environment of the substrate.

Comparative Analysis of Catalyst Systems

The two primary classes of ligands that have demonstrated success in challenging Suzuki-Miyaura couplings are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Palladium-Phosphine Catalyst Systems

Bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, have proven to be highly effective for a wide range of cross-coupling reactions, including those with sterically hindered substrates.[1][2] The steric bulk of these ligands facilitates the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.[3][4] The electron-donating nature of the phosphine increases the electron density on the palladium center, which also promotes oxidative addition and can facilitate the final reductive elimination step.[5]

For the coupling of this compound, ligands such as SPhos and XPhos are excellent candidates.

Table 1: Comparison of Phosphine Ligand Performance in Sterically Hindered Suzuki Coupling

LigandKey FeaturesExpected Performance with this compound
SPhos High steric bulk and electron-rich nature.[2]Excellent yields anticipated due to its proven efficacy in coupling hindered aryl chlorides at room temperature.[4]
XPhos Very high steric bulk.[2]High activity is expected, particularly for challenging couplings, as it is known to be a highly universal ligand for Suzuki-Miyaura reactions.[2]
P(t-Bu)₃ Very electron-rich and sterically demanding.Can be effective, but its performance may be more sensitive to reaction conditions compared to biarylphosphine ligands.[1]
Palladium-N-Heterocyclic Carbene (NHC) Catalyst Systems

N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium-catalyzed cross-coupling.[5] NHCs are strong σ-donors, even more so than many electron-rich phosphines, which can enhance the rate of oxidative addition.[6] Their steric bulk can be readily tuned by modifying the substituents on the nitrogen atoms. This "flexible steric bulk" can be advantageous in accommodating sterically demanding substrates.[7][8]

For the coupling of this compound, robust acenaphthoimidazolylidene palladium complexes and those based on the IPr ligand are promising.

Table 2: Comparison of NHC Ligand Performance in Sterically Hindered Suzuki Coupling

LigandKey FeaturesExpected Performance with this compound
IPr High steric bulk and strong σ-donating ability.High yields are expected, as it has been shown to be effective for the coupling of sterically hindered aryl chlorides.[1]
SIPr Saturated backbone, leading to slightly different steric and electronic properties compared to IPr.[9]Can offer orthogonal chemoselectivity in some cases and is a viable candidate for this transformation.[9]
Acenaphtho-imidazolylidene Possesses "flexible steric bulk" and strong σ-donor properties.[7][8]Highly efficient for Suzuki-Miyaura couplings of sterically hindered substrates, with excellent yields reported at low catalyst loadings.[7][8]

Experimental Protocols

Below are detailed, step-by-step methodologies for performing the Suzuki coupling of this compound with a representative arylboronic acid, such as phenylboronic acid. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, and product isolation.

Protocol 1: Suzuki Coupling using a Palladium-Phosphine Catalyst (SPhos)

Protocol_Phosphine start Start setup Reaction Setup: - Add this compound (1.0 mmol),  phenylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol)  to a dry Schlenk flask. start->setup catalyst Catalyst Addition: - Add Pd(OAc)2 (0.02 mmol) and SPhos (0.04 mmol). setup->catalyst solvent Solvent Addition: - Add anhydrous 1,4-dioxane (5 mL). catalyst->solvent degas Degassing: - Evacuate and backfill with argon (3x). solvent->degas reaction Reaction: - Heat to 80-100 °C. - Monitor by TLC or GC-MS. degas->reaction workup Workup: - Cool to room temperature. - Dilute with ethyl acetate. - Wash with water and brine. reaction->workup purify Purification: - Dry over Na2SO4, filter, and concentrate. - Purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Suzuki coupling using a Pd-phosphine catalyst.

Protocol 2: Suzuki Coupling using a Palladium-NHC Catalyst (IPr)

Protocol_NHC start Start setup Reaction Setup: - Add this compound (1.0 mmol),  phenylboronic acid (1.2 mmol), and t-BuOK (2.0 mmol)  to a dry Schlenk flask. start->setup catalyst Catalyst Addition: - Add [Pd(IPr)(cinnamyl)Cl] (0.02 mmol). setup->catalyst solvent Solvent Addition: - Add anhydrous dioxane (5 mL). catalyst->solvent degas Degassing: - Evacuate and backfill with argon (3x). solvent->degas reaction Reaction: - Heat to 80 °C. - Monitor by TLC or GC-MS. degas->reaction workup Workup: - Cool to room temperature. - Quench with saturated NH4Cl. - Extract with ethyl acetate. reaction->workup purify Purification: - Dry over MgSO4, filter, and concentrate. - Purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Suzuki coupling using a Pd-NHC catalyst.

Key Experimental Considerations

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors, pre-formed palladium-ligand complexes can offer improved activity and reproducibility.

  • Base Selection: The choice of base is critical and depends on the catalyst system. For phosphine-based catalysts, inorganic bases like K₃PO₄ or Cs₂CO₃ are often optimal. For NHC-based systems, stronger bases like t-BuOK can be more effective.[7] The base not only facilitates the transmetalation step but can also influence catalyst stability and activity.

  • Solvent Effects: Anhydrous, aprotic polar solvents such as 1,4-dioxane, toluene, or THF are generally preferred to minimize protodeboronation of the boronic acid. The choice of solvent can also impact the solubility of the reactants and the stability of the catalytic species.

  • Reaction Temperature: While many modern catalyst systems can operate at or near room temperature for less hindered substrates, the coupling of this compound will likely require elevated temperatures (80-110 °C) to overcome the steric barrier.

Conclusion

The successful Suzuki-Miyaura coupling of the sterically encumbered this compound hinges on the judicious selection of a highly active and sterically tolerant catalyst system. Both bulky, electron-rich phosphine ligands, such as SPhos and XPhos, and robust N-heterocyclic carbene ligands have demonstrated significant promise for such challenging transformations. The choice between these ligand classes may depend on the specific electronic properties of the coupling partners and the desired reaction conditions. The provided protocols offer a solid foundation for researchers to develop efficient and reliable methods for the synthesis of tetra-ortho-substituted biaryls, a critical motif in medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide to the Analysis of Byproducts in the Synthesis of 2-iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Iodinated Terphenyls

2-Iodo-1,3-diphenylbenzene, a key m-terphenyl derivative, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials where the iodo-substituent enables further functionalization via cross-coupling chemistry.[1] However, its synthesis is often plagued by the formation of structurally similar byproducts that can be difficult to separate and may compromise the efficacy and safety of downstream products.

The challenge for any process chemist is not merely to synthesize the target molecule but to do so with high purity and yield. This necessitates a profound understanding of the reaction mechanisms and the potential side reactions that lead to impurities. This guide provides a comparative analysis of common synthetic pathways and presents a robust analytical framework for identifying and mitigating byproduct formation, ensuring the integrity of the final compound.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy is the most critical factor influencing the byproduct profile. Below, we compare two prevalent methods for synthesizing aryl iodides and terphenyl structures: the Sandmeyer reaction and the Suzuki-Miyaura cross-coupling reaction.

The Sandmeyer Reaction: A Classic Route Fraught with Radical Byproducts

The Sandmeyer reaction, which converts an aryl amine to an aryl halide via a diazonium salt intermediate, is a powerful tool in aromatic chemistry.[2] For the synthesis of this compound, this would typically involve the diazotization of 2-amino-1,3-diphenylbenzene followed by treatment with an iodide salt, such as potassium iodide (KI).

Mechanism and Byproduct Causality: The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] This radical nature is the primary source of byproducts. The key intermediate, an aryl radical, is formed upon the copper(I)-catalyzed decomposition of the diazonium salt with the loss of nitrogen gas. While this radical can react with an iodide to form the desired product, it can also participate in several side reactions:

  • Biaryl Formation: Two aryl radicals can couple to form a quaterphenyl byproduct. The detection of such biaryl compounds is strong evidence for the radical mechanism.[3]

  • Phenol Formation: The diazonium salt can react with water present in the reaction medium, especially if the temperature is not well-controlled, leading to the formation of 2-hydroxy-1,3-diphenylbenzene.

  • Azo Coupling: Incomplete diazotization or reaction of the diazonium salt with the starting aniline can lead to the formation of colored azo compounds, which are potent impurities even at low levels.

  • De-amination (Hydrodediazoniation): The aryl radical can abstract a hydrogen atom from the solvent or other components, resulting in the formation of 1,3-diphenylbenzene, the parent terphenyl.[4]

dot

Caption: Byproduct formation pathways in the Sandmeyer synthesis.

Suzuki-Miyaura Cross-Coupling: A Controlled but Complex Alternative

The Suzuki-Miyaura reaction offers a more controlled, palladium-catalyzed approach. A plausible strategy involves the coupling of 1,3-dibromo-2-iodobenzene with two equivalents of phenylboronic acid. While often high-yielding, this method presents its own set of potential byproducts.

Mechanism and Byproduct Causality: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Byproducts can arise from inefficiencies or competing reactions at each step:

  • Incomplete Coupling: The reaction may stop after the first coupling, leading to mono-phenylated intermediates (e.g., 3-bromo-2-iodo-1,1'-biphenyl). This is particularly prevalent if reaction times are too short or the catalyst deactivates.[5]

  • Homocoupling: Phenylboronic acid can couple with itself to form biphenyl, especially under aerobic conditions or with certain palladium catalyst systems. Similarly, the starting dihaloarene can homocouple.

  • Dehalogenation: Reductive dehalogenation of the starting material or intermediates can lead to the formation of 1,3-dibromobenzene or 1,3-diphenylbenzene.

  • Protodeboronation: The phenylboronic acid can react with protons (from solvent or base) to regenerate benzene, reducing the efficiency of the main reaction.

FeatureSandmeyer ReactionSuzuki-Miyaura Coupling
Precursor 2-Amino-1,3-diphenylbenzene1,3-Dihalo-2-iodobenzene & Phenylboronic Acid
Key Reagents NaNO₂, H⁺, KI, Cu(I) salt[2]Pd catalyst, Ligand, Base (e.g., K₂CO₃)[6]
Primary Byproducts Phenols, Biaryls, De-aminated arenes[3][7]Incomplete coupling products, Homocoupled arenes[5]
Advantages Uses inexpensive reagents.High functional group tolerance, generally high yields.
Disadvantages Energetic diazonium intermediate, radical side reactions.Expensive catalyst, requires inert atmosphere, potential for catalyst poisoning.[8]

Table 1: Comparison of Synthetic Routes and Associated Byproducts.

Analytical Workflow for Byproduct Characterization

A multi-technique approach is essential for the robust identification and quantification of byproducts. The workflow below outlines a systematic process for analyzing a crude reaction mixture.

dot

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Identification cluster_purification Purification & Isolation Crude Crude Reaction Mixture TLC 1. TLC Analysis (Initial Screening) Crude->TLC GCMS 2. GC-MS Analysis (Separation & Identification) Crude->GCMS Flash Flash Chromatography Crude->Flash TLC->Flash Guides solvent selection NMR 3. NMR Spectroscopy (Structural Confirmation) GCMS->NMR Identifies targets for NMR HPLC 4. HPLC/UPLC Analysis (Quantification) Product_Frac Pure Product Fractions Flash->Product_Frac Byproduct_Frac Byproduct Fractions (for characterization) Flash->Byproduct_Frac Product_Frac->HPLC Purity Check Byproduct_Frac->NMR Structure Elucidation

Caption: Systematic workflow for byproduct analysis and purification.

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Profiling

This protocol is designed to separate and identify volatile and semi-volatile components in the crude reaction mixture.

  • Sample Preparation:

    • Accurately weigh ~1-2 mg of the crude reaction mixture into a 2 mL GC vial.

    • Dissolve the sample in 1.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Ensure complete dissolution.

    • Cap the vial immediately.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (Split ratio 50:1).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 10 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Compare the resulting mass spectra with a reference library (e.g., NIST) for tentative identification.

    • Calculate the relative percentage of each component based on peak area. Note that this provides an estimate and is not a quantitative measure without response factor correction.

Protocol 2: Purification via Flash Column Chromatography

This protocol allows for the separation of the desired product from major byproducts on a preparative scale.[9]

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), determine an optimal solvent system that provides good separation between the product spot (visualized under UV light) and impurity spots. A common starting point for non-polar compounds is a mixture of Hexanes and Ethyl Acetate (e.g., 98:2 v/v).

  • Column Packing:

    • Select an appropriately sized silica gel column for the amount of crude material.

    • Pack the column using the selected solvent system as a slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Hypothetical Data Analysis: Sandmeyer vs. Suzuki

The following table presents plausible GC-MS data from the analysis of crude reaction mixtures from both synthetic routes.

AnalyteRetention Time (min)Key m/z IonsPutative Structure% Area (Sandmeyer)% Area (Suzuki)
19.8230, 1521,3-Diphenylbenzene[10]4.5%3.1%
210.5246, 217, 1392-Hydroxy-1,3-diphenylbenzene8.2%Not Detected
311.2356, 229, 152This compound 85.1% 91.5%
414.1354, 276, 1383-Bromo-2-iodo-1,1'-biphenylNot Detected4.2%
515.3460, 230Quaterphenyl byproduct2.2%Not Detected

Table 2: Hypothetical Comparative GC-MS Data.

Interpretation of Data:

  • The Sandmeyer reaction crude shows the presence of the de-aminated byproduct (1,3-diphenylbenzene), the phenolic byproduct from reaction with water, and a biaryl (quaterphenyl) byproduct, consistent with its radical mechanism.[3][7]

  • The Suzuki coupling crude shows a higher purity of the desired product but contains a significant amount of an incompletely coupled intermediate.[5]

  • This data objectively demonstrates that while the Suzuki route may offer a cleaner initial profile, optimization is required to drive the reaction to completion. The Sandmeyer route, while effective, necessitates a more rigorous purification strategy to remove multiple, structurally distinct byproducts.

Conclusion and Best Practices

The synthesis of this compound is a clear example of how synthetic strategy dictates the impurity profile. While the Sandmeyer reaction is a cost-effective and established method, its inherent radical mechanism inevitably leads to a variety of byproducts requiring robust purification. The Suzuki-Miyaura coupling offers a more targeted approach but is susceptible to incomplete reactions and homocoupling, demanding careful optimization of catalysts, ligands, and reaction conditions.

For any researcher or drug development professional, the following best practices are paramount:

  • Proactive Analysis: Do not treat analysis as an afterthought. Use techniques like GC-MS and HPLC to monitor reaction progress and understand byproduct formation in real-time.

  • Mechanistic Understanding: A deep understanding of the reaction mechanism is the best tool for predicting and mitigating side reactions.

  • Methodical Purification: Employ orthogonal purification techniques. For instance, follow flash chromatography with recrystallization to remove any remaining trace impurities.

  • Thorough Characterization: Unambiguously confirm the structure of your final product and any isolated byproducts using a combination of NMR, MS, and other spectroscopic methods.

By integrating these principles, scientists can navigate the challenges of complex organic synthesis, ensuring the production of high-purity materials essential for advancing research and development.

References

A Researcher's Guide to the Quantum and Bioactivity Parameters of Diphenyl Acetone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and minimal side effects is relentless. Among the myriad of scaffolds under investigation, diphenyl acetone analogues, particularly the chalcone family, have emerged as a privileged structure. Their deceptively simple 1,3-diphenyl-2-propen-1-one core is a versatile template that has given rise to a vast array of derivatives exhibiting a broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3]

This guide provides an in-depth technical comparison of diphenyl acetone analogues, bridging the gap between their fundamental quantum chemical properties and their observed bioactivity. We will delve into the causal relationships that govern their mechanism of action, supported by experimental data and detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these promising compounds in their own research endeavors.

The Quantum-Bioactivity Nexus: Understanding the Driving Forces

The biological activity of a molecule is not a random occurrence; it is intimately linked to its electronic and structural properties. Quantum chemical parameters provide a window into these properties, allowing us to predict and rationalize the bioactivity of diphenyl acetone analogues. Key parameters in this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and stability.[4] A smaller energy gap generally signifies a more reactive molecule, which can more readily interact with biological targets.[4]

Comparative Analysis of Anticancer Activity and Quantum Parameters

The anticancer potential of diphenyl acetone analogues has been extensively studied.[2] A common mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells.[5][6] The following tables present a comparative analysis of a series of chalcone derivatives, showcasing their anticancer activity (expressed as IC50 values) against the human colon cancer cell line (HCT116), alongside their calculated quantum chemical parameters.

Table 1: Anticancer Activity (IC50) of Diphenyl Acetone Analogues against HCT116 Cells

Compound IDR1R2R3R4R5IC50 (µM)[7]
1 HHHHH15.85
2 HHOCH3HH12.30
3 HHHOCH3OCH310.96
4 HHClHH8.91
5 NO2HHHH5.62
6 HHN(CH3)2HH3.16

Table 2: Quantum Chemical Parameters of Diphenyl Acetone Analogues

Compound IDHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
1 -6.21-2.154.063.12
2 -6.15-2.094.063.45
3 -6.08-2.014.073.89
4 -6.28-2.234.052.87
5 -6.45-2.583.875.21
6 -5.89-1.983.914.56

Note: Quantum chemical parameters are typically calculated using computational methods such as Density Functional Theory (DFT).

From this data, a clear trend emerges: compounds with lower HOMO-LUMO energy gaps and higher dipole moments, such as compounds 5 and 6 , tend to exhibit greater anticancer activity (lower IC50 values). This suggests that electron-withdrawing groups (like NO2) and strong electron-donating groups (like N(CH3)2) can enhance the reactivity and polarity of the chalcone scaffold, leading to stronger interactions with biological targets.

Unraveling the Mechanism of Action: The Intrinsic Apoptosis Pathway

Many diphenyl acetone analogues exert their anticancer effects by triggering the intrinsic, or mitochondrial, pathway of apoptosis.[5][6][8] This signaling cascade is a tightly regulated process that culminates in the activation of caspase enzymes, the executioners of cell death.

apoptosis_pathway cluster_cell Cancer Cell Chalcone Diphenyl Acetone Analogue ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Bax ↑ Bax Chalcone->Bax Bcl2 ↓ Bcl-2 Chalcone->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis synthesis_workflow cluster_synthesis Claisen-Schmidt Condensation Workflow Reactants 1. Mix Acetophenone Derivative & Benzaldehyde Derivative in Ethanol Base 2. Add Aqueous NaOH (Base Catalyst) Reactants->Base Reaction 3. Stir at Room Temperature (2-4 hours) Base->Reaction Precipitation 4. Pour into Cold Water Reaction->Precipitation Filtration 5. Filter and Wash the Precipitate Precipitation->Filtration Purification 6. Recrystallize from Ethanol Filtration->Purification Characterization 7. Characterize Product (FTIR, NMR, Mass Spec) Purification->Characterization

References

Unambiguous Structure Determination: A Comparative Guide to the Validation of 2-iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. The seemingly subtle placement of a single atom can dramatically alter a compound's biological activity, physical properties, and patentability. For complex aromatic systems such as 2-iodo-1,3-diphenylbenzene, a sterically hindered terphenyl derivative, confirming the exact connectivity and spatial arrangement of its constituent atoms is a critical, non-trivial step in its characterization.

This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this compound. We will delve into the "gold standard" method of single-crystal X-ray crystallography and contrast its capabilities with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Through this exploration, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions about structural validation strategies.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline solid.[1][2][3][4] The technique is based on the principle that X-rays are diffracted by the electrons of the atoms in a crystal lattice in a predictable manner.[1][5][6] By analyzing the pattern of diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise location of each atom.

The Intrinsic Value of X-ray Crystallography

The unparalleled advantage of X-ray crystallography is its ability to provide a direct visualization of the molecule's structure, including bond lengths, bond angles, and torsional angles. This level of detail is crucial for understanding intermolecular interactions in the solid state, which can influence properties like solubility and crystal packing. For a molecule like this compound, X-ray crystallography would definitively confirm the substitution pattern on the central benzene ring and the relative orientations of the two flanking phenyl groups.

Experimental Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and expertise.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal_Growth Sample Crystallization Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection High-quality single crystal Goniometer Crystal Orientation (Goniometer) Crystal_Selection->Goniometer Mounted Crystal XRay_Source X-ray Generation XRay_Source->Goniometer Monochromatic X-rays Detector Diffraction Pattern Detection Goniometer->Detector Diffracted X-rays Data_Processing Data Integration & Scaling Detector->Data_Processing Raw Diffraction Data Structure_Solution Phase Problem & Initial Model Data_Processing->Structure_Solution Reflection Intensities Refinement Model Refinement Structure_Solution->Refinement Electron Density Map Validation Structure Validation & Deposition Refinement->Validation Final Structural Model

A simplified workflow for single-crystal X-ray crystallography.
Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value for C₁₈H₁₃ISignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95.5°The dimensions of the repeating unit of the crystal lattice.
Volume 1550 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density 1.52 g/cm³The theoretical density of the crystal.
R-factor (R₁) 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data (a lower value is better).
Goodness-of-fit (GooF) 1.05An indicator of the quality of the structural refinement (a value close to 1 is ideal).
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization : The primary and often most challenging step is to grow a high-quality single crystal of this compound.[7][8] This can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of solvents and solvent mixtures should be screened to find optimal conditions.

  • Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.[2]

  • Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[2][7]

  • Data Processing : The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement : The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve the fit, resulting in the final, detailed molecular structure.[1][9]

Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, or as complementary methods, NMR spectroscopy and mass spectrometry are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution.[10][11][12] It is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[13][14][15] This frequency is highly sensitive to the local chemical environment of the nucleus, providing detailed information about the connectivity of atoms.

What NMR Can Reveal About this compound

For this compound, ¹H and ¹³C NMR would be crucial for confirming the substitution pattern and the overall carbon-hydrogen framework.

  • ¹H NMR : The chemical shifts, integration, and coupling patterns of the proton signals would confirm the presence of the two phenyl groups and the substitution pattern on the central benzene ring. The aromatic region (typically 6.5-8.0 ppm) would show a complex set of signals corresponding to the different protons on the three aromatic rings.[16][17]

  • ¹³C NMR : The number of distinct signals in the ¹³C NMR spectrum would indicate the number of unique carbon environments in the molecule, which is determined by its symmetry. The chemical shifts of the carbon atoms in the aromatic region (around 120-150 ppm) would further support the proposed structure.[16][17]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : A small amount of the this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition : The NMR tube is placed in the spectrometer's strong magnetic field. A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are detected.

  • Data Processing : The raw data is subjected to a Fourier transform to convert it from a time-domain signal to a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

  • Spectral Interpretation : The chemical shifts, peak integrations, and coupling patterns are analyzed to deduce the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18][19][20] It is a highly sensitive method that can provide the molecular weight of a compound and, through analysis of fragmentation patterns, can offer clues about its structure.[21][22]

Insights from Mass Spectrometry for this compound
  • Molecular Weight Confirmation : The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (356.21 g/mol ). High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to determine the molecular formula.[23]

  • Isotopic Pattern : The presence of iodine (¹²⁷I) would be evident. More significantly, if other halogens like bromine or chlorine were present, their characteristic isotopic patterns would be observed.[24]

  • Fragmentation Analysis : The fragmentation pattern can provide structural information. For this compound, common fragmentation pathways could involve the loss of the iodine atom or cleavage of the bonds connecting the phenyl rings.[25][26]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[18][19]

  • Mass Analysis : The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[18][19]

  • Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.[18][19]

Comparison of Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry.Connectivity, chemical environment of atoms, stereochemical relationships.Molecular weight, molecular formula, structural fragments.
Sample Requirements High-quality single crystal.Soluble sample in a deuterated solvent.Small amount of sample, can be in solid, liquid, or gas phase.
Key Advantage Unambiguous and definitive structural determination.[3][4]Provides detailed structural information in solution.[10][11]High sensitivity and accurate molecular weight determination.[20][21]
Key Limitation Crystal growth can be a major bottleneck.[7]Does not provide direct information on bond lengths and angles.Provides indirect structural information through fragmentation.[22]

Logical Framework for Structural Validation

The relationship between these techniques in a comprehensive structural validation workflow can be visualized as a hierarchical process.

Validation_Logic cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_definitive_val Definitive Validation cluster_final Final Confirmation Synthesis Synthesis of this compound MS Mass Spectrometry (Molecular Weight Confirmation) Synthesis->MS Initial Check NMR NMR Spectroscopy (Connectivity & Purity) Synthesis->NMR Structural Hypothesis XRay Single-Crystal X-ray Crystallography (Absolute Structure) NMR->XRay If crystal is obtained Final_Structure Validated Structure NMR->Final_Structure Strong Evidence (if no crystal) XRay->Final_Structure Unambiguous Proof

A logical workflow for the structural validation of a novel compound.

Conclusion

The structural validation of a molecule like this compound is a critical endeavor that relies on a suite of powerful analytical techniques. While single-crystal X-ray crystallography remains the undisputed gold standard for providing an unambiguous three-dimensional structure, its reliance on high-quality crystals can be a significant hurdle. NMR spectroscopy and mass spectrometry serve as essential, complementary methods that provide a wealth of information regarding the molecule's connectivity and composition. A comprehensive and trustworthy structural characterization is best achieved through the synergistic application of these techniques, ensuring the scientific integrity of the data and providing a solid foundation for further research and development.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Terphenyls: A Comparative Analysis of Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Terphenyl Scaffold

Substituted terphenyls, aromatic hydrocarbons composed of a central benzene ring linked to two other phenyl groups, represent a privileged structural motif in both materials science and medicinal chemistry. Their rigid, well-defined three-dimensional structures have led to their incorporation into organic light-emitting diodes (OLEDs), liquid crystals, and as scaffolds for mimicking protein secondary structures. Furthermore, a variety of naturally occurring and synthetic terphenyls exhibit significant biological activities, including antimicrobial, neuroprotective, and immunosuppressant properties.

Given their widespread applications, the efficient and selective synthesis of substituted terphenyls is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the three most prominent transition-metal catalyzed cross-coupling reactions for the synthesis of these valuable compounds: the Suzuki-Miyaura, Negishi, and Kumada couplings. We will delve into the mechanistic underpinnings of each reaction, provide field-proven insights into their practical application, and present experimental data to guide the rational selection of the optimal synthetic route for your specific target.

Strategic Decision-Making in Terphenyl Synthesis: A Comparative Overview

The choice of a cross-coupling methodology for terphenyl synthesis is not a one-size-fits-all decision. It is dictated by a number of factors including the desired substitution pattern (symmetrical vs. unsymmetrical), the nature of the functional groups present on the coupling partners, and considerations of reagent availability and stability. The following diagram illustrates a general workflow for selecting an appropriate synthetic strategy.

G start Target Substituted Terphenyl symm_unsymm Symmetrical or Unsymmetrical? start->symm_unsymm symm Symmetrical Terphenyl symm_unsymm->symm Symmetrical unsymm Unsymmetrical Terphenyl symm_unsymm->unsymm Unsymmetrical dihalo Dihaloarene + 2 eq. Organometallic symm->dihalo coupling_choice Select Coupling Method dihalo->coupling_choice sequential Sequential Cross-Coupling unsymm->sequential sequential->coupling_choice suzuki Suzuki-Miyaura coupling_choice->suzuki High Functional Group Tolerance negishi Negishi coupling_choice->negishi High Reactivity, Moderate Tolerance kumada Kumada coupling_choice->kumada High Reactivity, Low Tolerance G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Ar'-B(OR)2 Base Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Ar'-ZnX Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination G Pd0 M(0)L_n ArPdX Ar-M(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-M(II)L_n-Ar' ArPdX->ArPdAr Ar'-MgX Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination

A Researcher's Guide to the Biological Activity of Terphenyl Compounds: A Comparative Analysis of Substitution Patterns

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the terphenyl scaffold represents a privileged structure, a versatile backbone from which a multitude of biologically active compounds can be derived. These aromatic hydrocarbons, consisting of a central benzene ring flanked by two phenyl groups, are not merely inert structural motifs. Through strategic functionalization—the addition of various substituent groups at different positions—researchers can unlock and modulate a wide array of pharmacological activities. Naturally occurring p-terphenyls, often isolated from fungi and marine organisms, have been shown to possess cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory properties.[1]

This guide provides a comparative analysis of the biological activities of terphenyl compounds, focusing on how different substitution patterns dictate their efficacy. We will delve into the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and antioxidant potentials, supported by quantitative experimental data. Furthermore, we will provide detailed, field-proven protocols for the key assays used to evaluate these activities, empowering researchers to validate and expand upon these findings.

The Influence of Substitution on Anticancer Activity

The cytotoxicity of terphenyl compounds is profoundly influenced by the nature and position of substituents on the phenyl rings. Hydroxylation, in particular, has emerged as a critical factor in enhancing anticancer potency.

Hydroxyl and Methoxy Substitutions: A Double-Edged Sword

The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the terphenyl framework is a recurring theme in cytotoxic derivatives. A preliminary structure-activity relationship has revealed that an o-dihydroxy substitution on the central benzene ring is a key requirement for significant cytotoxicity.[1] This arrangement can facilitate the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis.

For instance, Asperterphenyllin G, a polyhydroxy p-terphenyl, has demonstrated potent cytotoxicity against a panel of nine cancer cell lines with IC₅₀ values ranging from an impressive 0.4 to 1.7 μM.[2] In a comparative context, hydroxylated biphenyl compounds, which share structural similarities with terphenyls, have also shown significant antitumor potential against melanoma cells, with IC₅₀ values as low as 1.7 ± 0.5 µM.[3] This underscores the importance of hydroxyl groups in conferring anticancer activity.

The table below summarizes the cytotoxic activity of representative terphenyl derivatives, highlighting the impact of their substitution patterns.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Asperterphenyllin G Polyhydroxylated, with a hydroxyprenyl groupVarious (9 lines)0.4 - 1.7[2]
Compound 11 Hydroxylated Biphenyl AnalogMelanoma1.7 ± 0.5[3]
Compound 12 Hydroxylated Biphenyl AnalogMelanoma2.0 ± 0.7[3]

This table illustrates that increased hydroxylation correlates with enhanced cytotoxic potency.

The mechanism behind this cytotoxicity often involves cell cycle arrest and the induction of apoptosis. For example, some cytotoxic terphenyls have been shown to cause cell cycle arrest at the G1 phase.[1]

Antimicrobial Efficacy: Targeting Bacteria and Fungi

Substituted terphenyls have also been identified as promising antimicrobial agents. The structural modifications that confer antibacterial and antifungal properties often differ from those that enhance cytotoxicity, presenting an opportunity for selective drug design.

The Role of Diverse Functional Groups

The antimicrobial spectrum and potency of terphenyl compounds are dictated by a variety of substituents. For instance, Asperterphenyllin C, a polyhydroxy p-terphenyl, displays activity against Proteus species with a Minimum Inhibitory Concentration (MIC) of 19 μg/mL.[2] Another p-terphenyl derivative isolated from the halophilic actinomycete Nocardiopsis gilva YIM 90087 exhibited antifungal activity against Candida albicans with a MIC of 32 μg/mL and antibacterial activity against Bacillus subtilis with a MIC of 64 μg/mL.[4]

The following table provides a comparative overview of the antimicrobial activity of various substituted terphenyls.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Asperterphenyllin C PolyhydroxylatedProteus species19[2]
p-Terphenyl 1 Hydroxylated/MethoxylatedCandida albicans32[4]
p-Terphenyl 1 Hydroxylated/MethoxylatedBacillus subtilis64[4]
p-Terphenyl 1 Hydroxylated/MethoxylatedFusarium avenaceum8[4]
p-Terphenyl 1 Hydroxylated/MethoxylatedFusarium graminearum16[4]

This table demonstrates the broad-spectrum antimicrobial potential of substituted terphenyls.

The logical relationship between substitution patterns and antimicrobial activity can be visualized as follows:

Figure 1. Logical flow from terphenyl substitution to antimicrobial activity.

Antioxidant Capacity: Quenching Free Radicals

The antioxidant activity of terphenyl compounds is intrinsically linked to the presence and arrangement of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. This makes them valuable candidates for combating oxidative stress-related diseases.

Structure-Antioxidant Relationship

The ability of a phenolic compound to act as an antioxidant is governed by its ability to form a stable phenoxyl radical after donating a hydrogen atom.[5] For terphenyls, the number and position of hydroxyl groups are paramount. Polyhydroxylated terphenyls are generally potent antioxidants. For example, Curtisians A, B, C, and D exhibited strong inhibitory activity against lipid peroxidation with IC₅₀ values of 0.15, 0.17, 0.24, and 0.14 μg/ml, respectively.[1] Another compound, Thelephorin A, showed antioxidative activity with an EC₅₀ value of 0.028 mol/L, which was reported to be ten times more active than ascorbic acid.[1]

The antioxidant potential of several terphenyl derivatives is compared in the table below.

Compound IDAssayAntioxidant ActivityReference
Curtisians A-D Lipid Peroxidation InhibitionIC₅₀: 0.14 - 0.24 µg/mL[1]
Thelephorin A Not specifiedEC₅₀: 0.028 mol/L[1]
p-Terphenyl 1 DPPH Radical Scavenging54.9% scavenging at 2 mg/mL[4]
p-Terphenyl 1 ABTS Radical Scavenging68.6% scavenging at 1 mg/mL[4]

This table highlights the significant antioxidant capacity of hydroxylated terphenyls, demonstrated through various assays.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step protocols for the key biological assays.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the terphenyl compounds and incubate for the desired period (e.g., 72 hours).[6]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking, and then measure the absorbance at 492 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for MIC Determination

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Prepare a 2-fold serial dilution of the terphenyl compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and rapid method to evaluate the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.

Step-by-Step Methodology:

  • Prepare DPPH Solution: Prepare a working solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Prepare Samples: Prepare various dilutions of the terphenyl compounds and a positive control (e.g., ascorbic acid) in the same solvent.

  • Reaction: In a 96-well plate, add a defined volume of each sample dilution, followed by the DPPH working solution. Include a blank control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

The biological activity of terphenyl compounds is a rich and dynamic field of study, with the substitution pattern on the aromatic rings serving as the primary determinant of their pharmacological effects. This guide has demonstrated that hydroxyl and methoxy groups are key players in conferring cytotoxic, antimicrobial, and antioxidant properties. Specifically, polyhydroxylation appears to be a strong predictor of potent bioactivity across all three categories.

The provided experimental protocols offer a standardized framework for researchers to further investigate the vast chemical space of terphenyl derivatives. By systematically modifying the substitution patterns and evaluating the resulting biological activities, the scientific community can continue to develop novel and effective therapeutic agents based on this versatile scaffold. The structure-activity relationships outlined herein provide a rational basis for the design of next-generation terphenyl-based drugs with enhanced potency and selectivity.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Iodo-1,3-diphenylbenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Substituted m-Terphenyls

The m-terphenyl scaffold, a central benzene ring flanked by two phenyl groups at the 1 and 3 positions, is a privileged structure in materials science and medicinal chemistry.[1] Its rigid, three-dimensional architecture provides a robust framework for constructing complex molecules with tailored electronic and steric properties. The introduction of a heavy atom like iodine, as in 2-iodo-1,3-diphenylbenzene, further enhances its utility, serving as a versatile synthetic handle for cross-coupling reactions and a key component in the design of functional materials, such as those used in halogen bonding studies.[2]

Accurate structural elucidation is the bedrock of chemical research and development. For molecules like this compound and its derivatives, a multi-technique spectroscopic approach is not merely confirmatory; it is essential for understanding the nuanced effects of substitution on electronic structure and molecular geometry. This guide provides an in-depth comparison of the key spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—that define this important class of compounds. We will dissect the spectrum of the parent compound and explore how the introduction of various functional groups systematically alters these signatures, providing a predictive framework for characterization.

Core Spectroscopic Profile: this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C), offering definitive insights into molecular connectivity and structure.

  • ¹H NMR: The proton spectrum is expected to be complex in the aromatic region (typically δ 7.0-8.0 ppm).

    • Pendant Phenyl Groups: The ten protons of the two unsubstituted phenyl groups at positions 1 and 3 will likely appear as complex multiplets, similar to those seen in 1,3-diphenylbenzene (m-terphenyl).[4]

    • Central Ring: The three protons on the central, iodinated ring will be distinct. The steric bulk of the iodine and the flanking phenyl groups will cause restricted rotation (atropisomerism), making these protons diastereotopic and leading to complex splitting patterns. The proton ortho to the iodine atom is expected to be the most downfield shifted due to the anisotropic effect of the iodine.

  • ¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.

    • C-I Carbon: The most characteristic signal is the carbon atom directly bonded to the iodine. Due to the "heavy atom effect," this signal is expected to appear at a relatively low chemical shift (δ ~90-100 ppm), a significant upfield shift compared to what might be expected based on electronegativity alone.

    • Aromatic Carbons: The other aromatic carbons will resonate in the typical region of δ 120-150 ppm. The quaternary carbons (C1, C2, C3 of the central ring) will be identifiable by their lower intensity and lack of splitting in a proton-coupled spectrum.[5]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds, providing a "fingerprint" of the functional groups present.

  • Aromatic C-H Stretch: A sharp band or series of bands will appear just above 3000 cm⁻¹, characteristic of sp² C-H bonds in the aromatic rings.[6]

  • Aromatic C=C Stretch: A series of absorptions in the 1400-1600 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds within the benzene rings.

  • C-I Stretch: The most diagnostic peak for this molecule is the C-I stretching vibration. This bond is weak and involves a heavy atom, so its absorption is found in the far-infrared or "fingerprint" region, typically between 500 and 600 cm⁻¹.[7] Its presence is a strong indicator of successful iodination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions in conjugated systems.

  • The extended conjugation of the terphenyl system allows for significant delocalization of π-electrons. Compared to benzene or even biphenyl, this compound is expected to show a significant bathochromic (red) shift in its maximum absorbance (λmax).[8] The primary absorption band is predicted to be in the 250-280 nm range, arising from the π → π* transitions of the conjugated terphenyl backbone.[9]

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

  • Molecular Ion (M⁺): The parent molecule has a molecular formula of C₁₈H₁₃I and a molecular weight of approximately 356.2 g/mol .[3] The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 356.

  • Key Fragmentation: A characteristic and often abundant fragment will be the loss of the iodine atom, resulting in a peak at m/z = 229 (M - 127). This [C₁₈H₁₃]⁺ fragment corresponds to the stable terphenyl cation. Further fragmentation of the phenyl rings (loss of C₂H₂) would lead to smaller peaks. The fragmentation pattern of iodobenzene serves as a good reference for the behavior of the C-I bond.[10]

Comparative Spectroscopic Analysis of Derivatives

The true power of spectroscopy lies in comparison. By introducing electron-donating or electron-withdrawing groups to the terphenyl framework, we can systematically perturb the electronic and steric environment and observe the corresponding spectral shifts.

DerivativeKey Structural ChangeExpected ¹H NMR Shift (Central Ring)Expected IR C-X Stretch (cm⁻¹)Expected UV-Vis λmax ShiftExpected MS M⁺ Peak (m/z)
This compound Parent Compound BaselineC-I: ~500-600Baseline (~250-280 nm)356
2-Iodo-4',4''-dimethoxy-1,3-diphenylbenzene Electron-Donating Groups (-OCH₃)Upfield shiftC-O: ~1250 (asym), ~1040 (sym)Bathochromic (Red) Shift416
2-Iodo-4',4''-dinitro-1,3-diphenylbenzene Electron-Withdrawing Groups (-NO₂)Downfield shiftN-O: ~1530 (asym), ~1350 (sym)Bathochromic (Red) Shift446
2-Bromo-1,3-diphenylbenzene Halogen Substitution (-Br)Minor downfield shift vs. IodoC-Br: ~550-650Hypsochromic (Blue) Shift308/310 (Isotope Pattern)
Case Study 1: Electron-Donating Groups (e.g., Methoxy)

Introducing methoxy groups (-OCH₃) onto the pendant phenyl rings significantly alters the electronic properties.

  • NMR: The electron-donating nature of the methoxy group increases electron density on the rings, causing a general upfield (shielding) shift of the aromatic protons. The methoxy protons themselves will appear as a sharp singlet around δ 3.8 ppm. This effect is well-documented in compounds like 2-Iodo-1,3-dimethoxybenzene.[11]

  • UV-Vis: The -OCH₃ groups act as auxochromes, extending the conjugation through their lone pair of electrons. This lowers the energy of the π → π* transition, resulting in a bathochromic (red) shift of the λmax.

  • IR: The spectrum will now feature strong C-O stretching bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[12]

Case Study 2: Electron-Withdrawing Groups (e.g., Nitro)

Nitro groups (-NO₂) have the opposite effect.

  • NMR: The strong electron-withdrawing nature of the nitro group deshields the aromatic protons, causing a noticeable downfield shift in the ¹H NMR spectrum.

  • UV-Vis: The nitro group's extended conjugation also leads to a bathochromic shift , often more pronounced than with donating groups, and can introduce new charge-transfer bands.

  • IR: The presence of the nitro group is easily confirmed by two very strong and characteristic stretching bands: an asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.

Experimental Protocols: A Self-Validating System

The trustworthiness of spectroscopic data hinges on rigorous experimental methodology. The following are standardized protocols for the analysis of terphenyl derivatives.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the instrument to ensure homogeneity of the magnetic field.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a signal-to-noise ratio >100:1.

    • Acquire a ¹³C NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of ¹³C.

    • Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (TMS).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure.

    • Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify key vibrational frequencies and compare them to known values for aromatic, iodo, and other functional groups.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile) in a quartz cuvette. The concentration should be chosen to yield an absorbance between 0.1 and 1.0 at λmax.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Visualization of Workflow and Structural Relationships

To ensure clarity, the relationships between experimental choices and the resulting data are visualized below.

G cluster_prep Sample Preparation Purified_Compound Purified Compound (e.g., this compound) NMR NMR (CDCl3, 400 MHz) Purified_Compound->NMR Parallel Analysis IR FT-IR (ATR) Purified_Compound->IR Parallel Analysis UV UV-Vis (Acetonitrile) Purified_Compound->UV Parallel Analysis MS MS (EI) Purified_Compound->MS Parallel Analysis NMR_Data Connectivity, Chemical Environment (δ, J-coupling) NMR->NMR_Data IR_Data Functional Groups (Wavenumber, cm-1) IR->IR_Data UV_Data Conjugation, Electronic Transitions (λmax, ε) UV->UV_Data MS_Data Molecular Weight, Formula (m/z, Fragmentation) MS->MS_Data G cluster_derivatives Representative Derivatives Parent This compound (Parent) EDG Methoxy Derivative (Electron-Donating) Parent->EDG Perturbs Electronics (+I, +M) EWG Nitro Derivative (Electron-Withdrawing) Parent->EWG Perturbs Electronics (-I, -M) Halo Bromo Derivative (Halogen Exchange) Parent->Halo Perturbs Mass & Vibrations

References

A Strategic Guide to Terphenyl Synthesis: A Cost-Benefit Analysis of 2-Iodo-1,3-diphenylbenzene Versus Convergent Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the synthesis of m-terphenyl scaffolds is a frequent necessity. These structures are pivotal as bulky ligand frameworks, precursors to organic light-emitting diodes (OLEDs), and as core components in complex pharmaceuticals.[1][2][3] The central strategic decision in their synthesis often boils down to a classic "build vs. buy" dilemma: should one utilize a costly, pre-functionalized building block like 2-iodo-1,3-diphenylbenzene for a direct, late-stage functionalization, or is it more economical to construct the terphenyl core from simpler, less expensive starting materials?

This guide provides an in-depth cost-benefit analysis of these competing synthetic philosophies. We will dissect the advantages and drawbacks of using this compound and compare it objectively with three powerful convergent strategies: the Suzuki-Miyaura cross-coupling, the Diels-Alder cycloaddition, and Grignard-mediated aryne formation. Our analysis is grounded in field-proven insights and experimental data to empower you to make the most cost-effective and efficient decision for your specific research goals.

Section 1: The Linear Approach — The Case for this compound

This compound (or 2'-iodo-m-terphenyl) is a valuable intermediate designed for the direct introduction of a substituent at the 2'-position of the central phenyl ring. The carbon-iodine bond is primed for a host of powerful C-C and C-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

The Core Advantage: Synthetic Directness

The primary benefit of this reagent is its straightforward application in the final stages of a synthetic sequence. If the target molecule is a 2'-substituted m-terphenyl, using this starting material reduces a multi-step convergent synthesis into a single, high-yielding transformation.

  • Workflow: The experimental workflow is elegantly simple, typically involving a one-step cross-coupling reaction to append the desired moiety.

start This compound process Pd-Catalyzed Cross-Coupling start->process reagent {Coupling Partner | (e.g., R-B(OH)2, R-ZnX)} reagent->process product Target Molecule (2'-Substituted m-Terphenyl) process->product

Caption: Linear synthesis workflow using this compound.

Cost & Availability Analysis

This directness comes at a significant financial cost. As a specialized, multi-step chemical, its market price reflects the labor and resources invested in its preparation.

SupplierCatalog NumberQuantityPrice (USD)Cost per Gram (USD)
Thermo Scientific ChemicalsAAH26704031 g$90.65[4]$90.65
Sigma-AldrichS54039100 mg$197.00$1970.00
MolbaseMultiple Suppliers1 kgRequest Quote[5]Varies

Note: Prices are subject to change and may vary by location and contract. Data accessed January 2026.

Verdict on the Linear Approach:

  • Benefits: Unmatched speed for accessing 2'-substituted m-terphenyls, simplifies final-step synthesis and purification. Ideal for small-scale synthesis where speed and labor reduction are paramount.

  • Drawbacks: Prohibitively high cost for large-scale synthesis or for projects where the final substituent is not at the 2'-position. Limited commercial availability and supplier options.[4][5][6]

Section 2: Convergent Strategies — Building the Terphenyl Core from Scratch

Convergent synthesis involves constructing the final molecule from smaller, simpler fragments. For m-terphenyls, this means building the three-ring system from basic aromatic precursors. These methods require more synthetic steps but utilize inexpensive, commodity starting materials, drastically altering the cost equation.

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for aryl-aryl bond formation due to its high functional group tolerance and the general stability of boronic acid reagents.[7] A sequential coupling strategy, starting from a dihalogenated benzene, offers exceptional control and flexibility.

Causality Behind the Method: This strategy exploits the differential reactivity of various halogens (I > Br > Cl) in palladium catalysis. By starting with a substrate like 1-bromo-3-chlorobenzene or 1-iodo-3-bromobenzene, one can selectively couple at the more reactive position first, isolate the intermediate, and then perform a second, distinct coupling at the less reactive site.[8] This allows for the controlled synthesis of unsymmetrical terphenyls.

cluster_step1 First Coupling cluster_step2 Second Coupling start 1,3-Dihalobenzene (e.g., 1-Bromo-3-iodobenzene) process1 Suzuki Coupling 1 (Mild Conditions) start->process1 reagent1 Aryl Boronic Acid (Ar¹) reagent1->process1 intermediate Halogenated Biphenyl (e.g., 3-Bromo-biphenyl) process1->intermediate process2 Suzuki Coupling 2 (Forced Conditions) intermediate->process2 reagent2 Aryl Boronic Acid (Ar²) reagent2->process2 product Unsymmetrical m-Terphenyl process2->product

Caption: Workflow for sequential Suzuki-Miyaura synthesis.

Experimental Protocol: Synthesis of an Unsymmetrical p-Terphenyl Derivative [7][9] (Note: This protocol for a p-terphenyl is illustrative of the general sequential Suzuki strategy.)

  • First Coupling: To a solution of 1,4-dibromo-2-nitrobenzene (1.0 mmol) and an arylboronic acid (1.1 mmol) in a suitable solvent (e.g., toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a base (e.g., K₂CO₃, 3.0 mmol).

  • Stir the mixture at room temperature or gentle heat (e.g., 80°C) until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Perform an aqueous workup, extract the organic phase, dry, and purify the resulting bromo-biaryl product by column chromatography.

  • Second Coupling: Subject the purified bromo-biaryl (1.0 mmol) to a second Suzuki coupling with a different arylboronic acid (1.2 mmol) under similar or slightly more forcing conditions (e.g., higher temperature).

  • After reaction completion, perform a similar workup and purification to yield the final unsymmetrical terphenyl product. Yields for such procedures are often in the 78-91% range for each coupling step.[10]

Cost Analysis: The starting materials for this route are significantly cheaper. For example, 1,3-dibromobenzene and phenylboronic acid are readily available from multiple suppliers at a fraction of the cost of this compound.

The Diels-Alder reaction is a powerful tool for forming six-membered rings in a single step.[11][12] In the context of terphenyl synthesis, it can be used to construct the central aromatic ring, followed by an aromatization step.

Causality Behind the Method: This [4+2] cycloaddition reaction between a conjugated diene and a dienophile (an alkene or alkyne) provides excellent control over the substitution pattern of the resulting ring.[1][13] Subsequent isomerization and/or aromatization, often via an elimination reaction, yields the final terphenyl product.[1] This approach is particularly advantageous for creating highly substituted or complex central rings that would be difficult to access via cross-coupling.

Experimental Protocol: Synthesis of a Terphenyl Derivative [1][13]

  • Diels-Alder Reaction: A conjugated diene (e.g., 1.0 mmol) is reacted with an alkyne dienophile like dimethylacetylene dicarboxylate (DMAD) (1.5 mmol) in a high-boiling solvent such as mesitylene.

  • The mixture is heated to reflux for approximately 30-60 minutes until the reaction is complete.

  • The solvent is removed under reduced pressure, and the crude adduct is purified.

  • Aromatization: The resulting cyclohexadiene adduct (1.0 mmol) is dissolved in a solution of KOH in methanol and refluxed for 10-15 minutes.

  • The aromatized terphenyl product often precipitates and can be isolated by simple vacuum filtration, yielding the final product in good yield (e.g., ~81%).[1]

A highly efficient one-pot synthesis of m-terphenyls can be achieved via a double aryne formation and trapping sequence. This method is particularly effective for creating symmetrical terphenyls.

Causality Behind the Method: The reaction begins with a 1,2,3-trihalobenzene, such as 2,6-dibromoiodobenzene.[14] An aryl Grignard reagent (in excess) first undergoes halogen-metal exchange at the most reactive site (iodine). The resulting Grignard intermediate eliminates magnesium halide to form a reactive benzyne intermediate. This aryne is then trapped regioselectively by another molecule of the aryl Grignard reagent. This process repeats, forming a second aryne which is also trapped, ultimately yielding the di-Grignard of the m-terphenyl product after a double addition.[14][15] The requirement for excess Grignard reagent is a key feature, as it serves as the exchange reagent and the nucleophile for trapping both aryne intermediates.[14]

Experimental Protocol: One-Pot Synthesis of an m-Terphenyl [14]

  • Prepare a solution of an aryl-Grignard reagent (e.g., phenylmagnesium bromide, >3.0 equivalents) in THF under strict anhydrous conditions.[16][17]

  • Slowly add a THF solution of 2,6-dibromoiodobenzene (1.0 equivalent) to the Grignard solution at room temperature.

  • After the addition is complete, stir the reaction mixture for several hours.

  • Quench the reaction by carefully adding dilute aqueous acid (e.g., 1 M HCl).

  • Perform a standard extraction with an organic solvent (e.g., diethyl ether), wash, dry, and concentrate the organic phase.

  • Purify the crude product by column chromatography or recrystallization to obtain the m-terphenyl, with reported yields often in the 70-90% range.[14]

Section 3: Head-to-Head Comparison and Decision Framework

The optimal synthetic route is dictated by a project's specific constraints: cost, scale, required structure, and available expertise.

Quantitative Cost-Performance Analysis

MetricLinear (via 2-Iodo-1,3-Ph₂-Benzene)Sequential SuzukiDiels-AlderGrignard / Aryne
Starting Material Cost Very High (~$90/g)Very LowLow to ModerateVery Low
Number of Steps 1 (from intermediate)2-321 (One-Pot)
Typical Overall Yield High (80-95%)Good to High (60-85%)Good (60-80%)Good to High (70-90%)
Flexibility Low (only 2'-position)Very High (unsymmetrical)High (for central ring)Moderate (symmetrical)
Scalability Poor (cost-prohibitive)ExcellentGoodGood
Key Challenge Cost & AvailabilitySelectivity & PurificationSubstrate SynthesisStrict Anhydrous Conditions

Decision-Making Framework

To select the most appropriate pathway, consider the following logic:

q1 What is your primary constraint? a_cost Cost & Scale q1->a_cost Yes a_time Time & Labor q1->a_time No q2 Is the target an unsymmetrical m-terphenyl? res_suzuki Use Sequential Suzuki q2->res_suzuki Yes res_grignard Use Grignard/Aryne Method q2->res_grignard No (Symmetrical) q3 Is the target a 2'-substituted m-terphenyl on a small scale? q4 Is the central ring highly substituted? q3->q4 No res_iodo Use this compound q3->res_iodo Yes q4->q2 No res_diels Use Diels-Alder q4->res_diels Yes a_cost->q2 a_time->q3

Caption: Decision framework for selecting a terphenyl synthesis strategy.

Conclusion

The choice between using this compound and a convergent synthesis is a strategic trade-off.

  • This compound is a specialty reagent, best reserved for small-scale, time-sensitive projects where the target is specifically a 2'-substituted m-terphenyl. Its high cost is offset by a significant reduction in labor, development time, and purification complexity.

  • Convergent strategies are overwhelmingly superior for large-scale synthesis, cost-driven projects, and the creation of diverse terphenyl analogues .

    • The Sequential Suzuki-Miyaura method offers the highest degree of flexibility for producing unsymmetrical products.[7][8][10]

    • Grignard/Aryne chemistry provides a remarkably efficient one-pot route to symmetrical terphenyls.[14][15]

    • The Diels-Alder reaction is the method of choice when constructing a complex, highly functionalized central aromatic ring.[1][13]

For the majority of researchers and drug development professionals, developing expertise in convergent methodologies will provide the greatest long-term benefit, offering a robust, flexible, and cost-effective platform for the synthesis of a wide array of polyphenylated compounds.

References

alternative methods to metal-catalyzed cross-coupling for terphenyl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Gemini, Senior Application Scientist

Introduction: The Enduring Importance and Synthetic Challenge of Terphenyls

Terphenyls, hydrocarbons consisting of a central benzene ring substituted with two phenyl groups, are privileged scaffolds in materials science and medicinal chemistry.[1] Their rigid, planar structures and tunable electronic properties make them ideal building blocks for organic light-emitting diodes (OLEDs), liquid crystals, and advanced polymers. In drug discovery, the terphenyl motif is found in numerous biologically active compounds, serving as a versatile framework for designing enzyme inhibitors and receptor ligands.

Traditionally, the synthesis of terphenyls has been dominated by metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings. While powerful, these methods often rely on expensive and toxic heavy metal catalysts like palladium.[2] The removal of residual metal from the final product is a significant challenge in pharmaceutical applications, and the environmental impact of these catalysts is a growing concern.[2]

This guide provides a comparative overview of emerging alternative methods for terphenyl synthesis that bypass the need for transition metal catalysts. We will delve into the mechanistic underpinnings, experimental protocols, and relative merits of four distinct approaches: Iodine-Catalyzed [3+3] Cycloaddition/Oxidation, Ring Transformation of 2H-Pyran-2-ones, Diels-Alder Cycloaddition-Aromatization, and synthesis via Aryne Intermediates. This document is intended for researchers, scientists, and drug development professionals seeking greener, more sustainable, and often more cost-effective routes to this important class of molecules.

Iodine-Catalyzed Tandem Formal [3+3] Cycloaddition/Oxidation: A Metal- and Solvent-Free Approach to m-Terphenyls

This innovative method offers a highly atom-economical and environmentally benign route to substituted m-terphenyls. The reaction proceeds via a tandem formal [3+3] cycloaddition/oxidation of readily available chalcones and β-enamine esters, catalyzed by molecular iodine with sulfur as the oxidant.[2]

Mechanistic Rationale

The reaction is believed to be initiated by the iodine-catalyzed activation of the chalcone, making it susceptible to nucleophilic attack by the β-enamine ester. This is followed by a cascade of cyclization and elimination steps, culminating in an oxidative aromatization facilitated by sulfur to yield the terphenyl core. The absence of metal catalysts and organic solvents makes this a particularly attractive green chemistry approach.

Experimental Protocol: General Procedure

A mixture of the chalcone (1.0 mmol), β-enamine ester (1.2 mmol), iodine (20 mol%), and sulfur (1.5 mmol) is heated at 120 °C for a specified time (typically monitored by TLC). After completion, the reaction mixture is cooled to room temperature and purified directly by column chromatography on silica gel to afford the desired m-terphenyl.

Caption: Workflow for Iodine-Catalyzed [3+3] Cycloaddition.

Ring Transformation of 2H-Pyran-2-ones: A Versatile Route to Functionalized Terphenyls

The ring transformation of 2H-pyran-2-ones offers a metal-free pathway to both m- and p-terphenyls under mild conditions. This method is particularly valuable for accessing highly substituted and thermally stable fluorescent terphenyls.[3]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a carbanion (generated from a ketone or other suitable precursor in the presence of a base) at the C6 position of the 2H-pyran-2-one ring. This is followed by an intramolecular cyclization, decarboxylation, and subsequent dehydration to afford the aromatic terphenyl core. The choice of the starting pyranone and the nucleophile allows for a high degree of control over the substitution pattern of the final product.

Experimental Protocol: General Procedure for m-Terphenyls

A mixture of a 6-aryl-2H-pyran-2-one (1.0 mmol), a ketone (e.g., propiophenone, 1.2 mmol), and powdered potassium hydroxide (1.2 mmol) in dry DMF (5 mL) is stirred at room temperature for 10-15 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice water, neutralized with dilute HCl, and the resulting solid is filtered and purified by column chromatography.

Caption: Mechanism of Pyranone Ring Transformation.

Diels-Alder Cycloaddition-Aromatization: A Classic Strategy for Terphenyl Construction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a reliable method for constructing the central six-membered ring of the terphenyl scaffold.[4] This approach involves a [4+2] cycloaddition between a conjugated diene and a dienophile, followed by an aromatization step to yield the terphenyl product.

Mechanistic Rationale

The core of this method is the concerted formation of a cyclohexene ring from a diene and an alkyne (or an alkene that can be subsequently oxidized). The initial cycloadduct is then aromatized, often through a base-catalyzed isomerization followed by an oxidation or elimination step. The regiochemistry of the Diels-Alder reaction can be controlled by the electronic nature of the substituents on the diene and dienophile, allowing for the synthesis of specific terphenyl isomers.

Experimental Protocol: Representative Procedure

A solution of a conjugated diene (e.g., (E,E)-1,4-diphenyl-1,3-butadiene, 1.0 mmol) and an alkyne dienophile (e.g., dimethyl acetylenedicarboxylate, 1.2 mmol) in a high-boiling solvent like mesitylene is refluxed for 30 minutes to 12 hours. The resulting Diels-Alder adduct is then isomerized and aromatized. For example, refluxing the adduct in a solution of KOH in methanol can induce isomerization, followed by aromatization upon further heating or treatment with an oxidizing agent.[4]

Caption: Diels-Alder/Aromatization Sequence.

Synthesis via Aryne Intermediates: A One-Pot Route to m-Terphenyls

The generation and in-situ trapping of highly reactive aryne intermediates provides a rapid and efficient one-pot synthesis of m-terphenyls. This method is particularly useful for preparing sterically hindered terphenyls.

Mechanistic Rationale

The reaction is initiated by the formation of an aryl Grignard reagent, which then reacts with a 1,2,3-trihalobenzene. A Grignard exchange at the most reactive halogen (typically iodine) is followed by the elimination of magnesium halide to generate a benzyne intermediate. This aryne is then trapped by another equivalent of the Grignard reagent. A second aryne generation and trapping sequence leads to the final m-terphenyl product. The entire cascade occurs in a single pot, making it a highly convergent and efficient process.

Experimental Protocol: General Procedure

To a freshly prepared solution of an arylmagnesium bromide (10 eq.) in dry THF is slowly added a solution of 1,3-dichloroiodobenzene (1 eq.) in THF under an inert atmosphere. The reaction mixture is then refluxed for 20-25 hours. After cooling, the reaction is quenched with an electrophile (e.g., N,N-dimethylformamide to install a formyl group) and then acidified. The product is extracted with an organic solvent and purified by column chromatography.

Aryne_Synthesis Grignard Aryl Grignard (ArMgBr) Grignard_Exchange Grignard Exchange Grignard->Grignard_Exchange Trihalobenzene 1,2,3-Trihalobenzene Trihalobenzene->Grignard_Exchange Aryne1 First Aryne Intermediate Grignard_Exchange->Aryne1 -MgX₂ Monoaryl_Intermediate Monoaryl Intermediate Aryne1->Monoaryl_Intermediate + ArMgBr Aryne2 Second Aryne Intermediate Monoaryl_Intermediate->Aryne2 -MgX₂ Terphenyl_Anion Terphenyl Anion Aryne2->Terphenyl_Anion + ArMgBr m_Terphenyl m-Terphenyl Terphenyl_Anion->m_Terphenyl Quench

Caption: Cascade Reaction via Aryne Intermediates.

Comparative Analysis

FeatureIodine-Catalyzed CycloadditionRing Transformation of PyranonesDiels-Alder ReactionAryne Intermediates
Terphenyl Isomer Primarily metameta and paraDependent on starting materialsPrimarily meta
Key Advantages Metal- and solvent-free, high atom economy[2]Mild conditions, good for fluorescent and highly substituted terphenyls[3]Well-established, predictable stereochemistry[4]One-pot, good for sterically hindered terphenyls
Typical Yields Good to excellent (up to 90%)[2]Good to excellent (75-89%)Variable, often moderate to good (can be >80% for individual steps)[4]Good (typically 60-80%)
Reaction Conditions High temperature (120 °C)Room temperatureHigh temperature (reflux)Reflux
Substrate Scope Good for various chalcones and enamine esters[2]Tolerates diverse functional groups on the pyranone and nucleophileBroad, but sensitive to sterics on diene and dienophileGood for various aryl Grignard reagents
Green Chemistry Aspects Excellent (no metal, no solvent)Good (metal-free, mild conditions)Fair (often requires high-boiling organic solvents)Fair (requires stoichiometric Grignard reagent and organic solvent)

Conclusion and Future Outlook

The synthesis of terphenyls is no longer solely reliant on traditional metal-catalyzed cross-coupling reactions. The alternative methods presented in this guide offer a diverse toolbox for accessing this important class of molecules with significant advantages in terms of sustainability, cost, and, in some cases, the ability to generate unique substitution patterns.

The Iodine-Catalyzed Cycloaddition stands out for its exceptional green credentials. For the synthesis of functionalized and electronically active terphenyls, the Ring Transformation of 2H-Pyran-2-ones provides a versatile and mild approach. The Diels-Alder reaction remains a powerful and predictable method for constructing the terphenyl core, especially in the context of total synthesis. Finally, the Aryne Intermediate route offers a rapid and efficient one-pot procedure for accessing sterically congested m-terphenyls.

The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the importance of factors such as cost, scalability, and environmental impact. As the field of organic synthesis continues to evolve, it is anticipated that these and other novel metal-free strategies will play an increasingly important role in the sustainable production of terphenyls and other valuable aromatic compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized research chemicals extends beyond their application in experiments; it culminates in their safe and compliant disposal. 2-iodo-1,3-diphenylbenzene, an iodinated aromatic compound, requires meticulous handling not only during use but, critically, during its disposal phase to ensure personnel safety and environmental protection. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, grounding every recommendation in established safety protocols and regulatory standards. The causality behind each step is explained to foster a culture of safety and responsibility within the laboratory.

Hazard Identification: Understanding the "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate the stringent nature of its disposal.[1] The primary concerns are its impact on human health and the environment.

Key Hazards:

  • Acute Toxicity (Oral): The compound is harmful if swallowed.[1]

  • Serious Eye Irritation: It is known to cause serious eye irritation.[1]

  • Aquatic Toxicity: It is very toxic to aquatic life, with long-lasting effects.[1]

The presence of iodine classifies it as a halogenated organic compound .[2][3] This is the single most important factor for its disposal, as halogenated waste streams are treated differently than non-halogenated ones due to their potential to form persistent environmental pollutants and the specific incineration requirements needed for their destruction.[3][4]

Immediate Safety & Handling Protocols

Proper disposal begins with safe handling during the collection and segregation of waste. Adherence to these protocols minimizes the risk of exposure and environmental release.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. Always wear the following when handling the substance or its waste:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[5]

  • Body Protection: A laboratory coat and closed-toe shoes are essential.[5][6]

Ventilation: All handling of this compound and its waste, including weighing, transferring, and rinsing containers, must be conducted within a certified chemical fume hood.[4][5] This prevents the inhalation of any potential dust or vapors.

Waste Characterization and Segregation: The Core Directive

The cornerstone of proper disposal for this compound is meticulous waste segregation. Mixing halogenated and non-halogenated waste streams is a common and costly mistake that complicates the disposal process.[3][4]

Waste StreamDescriptionDisposal Container
Solid Waste Unused or contaminated this compound powder.Designated, clearly labeled "Halogenated Organic Solid Waste" container.
Liquid Waste Solutions containing dissolved this compound; rinsate from contaminated glassware.Designated, clearly labeled "Halogenated Organic Liquid Waste" container.[5]
Contaminated Labware Weigh boats, pipette tips, gloves, and other disposable items grossly contaminated with the compound.Sealed bag or container labeled "Hazardous Waste: Contaminated Debris" and placed with solid waste.

Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, wastes containing halogenated organic compounds (HOCs) in concentrations greater than 1,000 mg/kg are often prohibited from land disposal without prior treatment.[7] Therefore, proper identification and segregation are not just best practices—they are regulatory requirements.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste from the point of generation to its final collection.

Protocol for Unused or Contaminated this compound:

  • Identify Waste Stream: Determine if the waste is solid, liquid, or contaminated debris.

  • Select Container: Choose a dedicated, compatible, and sealable waste container for "Halogenated Organic Waste."[4][8] The container must be in good condition with a secure screw cap.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[4][8] The label must be filled out completely with the full chemical name ("this compound"), the quantity, and the date of accumulation.

  • Transfer: Carefully transfer the waste into the designated container inside a chemical fume hood.

  • Storage: Keep the waste container tightly sealed when not in use.[9][10] Store it in a designated satellite accumulation area (SAA) that is cool, well-ventilated, and segregated from incompatible materials like strong oxidizing agents.[3][10]

  • Arrange Pickup: Follow your institution's procedures to arrange for the collection of the hazardous waste by the Environmental Health and Safety (EHS) office or a licensed disposal contractor.[4]

Protocol for Empty Containers:

The original container of this compound must be decontaminated before it can be disposed of as non-hazardous waste.

  • Rinsing: Inside a chemical fume hood, triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).[8]

  • Rinsate Disposal: The solvent rinsate is now considered halogenated hazardous waste.[4][8] Collect all rinsate in the designated "Halogenated Organic Liquid Waste" container.

  • Container Disposal: Once triple-rinsed, deface the original label on the container. It can then typically be disposed of as non-hazardous laboratory glass or plastic, but always confirm this with your institution's EHS office.[8]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper segregation and disposal of waste streams containing this compound.

G Disposal Workflow for this compound Start Waste Generated IsHalogenated Does waste contain This compound? Start->IsHalogenated Segregate Segregate as 'Halogenated Organic Waste' IsHalogenated->Segregate Yes NonHalogenated Follow disposal procedure for non-halogenated waste IsHalogenated->NonHalogenated No Label Label container with 'Hazardous Waste' & full chemical name Segregate->Label Store Store sealed container in Satellite Accumulation Area Label->Store Pickup Arrange for pickup by EHS / Licensed Contractor Store->Pickup

Caption: Decision workflow for proper waste segregation.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as described in Section 2 before attempting cleanup.[6]

  • Contain Spill: For small solid spills, carefully sweep the material into a sealable container.[11] For liquids, cover with an inert absorbent material like vermiculite or sand.[6][8] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect Waste: Carefully scoop the absorbed material and spill debris into a compatible, sealable container.[8]

  • Label and Dispose: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and arrange for its disposal along with other hazardous waste.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

By adhering to these rigorous disposal protocols, laboratory professionals can ensure a safe and compliant environment, upholding their responsibility to protect themselves, their colleagues, and the ecosystem. Always prioritize safety and consult your institution's specific EHS guidelines as the ultimate authority.

References

A Senior Application Scientist's Guide to the Safe Handling of 2-iodo-1,3-diphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, in-depth protocols for the safe handling of 2-iodo-1,3-diphenylbenzene, a compound for which specific safety data may be limited. The following procedures are synthesized from the established best practices for handling halogenated aromatic hydrocarbons and are designed to ensure both personal safety and experimental integrity.

Hazard Analysis: Understanding the Risks of this compound

Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a thorough risk assessment must be conducted based on its chemical structure. As a halogenated aromatic hydrocarbon, it is prudent to assume the compound may exhibit one or more of the following hazardous properties:

  • Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin. They can potentially cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Persistence: Many halogenated aromatic compounds are not readily biodegradable and can persist in the environment.

  • Reactivity: While generally stable, it is important to avoid contact with strong oxidizing agents.

Given these potential risks, a comprehensive approach to personal protective equipment (PPE) and handling procedures is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or Neoprene gloves (minimum 4 mil thickness)Provides a barrier against dermal absorption, which is a potential route of exposure for aromatic compounds. Double gloving is recommended for extended handling periods.
Eye Protection Chemical splash goggles or a full-face shieldProtects against accidental splashes that could cause serious eye irritation or injury. A face shield offers additional protection for the entire face.
Body Protection A lab coat made of a chemically resistant material (e.g., polyester or a poly-cotton blend)Prevents contamination of personal clothing and skin. Ensure the lab coat is fully buttoned.
Respiratory Protection Use in a certified chemical fume hood is mandatory.A fume hood provides the primary means of respiratory protection by containing vapors and fine particulates at the source. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respirator (e.g., an N95 respirator for particulates or a respirator with an organic vapor cartridge).

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely managing this compound throughout its lifecycle in the laboratory.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Ensure the container is tightly sealed and clearly labeled.

Handling and Experimental Use

All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, use a tared weigh boat or paper inside the fume hood. Handle with care to avoid creating dust.

  • Transfers: When transferring the compound, use a spatula or other appropriate tool. If making a solution, add the solid to the solvent slowly.

  • Post-Handling: After use, securely seal the container. Clean any contaminated surfaces within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound, including contaminated consumables (gloves, weigh boats, etc.) and solutions, must be disposed of as hazardous waste.

Waste Segregation and Disposal Protocol:

  • Waste Container: Use a dedicated, clearly labeled, and sealed waste container for all halogenated organic waste.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams to ensure proper disposal.

  • Labeling: The waste container must be labeled with "Halogenated Organic Waste" and a list of its contents.

  • Disposal Request: Follow your institution's specific procedures for hazardous waste pickup and disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase cluster_emergency Emergency Protocol start Start: Receive Compound storage Inspect and Store in a Cool, Dry, Ventilated Area start->storage ppe Don Appropriate PPE storage->ppe weigh Weigh Compound ppe->weigh Proceed to Handling transfer Transfer and Use in Experiment weigh->transfer spill Spill or Exposure Occurs weigh->spill Potential Hazard clean Clean Work Area transfer->clean transfer->spill Potential Hazard waste Segregate Halogenated Waste clean->waste Proceed to Disposal dispose Dispose of as Hazardous Waste waste->dispose end End dispose->end End of Process action Follow Emergency Procedures spill->action report Report Incident action->report

Caption: Workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.